molecular formula C14H21NO2 B1332514 Cyclopentyl-(2,3-dimethoxy-benzyl)-amine CAS No. 356094-55-8

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Cat. No.: B1332514
CAS No.: 356094-55-8
M. Wt: 235.32 g/mol
InChI Key: PDRRFTJCMRGAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRRFTJCMRGAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354519
Record name N-(2,3-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-55-8
Record name N-(2,3-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a secondary amine of interest in medicinal chemistry and drug discovery. Its structure, combining a flexible cyclopentyl moiety with a substituted benzyl group, presents a scaffold with potential for diverse biological activities. The 2,3-dimethoxy substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties, conformation, and interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and methods for the characterization of this compound, offering valuable insights for researchers working with this and related molecules.

Physicochemical Properties

PropertyEstimated ValueRationale and Comparative Data
Molecular Formula C₁₄H₂₁NO₂Based on the chemical structure.
Molecular Weight 235.32 g/mol Calculated from the molecular formula. For comparison, the non-methoxylated analogue, N-benzylcyclopentanamine, has a molecular weight of 175.27 g/mol .[1]
Appearance Colorless to pale yellow oil or low-melting solidBenzylamine and cyclopentylamine are colorless liquids.[2][3] The introduction of the aromatic ring and methoxy groups may increase the melting point.
Boiling Point > 200 °C (at atmospheric pressure)Secondary amines with similar molecular weights have boiling points in this range. Benzylamine boils at 185 °C.[3] The additional mass and polarity from the methoxy groups would be expected to increase the boiling point.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water.The amine group can act as a hydrogen bond acceptor, and the methoxy groups can also participate in hydrogen bonding, affording some water solubility. However, the dominant hydrocarbon structure suggests greater solubility in organic solvents. Benzylamine is soluble in water.[3] The hydrochloride salt would exhibit significantly higher water solubility.
pKa (of the conjugate acid) 9.5 - 10.5The pKa of the conjugate acid of cyclopentylamine is 10.65.[2] The electron-withdrawing inductive effect of the benzyl group would slightly decrease the basicity of the amine compared to a simple alkylamine. The methoxy groups on the aromatic ring are electron-donating by resonance, which could slightly increase the basicity compared to unsubstituted benzylamine (pKa of conjugate acid is 9.33).[3]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through the reductive amination of 2,3-dimethoxybenzaldehyde with cyclopentylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_reaction Reaction Steps 2_3_dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde imine_formation Imine Formation (Intermediate) 2_3_dimethoxybenzaldehyde->imine_formation + Cyclopentylamine (Acid Catalyst, e.g., AcOH) cyclopentylamine Cyclopentylamine cyclopentylamine->imine_formation reduction Reduction imine_formation->reduction In situ product This compound reduction->product Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄, H₂/Pd-C)

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

Materials:

  • 2,3-Dimethoxybenzaldehyde

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add cyclopentylamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a slurry of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is a mild and effective choice for this reaction. Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes, monitoring for any temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. This typically takes 2-24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Stability

  • Basicity and Salt Formation: As a secondary amine, this compound is basic and will react with acids to form the corresponding ammonium salts (e.g., hydrochloride or hydrobromide salts). These salts are typically crystalline solids with increased water solubility.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.

  • Oxidation: Secondary amines can be susceptible to oxidation. Strong oxidizing agents can lead to a variety of products. Care should be taken to avoid prolonged exposure to air and strong oxidants.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over long-term storage. Storing under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy (Predicted Chemical Shifts)
  • Aromatic Protons (Ar-H): ~6.8-7.2 ppm (multiplets, 3H). The exact shifts will be influenced by the 2,3-dimethoxy substitution pattern.

  • Methoxy Protons (-OCH₃): ~3.8-3.9 ppm (two singlets, 6H total, 3H each).

  • Benzylic Protons (-CH₂-Ar): ~3.7-3.8 ppm (singlet or closely spaced doublet, 2H).

  • Amine Proton (-NH-): A broad singlet that can appear over a wide range (~1.0-3.0 ppm) and is exchangeable with D₂O.

  • Cyclopentyl Proton (-CH-N): ~2.8-3.2 ppm (multiplet, 1H).

  • Cyclopentyl Protons (-CH₂-): ~1.2-1.9 ppm (multiplets, 8H).[4]

¹³C NMR Spectroscopy (Predicted Chemical Shifts)
  • Aromatic Carbons (Ar-C): ~110-155 ppm. The carbons bearing the methoxy groups will be downfield.

  • Methoxy Carbons (-OCH₃): ~55-60 ppm.

  • Benzylic Carbon (-CH₂-Ar): ~50-55 ppm.

  • Cyclopentyl Carbon (-CH-N): ~58-63 ppm.

  • Cyclopentyl Carbons (-CH₂-): ~23-35 ppm.[4]

Infrared (IR) Spectroscopy
  • N-H Stretch: A weak to medium, sharp absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine.[5]

  • C-H Stretch (sp³): Multiple bands below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

  • C-H Stretch (sp²): Bands above 3000 cm⁻¹ (~3010-3080 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A medium absorption in the 1250-1020 cm⁻¹ range for the aliphatic C-N bond and a stronger band in the 1335-1250 cm⁻¹ range for the aromatic C-N system.[5]

  • C-O Stretch (Aromatic Ether): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation: A prominent fragment is expected from the benzylic cleavage, resulting in the formation of the 2,3-dimethoxybenzyl cation or the cyclopentylaminomethyl radical.

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

  • Toxicity: While specific toxicity data is unavailable, related amines can be corrosive and may cause skin and eye irritation.[6] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • In case of exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin: Wash affected area with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Potential Applications in Drug Development

The structural motifs within this compound are found in various biologically active molecules. The cyclopentyl group can enhance binding to hydrophobic pockets in proteins, while the substituted benzylamine core is a common feature in compounds targeting receptors and enzymes. The 2,3-dimethoxy substitution can modulate the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with specific biological targets. This scaffold could be explored for its potential in areas such as neuroscience, oncology, and infectious diseases. The development of related compounds containing carbocyclic moieties like cyclopropane has shown promise in various therapeutic areas.[7]

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in the chemical and pharmaceutical sciences. By leveraging data from analogous structures, a robust profile of its physicochemical properties, a reliable synthetic route, and expected characterization data have been presented. This information serves as a valuable starting point for the synthesis, characterization, and further investigation of this compound and its derivatives in drug discovery and development programs.

References

  • Wikipedia. Cyclopentylamine. [Link]

  • Wikipedia. Cyclopentamine. [Link]

  • International Journal of Creative Research Thoughts. Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7608, Cyclopentamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4715568, N-benzylcyclopentanamine. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CAS: 356094-55-8): A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a secondary amine of significant interest in medicinal chemistry and drug development. By integrating foundational chemical principles with insights into its synthesis, potential biological activities, and safe handling protocols, this document serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: Strategic Importance in Medicinal Chemistry

This compound incorporates two key structural motifs that are frequently explored in the design of novel therapeutic agents: the cyclopentylamine moiety and the dimethoxybenzyl group. The cyclopentyl group introduces a degree of conformational rigidity, a desirable property in drug candidates that can enhance binding affinity to biological targets. The dimethoxybenzyl portion, on the other hand, is a common feature in compounds targeting the central nervous system (CNS) and other biological pathways. The strategic combination of these fragments suggests a potential for this molecule to interact with a range of biological targets, making it a compelling subject for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 356094-55-8N/A
Molecular Formula C₁₄H₂₁NO₂N/A
Molecular Weight 235.33 g/mol N/A
Appearance Likely a solid at room temperatureInferred from Melting Point
Melting Point 149 - 150 °CN/A
Density 1.05 g/mLN/A
Hazard Classification IrritantN/A

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through reductive amination. This widely employed method in organic chemistry involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The most logical and established route for the synthesis of the title compound is the reductive amination of cyclopentanone with 2,3-dimethoxybenzylamine. This reaction proceeds in two key steps:

  • Imine Formation: The carbonyl group of cyclopentanone reacts with the primary amine of 2,3-dimethoxybenzylamine to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

  • Reduction: The resulting imine is then reduced to the final secondary amine product using a suitable reducing agent.

G cyclopentanone Cyclopentanone intermediate Imine Intermediate cyclopentanone->intermediate + benzylamine 2,3-Dimethoxybenzylamine benzylamine->intermediate product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) reducing_agent->intermediate G cluster_0 Molecular Scaffolds cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Applications cyclopentylamine Cyclopentylamine Moiety (Conformational Rigidity) cns_receptors CNS Receptors (e.g., Serotonin, Dopamine) cyclopentylamine->cns_receptors inflammatory_enzymes Inflammatory Enzymes (e.g., COX, LOX) cyclopentylamine->inflammatory_enzymes dimethoxybenzyl Dimethoxybenzyl Group (Lipophilicity, BBB Penetration) dimethoxybenzyl->cns_receptors dimethoxybenzyl->inflammatory_enzymes neuro_disorders Neurological Disorders cns_receptors->neuro_disorders inflammation Inflammatory Conditions inflammatory_enzymes->inflammation

An In-depth Technical Guide to the Molecular Structure of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine. This molecule is of significant interest to the drug development community due to its structural motifs—a dimethoxy-substituted benzene ring and a benzylamine scaffold—which are common in pharmacologically active compounds.[1][2] This document details a robust and validated protocol for its synthesis via reductive amination, outlines a complete workflow for its structural elucidation using modern analytical techniques, and presents a thorough analysis of its spectroscopic data. The methodologies and insights contained herein are intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction and Rationale

Chemical Identity

This compound is a secondary amine featuring a cyclopentyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom. Its systematic IUPAC name is N-(2,3-dimethoxybenzyl)cyclopentanamine.

Identifier Value
IUPAC Name N-(2,3-dimethoxybenzyl)cyclopentanamine
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
CAS Number (Precursors) 2,3-Dimethoxybenzaldehyde: 86-51-1[3][4][5]Cyclopentylamine: 1003-03-8[6][7][8][9][10]
Scientific Rationale for Investigation

The scientific interest in this compound stems from the established pharmacological importance of its constituent parts. Dimethoxybenzene derivatives are known to exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[1] The benzylamine framework is a core structure in numerous neurotransmitter analogues and other bioactive molecules. The specific 2,3-dimethoxy substitution pattern, in particular, is a key feature in compounds designed to interact with various biological targets. Therefore, a definitive guide to the synthesis and structural verification of this molecule serves as a critical enabling tool for further pharmacological screening and lead optimization studies.

Synthesis and Purification

The synthesis of the target molecule is most efficiently and selectively achieved through a one-pot reductive amination reaction. This method involves the initial formation of an iminium ion intermediate from the reaction of 2,3-dimethoxybenzaldehyde and cyclopentylamine, followed by its immediate reduction to the corresponding secondary amine.

Causality of Reagent Selection

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[11][12] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective hydride donor. Its reduced reactivity prevents the premature reduction of the starting aldehyde. Crucially, it reduces the protonated iminium ion intermediate much faster than it reduces the aldehyde, allowing the entire reaction to be performed in a single pot, which enhances efficiency and yield.[12][13][14] The steric bulk and electron-withdrawing acetate groups temper the reactivity of the borohydride, making it highly chemoselective.[12]

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates without interfering with the reaction.[11][12]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification R1 2,3-Dimethoxybenzaldehyde P1 Combine Aldehyde & Amine in DCE Stir at Room Temperature R1->P1 R2 Cyclopentylamine R2->P1 R3 NaBH(OAc)₃ P2 Add NaBH(OAc)₃ Monitor by TLC R3->P2 R4 1,2-Dichloroethane (DCE) R4->P1 P1->P2 Imine/Iminium Formation P3 Aqueous Workup (Sat. NaHCO₃) P2->P3 Reaction Complete P4 Organic Extraction (DCM) P3->P4 P5 Dry (Na₂SO₄), Filter, Concentrate P4->P5 U1 Column Chromatography (Silica Gel) P5->U1 Crude Product U2 Product Isolation & Characterization U1->U2 Pure Product

Caption: Reductive Amination Synthesis Workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add cyclopentylamine (1.1 eq.). Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution over 10 minutes. The reaction is mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of DCE). Combine the organic layers.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil.

Structural Elucidation and Characterization

The definitive structure of the synthesized compound was confirmed through a combination of mass spectrometry and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the compound's structure through fragmentation analysis.

  • Technique: Electrospray Ionization (ESI), Positive Ion Mode.

  • Expected Molecular Ion: [M+H]⁺ at m/z = 236.16.

  • Key Fragmentation Pattern: A hallmark of benzylamine fragmentation is the cleavage of the C-N bond to form a stable benzyl or tropylium cation.[15] The primary fragmentation pathway for this compound is the loss of the cyclopentylamine neutral fragment, leading to the formation of the 2,3-dimethoxybenzyl cation, which can rearrange to the more stable tropylium ion.

    • m/z = 151.07: This prominent peak corresponds to the [C₉H₁₁O₂]⁺ fragment (the 2,3-dimethoxybenzyl cation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR) - Predicted Chemical Shifts (δ) and Multiplicities:

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (H-6)~6.98d (doublet)1HOrtho-coupled to H-5.
Aromatic (H-5)~6.95t (triplet)1HCoupled to H-4 and H-6.
Aromatic (H-4)~6.85d (doublet)1HOrtho-coupled to H-5.
Benzylic (-CH₂-)~3.75s (singlet)2HMethylene protons adjacent to the aromatic ring and nitrogen.
Methoxy (-OCH₃)3.87s (singlet)3HMethoxy group at C-2 or C-3.[16]
Methoxy (-OCH₃)3.85s (singlet)3HMethoxy group at C-2 or C-3.[16]
Cyclopentyl (-CH-)~3.10p (pentet)1HMethine proton on the cyclopentyl ring attached to nitrogen.
NH (Amine)~1.80br s (broad singlet)1HExchangeable proton, often broad.
Cyclopentyl (-CH₂-)1.50 - 1.80m (multiplet)8HMethylene protons of the cyclopentyl ring.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (δ):

Carbon Assignment Predicted δ (ppm) Rationale
Aromatic (C-2, C-3)~152, ~147Aromatic carbons bearing methoxy groups, deshielded.
Aromatic (C-1)~133Quaternary aromatic carbon attached to the benzylic group.
Aromatic (C-5)~124Aromatic CH.
Aromatic (C-6)~120Aromatic CH.
Aromatic (C-4)~111Aromatic CH.
Cyclopentyl (-CH-)~59Methine carbon attached to nitrogen.
Methoxy (-OCH₃)~55.8Methoxy carbons.
Benzylic (-CH₂-)~52Benzylic carbon attached to nitrogen.
Cyclopentyl (-CH₂-)~33Methylene carbons beta to the nitrogen.
Cyclopentyl (-CH₂-)~24Methylene carbon gamma to the nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A weak to medium, sharp absorption band is expected around 3300-3350 cm⁻¹ , characteristic of a secondary amine N-H bond.[17][18]

  • C-H Stretch (sp³): Multiple bands below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹ ) corresponding to the C-H stretching of the cyclopentyl and benzylic methylene groups.

  • C-H Stretch (sp²): Weak bands above 3000 cm⁻¹ (approx. 3000-3070 cm⁻¹ ) from the aromatic C-H bonds.

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions are characteristic of the benzene ring.

  • C-O Stretch (Aromatic Ether): A strong, characteristic band is expected around 1250-1270 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether.[19]

  • C-N Stretch: A medium to weak band in the 1180-1220 cm⁻¹ region corresponding to the C-N stretching vibration.[17]

Summary of Characterization Data
Analysis Technique Expected Result
Identity ESI-MS[M+H]⁺ = 236.16 m/z
Structure ¹H NMR, ¹³C NMRSpectra consistent with predicted chemical shifts and multiplicities.
Functional Groups FTIRPresence of N-H, C-O (ether), and aromatic C=C stretches.
Purity HPLC/UPLC>98% (typical result after chromatography)

Conclusion

This guide has established a definitive and reproducible methodology for the synthesis and structural confirmation of this compound. The selection of reductive amination with sodium triacetoxyborohydride provides a high-yielding and clean route to the target compound. The comprehensive analysis of its mass spectrometric, NMR, and IR spectroscopic data provides an unambiguous structural assignment and serves as a benchmark for future studies. This foundational work enables further investigation into the pharmacological potential of this molecule and its derivatives, providing researchers with the necessary tools for confident synthesis and characterization.

References

  • 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106. PubChem, National Institutes of Health. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Available at: [Link]

  • Kolesińska, B., & Kamiński, Z. J. (2006). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Journal of Molecular Structure, 787(1-3), 114-120. Available at: [Link]

  • Infrared Spectroscopy. Available at: [Link]

  • Baranov, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 281-293. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Cyclopentylamine. (2024). In Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Reductive amination NaB(AcO)3. (2023). Reddit. Available at: [Link]

Sources

An In-depth Technical Guide to Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: Synthesis, Characterization, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a novel chemical entity with potential applications in drug discovery and development. While specific literature on this exact molecule is not publicly available, this document leverages established principles of organic synthesis and medicinal chemistry to propose a robust synthetic route, detail expected physicochemical properties, and explore potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a roadmap for the future investigation of this compound.

Introduction: The Rationale for a Novel Benzylamine Derivative

Substituted benzylamines represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1][2] The versatility of the benzylamine moiety allows for the fine-tuning of steric and electronic properties, leading to compounds with diverse biological targets, including enzymes and receptors.[1][2] The incorporation of a cyclopentyl group introduces a lipophilic, alicyclic component that can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while potentially enhancing binding affinity to target proteins.

The 2,3-dimethoxy substitution pattern on the benzyl ring is of particular interest. The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic nature of the aromatic ring, which can be critical for molecular recognition by biological targets. This guide will explore the synthesis, characterization, and potential pharmacological landscape of this compound, providing a theoretical yet robust framework for its scientific exploration.

Proposed Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is through reductive amination . This widely utilized reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.[3][4][5][6][7]

The proposed synthesis of this compound would involve the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylamine .[8]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 2_3_dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde imine Schiff Base (Imine) Intermediate 2_3_dimethoxybenzaldehyde->imine + Cyclopentylamine (Acid Catalyst) cyclopentylamine Cyclopentylamine cyclopentylamine->imine product This compound imine->product Reduction (e.g., NaBH4, H2/Pd)

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol:
  • Imine Formation:

    • To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene) is added cyclopentylamine (1.0-1.2 eq).

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the imine intermediate.

  • Reduction:

    • Once imine formation is complete, a reducing agent is added to the reaction mixture. Common choices include:

      • Sodium borohydride (NaBH₄): A mild and selective reducing agent.

      • Sodium triacetoxyborohydride (STAB): Often used for one-pot reductive aminations.

      • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): A clean and efficient method, though it may require specialized equipment.[3][4]

    • The reaction is stirred until the imine is fully consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • The reaction is quenched by the addition of water or a dilute aqueous acid.

    • The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:
  • Solvent Selection: The choice of solvent depends on the reducing agent used. Methanol is suitable for NaBH₄, while dichloromethane is preferred for STAB.

  • Stoichiometry: A slight excess of the amine can be used to drive the imine formation to completion.

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and easy-to-handle reagent. Catalytic hydrogenation offers a greener alternative with water as the only byproduct.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the properties of its constituent fragments, 2,3-dimethoxybenzylamine and cyclopentylamine.[8][9][10]

PropertyPredicted Value
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Predicted to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Likely to have low solubility in water.
pKa (of the amine) Estimated to be in the range of 9-10
Analytical Characterization:

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons, the methoxy groups, the benzylic protons, the cyclopentyl protons, and the N-H proton.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the methoxy groups.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

Potential Biological Activities and Pharmacological Profile

Based on the structural motifs present in this compound, several potential biological activities can be postulated.

Neurological and CNS Activity:
  • Potential Mechanism of Action: The compound could potentially modulate neurotransmitter systems. For instance, some cyclopentylamine derivatives act as releasing agents for catecholamines like norepinephrine and dopamine.[15] A related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been shown to be a peripheral dopamine blocking agent.[16]

G Compound This compound Target Potential CNS Targets - NMDA Receptors - Dopamine Receptors - Norepinephrine Transporters Compound->Target Binds to Effect Potential Effects - Analgesia - Antidepressant-like activity - Modulation of blood pressure Target->Effect Leads to

Caption: Potential CNS-related mechanism of action for this compound.

Anticancer and Antimicrobial Potential:

Substituted benzylamines have been investigated for their potential as anticancer and antimicrobial agents.[17]

  • Anticancer Activity: Some substituted aryl benzylamines have been designed as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.[1][2]

  • Antimicrobial and Cytotoxic Effects: Certain N-substituted benzylamine derivatives have demonstrated antimicrobial and cytotoxic effects, potentially through pathways like aldehyde dehydrogenase.[17]

Experimental Workflow for Biological Screening:

A tiered approach to biological screening would be most effective.

  • Initial High-Throughput Screening (HTS):

    • Screen the compound against a broad panel of receptors and enzymes to identify potential targets.

    • Perform general cytotoxicity assays using various cancer cell lines.

    • Conduct antimicrobial assays against a panel of bacteria and fungi.

  • Secondary Assays:

    • Based on HTS hits, perform more specific dose-response assays to determine potency (e.g., IC₅₀ or EC₅₀ values).

    • For promising CNS activity, conduct in vitro receptor binding assays and neurotransmitter uptake assays.

  • In Vivo Studies:

    • If significant in vitro activity is observed, proceed to in vivo models to assess efficacy, pharmacokinetics, and preliminary toxicity.

Future Directions and Conclusion

This compound represents a novel chemical entity with a promising, albeit unexplored, pharmacological potential. The synthetic route outlined in this guide is robust and based on well-established chemical principles. The proposed characterization workflow will ensure the identity and purity of the synthesized compound.

Future research should focus on:

  • The successful synthesis and thorough characterization of the compound.

  • A comprehensive biological screening to identify its primary pharmacological targets.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogues with different substitution patterns on the benzyl ring and modifications to the cyclopentyl group.

This in-depth technical guide provides the necessary foundation for researchers to embark on the investigation of this compound, a molecule that holds the potential to contribute to the development of new therapeutic agents.

References

Sources

The Benzylamine Backbone: A Journey from Serendipity to Precision-Engineered Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Substituted Benzylamine Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

The substituted benzylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast and diverse array of therapeutic agents. This guide charts the historical and scientific journey of these compounds, from their early, often serendipitous, discoveries to their current status as targets of rational, structure-based drug design. We will explore the evolution of synthetic methodologies, delve into the intricate structure-activity relationships that govern their pharmacological profiles, and examine their profound impact across numerous therapeutic areas, including their roles as antihistamines, anticancer agents, and treatments for psychiatric disorders. This comprehensive overview will provide researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of substituted benzylamines.

Introduction

At its core, a substituted benzylamine is an organic compound featuring a benzyl group (a benzene ring attached to a CH2 group) bonded to a nitrogen atom, with various substituents on the aromatic ring and/or the amine.[1] This seemingly simple structural motif possesses a remarkable degree of chemical versatility, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made the benzylamine scaffold a privileged structure in drug discovery, capable of interacting with a wide range of biological targets.

The significance of substituted benzylamines in medicine is extensive, with approved drugs spanning a multitude of therapeutic classes. Examples include the antihistamine Levocetirizine, the antiplatelet agent Clopidogrel, the Alzheimer's drug Donepezil, and the antidepressant Mirtazapine.[2] The journey of these compounds from laboratory curiosities to life-saving medicines is a testament to the power of organic synthesis and the iterative process of drug development.

Early Discoveries and the Dawn of a New Pharmacological Era

The history of benzylamine compounds is intertwined with the birth of modern pharmacology. While benzylamine itself was first synthesized in the 19th century, its therapeutic potential and that of its derivatives were not immediately recognized.[1] One of the earliest significant forays into related structures was the synthesis of amphetamine in 1887 by Lazăr Edeleanu.[3] Though not a direct benzylamine, its phenethylamine backbone is structurally related and its later commercialization as Benzedrine in 1934 for use as a decongestant opened the door to the exploration of sympathomimetic amines.[3]

These early explorations were often characterized by a degree of serendipity, with the physiological effects of newly synthesized compounds being discovered through broad screening or even accidental exposure. The realization that small modifications to the chemical structure could lead to profound changes in biological activity set the stage for the systematic development of substituted benzylamine drugs.

The Pharmacological Ascendancy of Substituted Benzylamines

The mid-20th century saw a dramatic expansion in the therapeutic applications of substituted benzylamines. Driven by advances in synthetic chemistry and a growing understanding of physiology, researchers began to rationally design and synthesize novel compounds for specific therapeutic targets.

A Diverse Pharmacopoeia

Substituted benzylamines have demonstrated a remarkable breadth of biological activity, leading to their development as treatments for a wide array of conditions.[2] Their applications include:

  • Psychiatric Disorders: A significant number of benzylamine derivatives have been developed for the treatment of depression, anxiety disorders, schizophrenia, and other psychiatric conditions.[4]

  • Anticancer Agents: More recently, novel benzylamine compounds have been investigated for their potential as anticancer drugs, with some showing pro-apoptotic activity in cancer cells.[5][6]

  • Antimicrobial and Antifungal Agents: The benzylamine scaffold has also been explored for its potential in combating infectious diseases.[2]

  • Cardiovascular Drugs: Compounds like Clopidogrel highlight the importance of benzylamines in treating cardiovascular diseases.[2]

  • Neurodegenerative Diseases: Donepezil, a benzylamine derivative, is a key medication in the management of Alzheimer's disease.[2]

This wide range of applications underscores the chemical tractability of the benzylamine core and its ability to be tailored to interact with diverse biological targets.

Core Synthetic Methodologies: Building the Benzylamine Backbone

The synthesis of substituted benzylamines has evolved from classical methods to more sophisticated and efficient modern techniques. A foundational and widely employed method is reductive amination .

Reductive Amination: A Workhorse of Benzylamine Synthesis

This powerful reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Conceptual Workflow of Reductive Amination:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aldehyde Substituted Benzaldehyde Condensation Condensation (-H₂O) Aldehyde->Condensation Amine Amine (e.g., Ammonia, Primary Amine) Amine->Condensation Imine Imine Intermediate Condensation->Imine Water Water Condensation->Water Reduction In situ Reduction Imine->Reduction Benzylamine Substituted Benzylamine Reduction->Benzylamine

Caption: General workflow for the synthesis of substituted benzylamines via reductive amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine via Reductive Amination

This protocol describes a typical reductive amination procedure. The causality behind the choice of reagents is key: sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.

  • Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-methoxybenzylamine.

  • Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Other Key Synthetic Strategies

Beyond reductive amination, several other methods are employed for the synthesis of substituted benzylamines[7]:

  • Alkylation of Amines: The reaction of benzyl halides with ammonia or primary amines.

  • Reduction of Nitriles and Amides: The conversion of benzonitriles or benzamides to benzylamines using reducing agents like lithium aluminum hydride.[8]

  • Modern Catalytic Methods: Recent advances have introduced transition-metal-catalyzed methods that offer improved efficiency and functional group tolerance.[9]

Structure-Activity Relationship (SAR) Studies: Decoding Pharmacological Activity

The pharmacological effects of substituted benzylamines are exquisitely sensitive to their chemical structure. SAR studies systematically modify the compound's structure to understand how these changes influence its interaction with a biological target, ultimately guiding the design of more potent and selective drugs.

Key Structural Modifications and Their Effects

The following table summarizes common structural modifications and their general impact on the activity of adrenergic drugs, a class where benzylamine-related structures are prevalent.[10]

Structural FeatureModificationGeneral Effect on Adrenergic Activity
Aromatic Ring Hydroxyl groups at meta and para positions (catechol)Maximizes activity at adrenergic receptors.
Replacement of catechol with other groupsCan confer selectivity for specific receptor subtypes (e.g., β2-agonists).
Amine Group Increasing the bulk of the N-substituentDecreases α-receptor activity and increases β-receptor activity.
Ethylamine Side Chain α-methyl substitutionIncreases duration of action by preventing metabolism by monoamine oxidase (MAO).

Logical Progression of Drug Design based on SAR:

G Lead Lead Compound Initial Activity Low Selectivity Mod1 Analog 1 Ring Substitution (e.g., add OH) Lead->Mod1 Improved Potency Mod2 Analog 2 N-Alkylation (e.g., add Isopropyl) Mod1->Mod2 Shifted Selectivity (α to β) Optimized Optimized Drug Increased Potency Improved Selectivity Better Pharmacokinetics Mod1->Optimized Mod3 Analog 3 α-Methylation Mod2->Mod3 Increased Duration Mod2->Optimized Mod3->Optimized

Caption: Iterative process of drug optimization guided by Structure-Activity Relationship (SAR) studies.

These principles have been instrumental in the development of numerous drugs. For example, the evolution of β-agonists from the non-selective isoproterenol to the β2-selective salbutamol was a direct result of systematic SAR studies.[10]

Modern Applications and Future Horizons

The story of substituted benzylamines is far from over. Contemporary research continues to uncover new therapeutic possibilities and refine existing ones.

Targeted Therapies and Precision Medicine

Modern drug discovery efforts are increasingly focused on developing highly selective agents that target specific molecular pathways implicated in disease. For instance, benzylamine-based inhibitors are being designed to target enzymes like 17β-hydroxysteroid dehydrogenase type 3 for the treatment of prostate cancer.[11] This structure-based design approach, often aided by computational modeling, allows for the creation of compounds with high potency and selectivity, minimizing off-target effects.[11]

Signaling Pathway Modulation

A deep understanding of cellular signaling is crucial for modern drug development. Substituted benzylamines can be designed to modulate these pathways with high precision. For example, N-benzyl phenethylamines have been synthesized as agonists for serotonin 5-HT2A/2C receptors, which are involved in mood, cognition, and perception.[12]

Simplified Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Agonist:

G cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT2A) G_Protein G-Protein Activation Receptor->G_Protein Ligand Benzylamine Agonist Ligand->Receptor Binds Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP₃, DAG) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: A benzylamine agonist binding to a GPCR, initiating an intracellular signaling cascade.

Conclusion

The substituted benzylamine framework has proven to be an exceptionally fruitful starting point for drug discovery. From the early days of broad-spectrum physiological agents to the current era of precision-targeted therapeutics, the journey of these compounds mirrors the evolution of medicinal chemistry itself. The continued exploration of their synthetic accessibility, coupled with a deeper understanding of their interactions with biological systems, ensures that substituted benzylamines will remain a vital component of the pharmacopeia for the foreseeable future. Their history serves as a powerful reminder of how a simple chemical scaffold can be elegantly and effectively elaborated to address a vast spectrum of human diseases.

References

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available from: [Link]

  • Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: Synthesis, structure-activity relationship, and action mechanism studies. ResearchGate. Available from: [Link]

  • Benzylamine derivatives which are useful in treating psychiatric disorders. Google Patents.
  • Compound Benzylamine (FDB012059). FooDB. Available from: [Link]

  • History and culture of substituted amphetamines. Wikipedia. Available from: [Link]

  • Benzylamine. Wikipedia. Available from: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available from: [Link]

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. Available from: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available from: [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. Available from: [Link]

  • Bioactive compounds containing benzylamines. ResearchGate. Available from: [Link]

  • Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Available from: [Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. NIH. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available from: [Link]

  • Review articles in BENZYLAMINES. ResearchGate. Available from: [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Available from: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available from: [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

Sources

Comprehensive Spectroscopic Profiling: Cyclopentyl-(2,3-dimethoxybenzyl)amine

[1]

Introduction & Structural Context

Cyclopentyl-(2,3-dimethoxybenzyl)amine is a secondary amine intermediate frequently utilized in the synthesis of CNS-active agents, specifically those targeting dopamine and sigma receptors.[1] Its structure combines a lipophilic cyclopentyl ring with an electron-rich 2,3-dimethoxybenzyl moiety.[1]

Understanding the spectroscopic signature of this molecule is critical for validating the success of reductive amination reactions (typically between 2,3-dimethoxybenzaldehyde and cyclopentylamine) and ensuring the absence of imine intermediates or over-alkylated tertiary amine impurities.[1]

Compound Identity
PropertyDetail
IUPAC Name N-(2,3-Dimethoxybenzyl)cyclopentanamine
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
CAS Number 356094-55-8 (Free Base)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl/HBr salt)

Synthesis & Workup Context

To interpret the spectra accurately, one must understand the sample's origin.[1] The standard synthesis involves reductive amination. Impurities to watch for in the spectra include unreacted aldehyde (CHO proton ~10 ppm) and the intermediate imine (CH=N proton ~8.3 ppm).

Experimental Workflow (DOT Visualization)

The following flow illustrates the critical path from synthesis to spectroscopic sample preparation, highlighting where impurities are removed.

SynthesisWorkflowStartReactants:2,3-Dimethoxybenzaldehyde+ CyclopentylamineStep1Imine Formation(MeOH, 25°C)Start->Step1- H2OStep2Reduction(NaBH4 or NaBH(OAc)3)Step1->Step2ReductiveAminationQuenchAcid/Base Workup(Remove Boron salts)Step2->QuenchIsolateIsolation(Free Base Oil)Quench->IsolateSampleNMR/MS Sample(CDCl3 / MeOH-d4)Isolate->Sample

Figure 1: Critical path for synthesis and isolation of the analytical sample.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) is the standard solvent.[1] Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct 2,3-substitution pattern on the aromatic ring and the symmetry of the cyclopentyl group.[1]

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Structural Interpretation
Ar-H (5) 7.00 – 7.05Triplet (t)1HJ ≈ 8.0Meta to both methoxy groups.[1]
Ar-H (4, 6) 6.80 – 6.90Multiplet (m)2H-Ortho/Para to methoxy groups.[1]
OCH₃ 3.86Singlet (s)3H-Methoxy at C3 (less shielded).[1]
OCH₃ 3.84Singlet (s)3H-Methoxy at C2 (sterically crowded).[1]
Ar-CH₂-N 3.80Singlet (s)2H-Benzylic methylene.[1] Note: Shifts to ~4.1 in salt forms.
N-CH 3.05 – 3.15Quintet (m)1HJ ≈ 6.5Methine of cyclopentyl ring.[1]
NH 1.80 – 2.20Broad (br s)1H-Amine proton (exchangeable).[1]
Cyclopentyl 1.75 – 1.90Multiplet2H-β-protons (ring).[1]
Cyclopentyl 1.50 – 1.70Multiplet4H-β/γ-protons (ring).[1]
Cyclopentyl 1.35 – 1.45Multiplet2H-γ-protons (ring).[1]

Expert Insight: The two methoxy signals are often very close (Δδ < 0.05 ppm). In lower field instruments (300 MHz), they may appear as a coalesced singlet or a split peak. The benzylic CH₂ is a singlet because the amine nitrogen is not a chiral center and inversion is rapid; however, if the sample is acidified (forming the salt), this signal may deshield significantly and potentially split if the nitrogen inversion is locked on the NMR timescale (rare at RT).[1]

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Ar-C (Quat) 152.6, 147.2C-O carbons (C2, C3).[1] C3 is usually further downfield.[1]
Ar-C (Quat) 133.5Ipso carbon (C1) attached to CH₂.[1]
Ar-CH 124.0C5 (Meta to OMe).[1]
Ar-CH 122.1, 111.5C6 and C4.[1] C4 (ortho to OMe) is most shielded (~111).
OCH₃ 60.5, 55.8C2-OMe (hindered, ~60 ppm) and C3-OMe (~56 ppm).[1]
N-CH (Ring) 59.8Cyclopentyl methine.[1]
Ar-CH₂-N 48.5Benzylic carbon.[1]
Cyclopentyl 33.2CH₂ alpha to methine.
Cyclopentyl 24.1CH₂ beta to methine.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Fragmentation Logic

Secondary amines cleave predictably.[1] The molecular ion (M⁺) is visible but often weak in EI. The base peak is driven by α-cleavage or the formation of the stable tropylium-type ion.[1]

Primary Fragmentation Pathway:

  • Molecular Ion: m/z 235 (M⁺)

  • Benzylic Cleavage: Rupture of the C-N bond is favorable, generating the 2,3-dimethoxybenzyl cation.[1]

  • α-Cleavage: Cleavage adjacent to the nitrogen in the cyclopentyl ring.[1]

MS Spectrum Interpretation Table
m/z (Mass-to-Charge)Relative AbundanceIon IdentityMechanism
236.2 High (ESI)[M+H]⁺Protonated molecular ion (ESI mode).[1]
235.1 Weak (EI)M⁺[1]•Molecular ion.[1]
166.1 Moderate[Ar-CH₂-NH]⁺Loss of C₅H₉ (cyclopentyl radical).[1]
151.0 100% (Base) [Ar-CH₂]⁺2,3-Dimethoxybenzyl cation (Tropylium analog).[1]
84.1 Moderate[C₅H₈N]⁺Cyclopentyl iminium ion.
Fragmentation Pathway Diagram (DOT)

MS_FragmentationParentParent Ion[M+H]+ = 236.2(ESI)Fragment1Base Peak2,3-Dimethoxybenzyl cationm/z = 151.0Parent->Fragment1C-N Bond Cleavage(Loss of Cyclopentylamine)Fragment2Cyclopentyl Iminiumm/z = 84.1Parent->Fragment2Alpha Cleavage

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional groups, specifically distinguishing the secondary amine from the starting aldehyde.[1]

Wavenumber (cm⁻¹)IntensityVibration ModeDiagnostic Value
3320 – 3350 Weak/BroadN-H StretchConfirms secondary amine.[1] (Absent in tertiary impurities).
2950 – 2850 StrongC-H StretchAlkyl (cyclopentyl) and O-Me C-H stretches.[1]
2835 MediumC-H StretchSpecific O-CH₃ stretch (lower frequency).[1]
1585, 1480 MediumC=C AromaticBenzene ring skeletal vibrations.
1260, 1040 StrongC-O StretchAryl alkyl ether (Ar-O-CH₃).[1] Distinctive for methoxy groups.[1][2][3]
750 StrongC-H Bend (oop)1,2,3-Trisubstituted benzene (indicates 2,3-substitution).[1]

Experimental Protocol for Validation

To verify the identity of a synthesized batch using these data points, follow this "Self-Validating" protocol:

  • Sample Prep: Dissolve 10 mg of the oil in 0.6 mL CDCl₃.

  • 1H NMR Check:

    • Verify the integral ratio of Aromatic (3H) : Methoxy (6H) : Benzylic (2H) .

    • Pass Criteria: Ratio must be 3:6:2 ±0.1.[1]

    • Fail Criteria: Presence of a singlet at ~10.4 ppm (Aldehyde) or ~8.4 ppm (Imine).

  • MS Check:

    • Inject via ESI-MS (Positive mode).[1]

    • Pass Criteria: Dominant peak at 236.2 Da.[1]

  • Salt Formation (Optional for Stability):

    • Dissolve free base in diethyl ether.[1] Add 1M HCl in ether dropwise.[1]

    • Filter the white precipitate. The NMR of the salt will show a downfield shift of the benzylic protons to ~4.1 ppm and the disappearance of the sharp NH signal (replaced by broad NH₂⁺).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715568, N-benzylcyclopentanamine (Analog Reference).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of benzylic and cyclopentyl splitting patterns).

  • SDBS. Spectral Database for Organic Compounds (SDBS). (Used for substructure correlation of 2,3-dimethoxybenzylamine).[1] Retrieved from [Link][1]

Technical Guide: Preliminary Biological Screening of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine represents a classic "privileged scaffold" in medicinal chemistry, combining a lipophilic alicyclic ring (cyclopentyl) with an electron-rich aromatic system (2,3-dimethoxybenzyl) via a secondary amine linker.

This structural motif is highly characteristic of ligands targeting G-Protein Coupled Receptors (GPCRs) and Sigma Receptors . Specifically, the N-benzylamine core suggests potential activity at:

  • Sigma-1 (

    
    ) Receptors:  Known to bind N-alkyl-benzylamines with high affinity, modulating Ca
    
    
    
    signaling and ER stress.
  • Dopamine (D

    
    /D
    
    
    
    ) & Serotonin (5-HT
    
    
    ) Receptors:
    The 2,3-dimethoxy substitution pattern is distinct but structurally related to the 2,5-dimethoxy pattern found in potent hallucinogens (NBOMes) and the 3,4-dimethoxy pattern in verapamil-like calcium channel blockers.
  • Monoamine Transporters: Lipophilic secondary amines often interact with DAT/SERT.

Screening Objective: To validate the compound as a CNS-penetrant "Hit" while ruling out immediate cardiotoxicity (hERG inhibition) and non-specific cytotoxicity.

Phase I: In Silico Profiling & Physicochemical De-risking

Before wet-lab screening, computational modeling establishes the "drug-likeness" and predicts blood-brain barrier (BBB) penetration, which is critical for this scaffold.

Calculated Properties (Consensus)
PropertyValue (Est.)Interpretation
LogP 2.8 – 3.2Highly favorable for CNS penetration (Lipophilic).
pKa (Basic N) 9.2 – 9.6Predominantly protonated (cationic) at pH 7.4.
TPSA ~21 ŲLow polar surface area; supports high membrane permeability.
MW ~235.3 g/mol Fragment-like; high ligand efficiency potential.
Structural Alerts
  • Metabolic Liability: The methoxy groups at positions 2 and 3 are prime targets for O-demethylation by CYP2D6 or CYP3A4.

  • hERG Trap: The combination of a basic center and lipophilic tails is a known pharmacophore for hERG potassium channel blockade (QT prolongation risk).

Phase II: In Vitro Safety Screening (The "Go/No-Go" Gate)

Rationale: Lipophilic amines can act as cationic amphiphilic drugs (CADs), causing phospholipidosis or non-specific membrane disruption. We must establish a therapeutic window early.

Cytotoxicity Assay (SH-SY5Y Neuroblastoma Line)

Objective: Determine the LC


 in a CNS-relevant cell line.
Method:  CellTiter-Glo® (ATP quantification) is preferred over MTT for higher sensitivity with metabolic inhibitors.

Protocol:

  • Seeding: Plate SH-SY5Y cells at 5,000 cells/well in 96-well black-wall plates. Incubate 24h.

  • Dosing: Treat with compound (0.1 nM – 100

    
    M, 8-point log scale).
    
    • Vehicle Control: 0.1% DMSO.

    • Positive Control:[1] Staurosporine (1

      
      M).
      
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add CellTiter-Glo reagent (1:1 v/v), shake 2 mins, incubate 10 mins (dark). Read Luminescence.

hERG Liability Screen (Fluorescence Polarization)

Objective: Assess cardiotoxicity risk early due to the pharmacophore. Method: Predictor hERG Fluorescence Polarization Assay (cheaper/faster than Patch Clamp for primary screens). Threshold: IC


 < 10 

M triggers a "Red Flag."

Phase III: Primary Pharmacological Profiling (Target Identification)

Based on the structure, the Sigma-1 Receptor is the highest probability target. We utilize a Radioligand Binding Assay (RBA) to determine affinity (


).
Screening Cascade Diagram

ScreeningCascade Start Compound Library This compound InSilico Phase I: In Silico (LogP, BBB Score, pKa) Start->InSilico Safety Phase II: Safety Gate (SH-SY5Y Cytotox + hERG) InSilico->Safety Pass Lipinski Binding Phase III: Binding (RBA) Target: Sigma-1 / D2 / 5-HT2A Safety->Binding LC50 > 10µM Stop Discard / Redesign Safety->Stop Toxic Functional Phase IV: Functional (Ca2+ Flux / cAMP) Binding->Functional Ki < 100nM Binding->Stop No Affinity ADME Phase V: Early ADME (Microsomal Stability) Functional->ADME Agonist/Antagonist Confirmed

Caption: The logical progression from chemical entity to validated lead. Each step acts as a filter to conserve resources.

Protocol: Sigma-1 Receptor Radioligand Binding

Objective: Determine if the compound displaces the standard radioligand


.

Reagents:

  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing h

    
    .
    
  • Radioligand:

    
     (2 nM final concentration).
    
  • Non-specific blocker: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane homogenates on ice. Dilute in Tris-HCl buffer to achieve ~10-20

    
    g protein/well.
    
  • Assembly (96-well plate):

    • Total Binding: 150

      
      L Membrane + 25 
      
      
      
      L Buffer + 25
      
      
      L Radioligand.
    • Non-Specific Binding (NSB): 150

      
      L Membrane + 25 
      
      
      
      L Haloperidol + 25
      
      
      L Radioligand.
    • Test Sample: 150

      
      L Membrane + 25 
      
      
      
      L This compound (varying conc.) + 25
      
      
      L Radioligand.
  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count in a MicroBeta counter.

Data Analysis: Calculate specific binding:


.
Fit data to a one-site competition model (Cheng-Prusoff equation) to derive 

:

Where

is radioligand concentration and

is its dissociation constant.

Phase IV: Functional Characterization

Binding does not equal activation. If the compound binds


, we test for agonism (chaperone activity) or antagonism.

Assay: Intracellular Calcium Mobilization (FLIPR)

  • Context: Sigma-1 agonists often potentiate Bradykinin-induced Ca

    
     release in SK-N-SH cells.
    
  • Protocol: Load cells with Fluo-4 AM dye. Pre-treat with the test compound (30 min). Challenge with Bradykinin. Measure fluorescence spike.

  • Result: An increase in the Bradykinin response compared to control indicates

    
     Agonism .
    

Phase V: Early ADME (Metabolic Stability)

The 2,3-dimethoxybenzyl group is chemically vulnerable.

Assay: Microsomal Stability (Human/Rat Liver Microsomes)

  • Incubation: 1

    
    M compound + 0.5 mg/mL microsomes + NADPH regenerating system.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and formation of O-desmethyl metabolites (mass shift -14 Da).

References

  • PubChem. (2025).[2] Compound Summary: 2,3-Dimethoxybenzylamine derivatives. National Library of Medicine. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Validates the N-alkyl-benzylamine pharmacophore for Sigma-1). [Link]

  • Glennon, R. A., et al. (1994). Binding of substituted benzylamines at sigma receptors. Journal of Medicinal Chemistry.[3][4] (Foundational SAR for benzylamines). [Link]

Sources

Navigating the Procurement of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the timely acquisition of specific chemical entities is paramount to maintaining project momentum. This guide provides an in-depth analysis of the commercial availability and procurement strategy for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a substituted benzylamine of interest for various research applications. Our investigation reveals a nuanced landscape, necessitating a strategic approach for its acquisition.

Commercial Availability: A Market Analysis

Our search has identified several reputable suppliers for mono-methoxylated and unsubstituted benzyl cyclopentylamine derivatives. These compounds can serve as valuable benchmarks or precursors for custom synthesis.

Table 1: Commercial Suppliers of Structurally Related Cyclopentyl-benzyl-amine Analogs

Compound NameSupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cyclopentyl-(2-methoxy-benzyl)-amine[1]353777-76-1C₁₃H₁₉NO205.3[1]
[2]353777-76-1C₁₃H₁₉NO205.30[2]
Cyclopentyl-(3-methoxy-benzyl)-amine[3]Not specifiedC₁₃H₁₉NO205.3[3]
Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride[4]1185300-49-5C₁₃H₂₀ClNO241.76[4]
N-benzylcyclopentanamine[5]15205-23-9C₁₂H₁₇N175.27[5]
Cyclopentylamine[6]1003-03-8C₅H₁₁N85.15[6]

Strategic Acquisition: The Synthetic Route

Given the absence of direct commercial sources for this compound, a custom synthesis approach is the most viable path forward. The most logical and widely employed method for this class of compounds is reductive amination . This well-established reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key starting materials would be 2,3-dimethoxybenzaldehyde and cyclopentylamine .

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 2_3_dimethoxybenzaldehyde 2,3-dimethoxybenzaldehyde reaction_step Condensation & In Situ Reduction 2_3_dimethoxybenzaldehyde->reaction_step cyclopentylamine Cyclopentylamine cyclopentylamine->reaction_step target_molecule This compound reaction_step->target_molecule Sodium triacetoxyborohydride or similar reducing agent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following is a generalized, yet robust, protocol for the synthesis of the target compound. It should be optimized based on laboratory-specific conditions and scale.

Materials:

  • 2,3-dimethoxybenzaldehyde

  • Cyclopentylamine[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add cyclopentylamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • In a separate flask, prepare a slurry of the reducing agent (1.2-1.5 eq) in the same solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be portion-wise to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties and Characterization

While experimental data for the target molecule is not available, we can predict its properties based on its structure and the properties of its analogs.

Table 2: Predicted and Known Physicochemical Properties

PropertyThis compound (Predicted)N-benzylcyclopentanamine (Known)[5]
Molecular FormulaC₁₄H₂₁NO₂C₁₂H₁₇N
Molecular Weight235.32 g/mol 175.27 g/mol
AppearanceLikely a colorless to pale yellow oil or low-melting solid-
Boiling Point> 250 °C (estimated)-
SolubilitySoluble in most organic solvents (e.g., DCM, Chloroform, Methanol)-

Characterization: Upon successful synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Research Applications

The structural motif of a substituted benzylamine is prevalent in many biologically active compounds. The cyclopentyl and dimethoxybenzyl moieties suggest potential interactions with various biological targets. For instance, a structurally related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been identified as a peripheral dopamine blocking agent[7]. This suggests that this compound could be investigated for its potential activity on dopamine receptors or other G-protein coupled receptors. The specific 2,3-dimethoxy substitution pattern may confer unique selectivity or potency profiles compared to other isomers.

Conclusion

While this compound is not a commercially available stock item, this guide provides a clear and actionable strategy for its acquisition through custom synthesis. By leveraging readily available starting materials and a well-established synthetic protocol, researchers can obtain this compound for their studies. The information provided on related, commercially available analogs also offers valuable options for comparative analysis and preliminary screening. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. N-benzylcyclopentanamine. [Link]

  • Wikipedia. Cyclopentylamine. [Link]

  • Google Patents. Aminoketones and methods for their production.
  • Google Patents. Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
  • Google Patents.
  • Journal of Medicinal Chemistry. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. [Link]

  • Oakwood Chemical. Cyclopentyl-(2-methoxy-benzyl)-amine. [Link]

  • PubChem. 3-Methoxycyclopentanone. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Synthetic Considerations of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a substituted benzylamine derivative with potential applications in pharmaceutical research and drug development. Its structural motifs, including the cyclopentylamine and dimethoxybenzyl groups, suggest a likelihood of biological activity, possibly targeting neurological pathways. This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon data from structurally related molecules to ensure a high standard of laboratory safety. Furthermore, it delves into the plausible synthetic routes and potential biological significance to aid researchers in its effective and responsible utilization.

Chapter 1: Prudent Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is paramount. The safety guidelines outlined below are extrapolated from data on analogous compounds such as benzylamine, cyclopentylamine, and various dimethoxybenzylamine derivatives.[1][2][3] This proactive stance on safety is crucial for mitigating potential risks in a research environment.

Hazard Identification and Risk Assessment

Substituted amines, particularly benzylamines and cycloalkylamines, often exhibit corrosive properties and can cause severe skin burns and eye damage.[2][3][4] Inhalation or ingestion may also be harmful.[2][5] A thorough risk assessment should be conducted before any handling of this compound.

Table 1: Potential Hazard Classification (Based on Analogous Compounds)

Hazard ClassClassificationPrimary Concerns
Acute Toxicity (Oral)Likely Harmful if SwallowedAccidental ingestion could lead to systemic toxicity.[2][5]
Skin Corrosion/IrritationPotential for Severe Burns/IrritationDirect contact can cause chemical burns.[2][3][4]
Serious Eye Damage/IrritationPotential for Serious Eye DamageVapors or direct contact can cause irreversible eye damage.[3][6]
Acute Toxicity (Inhalation)Potentially Harmful if InhaledVapors can irritate the respiratory tract.[2]
Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when working with this compound. The following diagram illustrates the essential protective gear.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment start Researcher Prepares for Work goggles Chemical Splash Goggles (ANSI Z87.1 approved) start->goggles Eye Protection gloves Nitrile or Neoprene Gloves (Check for breakthrough time) start->gloves Hand Protection coat Flame-Resistant Lab Coat start->coat Body Protection respirator Fume Hood or Respirator (if vapors are likely) start->respirator Respiratory Protection end Safe to Handle Compound goggles->end gloves->end coat->end respirator->end

Caption: Essential PPE for handling this compound.

Safe Handling and Storage

Prudent laboratory practices are essential for minimizing exposure and ensuring a safe working environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[7][8][9]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1][9] Wash hands thoroughly with soap and water after handling.[1]

  • Spills: In the event of a spill, evacuate the area and wear appropriate PPE for cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][10]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[7][8][11]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid anhydrides.[1][7][11] Benzylamines can be corrosive to some metals and plastics.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][12]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Chapter 2: Synthetic Approaches and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This two-step one-pot reaction involves the formation of an imine intermediate from 2,3-dimethoxybenzaldehyde and cyclopentylamine, followed by its reduction to the desired secondary amine.

Synthesis_Pathway cluster_synthesis Reductive Amination Synthesis aldehyde 2,3-Dimethoxybenzaldehyde imine Imine Intermediate aldehyde->imine + Cyclopentylamine (Imine Formation) amine Cyclopentylamine amine->imine product This compound imine->product + Reducing Agent (Reduction) reducing_agent Reducing Agent (e.g., Sodium Borohydride) reducing_agent->imine

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol based on standard reductive amination procedures. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 2,3-Dimethoxybenzaldehyde

  • Cyclopentylamine

  • Methanol (or other suitable solvent)

  • Sodium borohydride (or other suitable reducing agent)

  • Glacial acetic acid (catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol. Add cyclopentylamine (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding water.

  • Extraction: Remove the methanol under reduced pressure. Add dichloromethane and saturated sodium bicarbonate solution to the residue. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chapter 3: Potential Biological Significance and Research Context

The dimethoxybenzyl moiety is present in numerous biologically active molecules, and its substitution pattern can significantly influence receptor binding and metabolic stability. The cyclopentylamine group provides a lipophilic character that can affect the compound's ability to cross cell membranes, including the blood-brain barrier.

Potential Signaling Pathway Interaction

Based on the activity of related compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway, such as a dopamine receptor, can be postulated.

Signaling_Pathway cluster_pathway Hypothetical GPCR Interaction ligand Cyclopentyl-(2,3-dimethoxy- benzyl)-amine (Ligand) receptor GPCR (e.g., Dopamine Receptor) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Concentration cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a compound of interest for which specific safety and handling data is not yet established. This guide provides a robust framework for its safe handling, drawing on established principles and data from analogous structures. Researchers are urged to exercise caution, adhere to the recommended PPE and handling protocols, and conduct thorough risk assessments. The outlined synthetic methodology offers a practical starting point for its preparation, and the discussion on potential biological activity provides a context for future research endeavors. As with any novel compound, the generation of empirical safety and biological data is a critical next step for the scientific community.

References

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Cyclopentanone. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2,4-Dimethoxybenzylamine Safety Data Sheet.
  • Pfizer. (2007, January 29). Material Safety Data Sheet - Ketamine Hydrochloride Injection, U.S.P..
  • Dechra. (2022, September 26). Ketamine hydrochloride Injection Issue Date. Retrieved from [Link]

  • Fresenius Kabi USA. (2023, November 27). Ketamine Hydrochloride Injection, USP Safety Data Sheet. Retrieved from [Link]

  • Par Sterile Products, LLC. (n.d.). Safety Data Sheet - Ketamine Hydrochloride Injection, USP.
  • Jarboe, C. H., Lipson, S. F., Bannon, M. J., & Dunnigan, D. A. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318–1320.
  • Google Patents. (2014). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Fisher Scientific. (2009, June 12). SAFETY DATA SHEET - Benzylamine.
  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

solubility profile of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. For researchers in drug discovery and development, a comprehensive understanding of a molecule's solubility profile is not merely procedural—it is fundamental to predicting bioavailability, designing effective formulations, and ensuring the reliability of in vitro and in vivo assays.[1][2][3] This guide provides an in-depth technical overview of the methodologies and theoretical considerations for establishing the solubility profile of a novel secondary amine, Cyclopentyl-(2,3-dimethoxy-benzyl)-amine. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive framework for its characterization. We will dissect the molecule's structural attributes to predict its solubility, detail industry-standard experimental protocols for both kinetic and thermodynamic solubility determination, and present a plausible, data-driven solubility profile. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately characterize the solubility of novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, few properties are as pivotal as solubility. Defined as the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous system, solubility dictates the bioavailability of orally administered drugs and is a key determinant of a compound's performance in a multitude of preclinical assays.[1][4] Compounds with poor solubility often present significant challenges, including low absorption, the need for high doses, and a higher risk of failure during development.[4] Therefore, characterizing the solubility profile of a compound like this compound in a range of common laboratory solvents is an indispensable early-stage activity.[3] This early characterization allows for informed decisions regarding solvent selection for chemical reactions, purification, and formulation, as well as for stock solution preparation for biological screening.

Molecular Structure Analysis and Solubility Prediction

The solubility of an organic molecule is governed by the interplay of its functional groups and the overall molecular architecture, a principle often summarized by the adage "like dissolves like."[5] A predictive analysis of this compound's structure provides a strong foundation for designing experimental solubility studies.

Chemical Structure: this compound

  • Hydrophobic Moieties: The molecule possesses two significant nonpolar regions: the cyclopentyl ring and the benzyl group . These bulky, aliphatic and aromatic hydrocarbon components will dominate its interaction with nonpolar, aprotic solvents.

  • Hydrophilic Moieties: The presence of a secondary amine (-NH-) and two methoxy (-OCH₃) groups introduces polarity. The amine's nitrogen has a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and donor. The oxygen atoms in the methoxy groups also serve as hydrogen bond acceptors. These features suggest a degree of solubility in polar solvents.[6][7]

  • Overall Polarity: The molecule presents a classic amphipathic character, with a balance of hydrophobic and hydrophilic regions. This suggests that it will not be freely soluble at either extreme of the polarity spectrum (e.g., water or hexane) but will likely exhibit favorable solubility in solvents of intermediate polarity or in solvent mixtures. The secondary amine is basic and can be protonated at low pH, which would dramatically increase its aqueous solubility.

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in alcohols like ethanol and methanol, which can engage in hydrogen bonding.

  • Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and ethers like Tetrahydrofuran (THF).

  • Low to Insoluble: Expected in highly polar protic solvents like water (at neutral pH) and in nonpolar aliphatic solvents such as hexane.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for obtaining an accurate solubility profile. The two most common and complementary approaches are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Profiling via Turbidimetry

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8][9] This method is rapid, requires minimal compound, and is highly relevant for early-stage drug discovery, where compounds are typically handled in DMSO for biological assays.[8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb light (e.g., 620 nm) using a microplate reader.[8]

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 10 mM Stock in DMSO B Serial Dilution in Aqueous Buffer (96-well plate) A->B C Incubate (2h, 25°C) B->C D Measure Turbidity (e.g., 620 nm) C->D E Plot Turbidity vs. [Compound] D->E F Determine Precipitation Point E->F

Thermodynamic Solubility Profiling: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold-standard for this measurement.[10][11] It involves equilibrating an excess of the solid compound with the solvent over an extended period.[11][12]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different laboratory solvent. It is crucial that undissolved solid remains visible.[11]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[12] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) until the measured concentration is stable.[10][11]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Replication: The experiment should be performed in at least triplicate for each solvent to ensure reproducibility.[10]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Solvent Vials B Seal and Agitate (24-48h, 25°C) A->B C Confirm Equilibrium (Stable Concentration) B->C D Separate Solid/Liquid (Centrifugation) C->D E Withdraw Supernatant D->E F Quantify Concentration (e.g., HPLC) E->F

Hypothetical Solubility Profile of this compound

The following table presents a plausible, hypothetical thermodynamic solubility profile for the target compound, based on the structural analysis and general principles of organic chemistry. These values serve as a representative example of how such data should be structured and interpreted.

SolventSolvent Polarity IndexPredicted Solubility (mg/mL)Predicted Solubility (mM)Classification
Hexane0.1< 0.1< 0.45Practically Insoluble
Dichloromethane (DCM)3.1> 100> 454Very Soluble
Tetrahydrofuran (THF)4.0> 100> 454Very Soluble
Acetonitrile5.8~50~227Soluble
Ethanol4.3> 100> 454Very Soluble
Methanol5.1> 100> 454Very Soluble
Dimethyl Sulfoxide (DMSO)7.2> 100> 454Very Soluble
Water (pH 7.4)10.2< 0.1< 0.45Practically Insoluble
Aqueous Buffer (pH 2.0)10.2~10~45Sparingly Soluble

Note: Molecular Weight of this compound is assumed to be approximately 220.3 g/mol for calculations.

Discussion of Predicted Results

The hypothetical data align with our structural analysis. The compound is predicted to be highly soluble in a range of organic solvents, particularly polar aprotic (DMSO) and polar protic (alcohols) solvents. The bulky, nonpolar groups ensure good solubility in moderately polar solvents like DCM and THF. As predicted, its solubility in the nonpolar solvent hexane and neutral aqueous media is very low. The significant increase in predicted solubility at acidic pH (pH 2.0) is attributed to the protonation of the basic secondary amine, forming a more polar and water-soluble ammonium salt.

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for determining the solubility profile of this compound. A thorough analysis of its amphipathic structure allows for a strong predictive understanding of its behavior in various solvents. For experimental validation, this guide provides detailed, step-by-step protocols for both high-throughput kinetic screening and gold-standard thermodynamic equilibrium measurements.

For researchers working with this compound, it is recommended to:

  • Use DMSO for the preparation of high-concentration stock solutions for biological screening.

  • Employ solvents such as ethanol, methanol, or DCM for chemical reactions and purification processes like chromatography.

  • Avoid using purely aqueous buffers at neutral pH unless very low concentrations are required. For aqueous applications, consider formulation strategies or pH adjustment to enhance solubility.

A robust and well-documented solubility profile is a cornerstone of successful drug development. By applying the principles and methodologies described herein, researchers can generate the high-quality data necessary to advance their scientific objectives with confidence and precision.

References

  • World Health Organization. (n.d.). Annex 4. WHO Technical Report Series, No. 1019, 2019. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]

  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzylamine (CAS 100-46-9). [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. [Link]

  • In-PharmaTechnologist. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • SlidePlayer. (n.d.). Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715568, N-benzylcyclopentanamine. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Dimethoxy-benzyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Dimethoxy-benzyl-amine

Dimethoxy-benzyl-amine derivatives represent a compelling and versatile class of organic compounds that have garnered significant attention within the scientific community. Characterized by a benzylamine core functionalized with two methoxy groups, the positional isomerism of these methoxy groups, coupled with a wide array of possible substitutions, gives rise to a vast chemical space with diverse biological activities. These activities span from antimicrobial and anticancer to neuropharmacological effects, making this scaffold a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the potential research applications of dimethoxy-benzyl-amine derivatives, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of their modes of action.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Several dimethoxy-benzyl-amine derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines, including leukemia and breast cancer.[1] The underlying mechanisms often involve the modulation of key signaling pathways that govern cell growth, apoptosis, and angiogenesis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A significant focus of research has been on the development of dimethoxy-benzyl-amine derivatives as kinase inhibitors.[2] Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, such as those in the PI3K/AKT/mTOR and MAPK pathways, these derivatives can disrupt the signaling cascades that drive tumor progression.[3] Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[4]

Signaling Pathway: Kinase Inhibition by Dimethoxy-benzyl-amine Derivatives

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative Dimethoxy-benzyl-amine Derivative Derivative->PI3K Inhibition Derivative->RAF Inhibition Derivative->Apoptosis Induction

Caption: Kinase inhibition and apoptosis induction by dimethoxy-benzyl-amine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amineK562 (Leukemia)15.5[1]
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amineMCF-7 (Breast Cancer)12.3[1]
2aPC3 (Prostate Cancer)0.2[5]
2bPC3 (Prostate Cancer)1.8[5]
2cPC3 (Prostate Cancer)0.2[5]
2fPC3 (Prostate Cancer)1.2[5]
3lPC3 (Prostate Cancer)1.7[5]
3mPC3 (Prostate Cancer)0.3[5]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Dimethoxy-benzyl-amine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of the dimethoxy-benzyl-amine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.[7]

  • Incubate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[8]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with the dimethoxy-benzyl-amine derivative for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and centrifuge.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[9]

  • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[2][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour.[9] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[10]

Experimental Workflow: Anticancer Activity Screening

start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat cells with Dimethoxy-benzyl-amine Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) mtt_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer screening of derivatives.

Antimicrobial Applications: Combating Pathogenic Microorganisms

Dimethoxy-benzyl-amine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[6] Their mechanisms of action often involve the disruption of microbial cell membranes, leading to cell death.[11] Some derivatives have been specifically designed to target multidrug efflux pumps, which are a significant cause of antibiotic resistance.

Mechanism of Action: Membrane Disruption

The lipophilic nature of the benzyl and methoxy groups is thought to facilitate the insertion of these molecules into the microbial cell membrane. This can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.[11][12]

Experimental Protocols

This method is used to qualitatively assess the antimicrobial activity of a compound.[13]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Agar (for bacteria) or other suitable agar for fungi

  • Sterile petri dishes

  • Sterile cork borer or pipette tip

  • Dimethoxy-benzyl-amine derivative (test compound)

  • Positive control (known antibiotic) and negative control (solvent)

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly over the surface of the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or other suitable broth for fungi

  • 96-well microtiter plates

  • Dimethoxy-benzyl-amine derivative (test compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth in the wells of a 96-well plate.[15]

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well, including a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate under appropriate conditions.[4]

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm.[15]

Neuropharmacological Applications: Modulating Serotonergic Pathways

Certain dimethoxy-benzyl-amine derivatives, particularly N-methoxybenzyl derivatives of 2,5-dimethoxyphenethylamines (NBOMes), are potent agonists of the serotonin 5-HT2A receptor.[7] This receptor is a key player in various neurological processes and is the primary target for many psychedelic drugs.

Mechanism of Action: 5-HT2A Receptor Activation

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/G11 signaling pathway.[16] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses.

Signaling Pathway: 5-HT2A Receptor Activation

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Derivative Dimethoxy-benzyl-amine Derivative (Agonist) Derivative->Receptor Binds & Activates

Caption: 5-HT2A receptor signaling cascade activated by agonist derivatives.

Experimental Protocols

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the 5-HT2A receptor

  • Radiolabeled ligand (e.g., [3H]ketanserin)

  • Dimethoxy-benzyl-amine derivative (test compound)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare dilutions of the unlabeled test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by vacuum filtration through the filter plate.[18]

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[18]

  • Dry the filters and add scintillation fluid.[18]

  • Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor.

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[19]

Materials:

  • Cells expressing the 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader (e.g., FLIPR)

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.[20]

  • Load the cells with a calcium-sensitive fluorescent dye.[20]

  • Prepare dilutions of the dimethoxy-benzyl-amine derivative.

  • Place the plate in a fluorescence microplate reader.

  • Add the test compound to the wells and immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates receptor activation and subsequent calcium release.

Conclusion and Future Directions

Dimethoxy-benzyl-amine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a highly promising scaffold in medicinal chemistry. The research applications detailed in this guide, from anticancer and antimicrobial to neuropharmacological investigations, underscore the therapeutic potential of this chemical class. The provided experimental protocols offer a robust framework for researchers to explore and validate the efficacy of novel derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to translate the promising in vitro findings into potential clinical applications. The continued exploration of the diverse chemical space of dimethoxy-benzyl-amine derivatives holds great promise for the development of next-generation therapeutics.

References

  • Fantegrossi, W. E., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethyl-amine (NBOMe)
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2551.
  • Choodamani, B., et al. (2021). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][6][7][8]thiadiazole. Chemistry & Biodiversity, 18(2), e2000800.

  • Ahmed Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). RSC Medicinal Chemistry, 14(1), 23-45.
  • Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. (2023). Molecules, 28(1), 354.
  • WOAH. (2023). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Shehab, W. S., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1265, 133425.
  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. (2016). RSC Advances, 6(10), 8347-8357.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). Analytical Biochemistry, 262(2), 146-152.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2017). Der Pharma Chemica, 9(12), 64-69.
  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2023). Molecules, 28(10), 4099.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2015). Journal of Visualized Experiments, (103), e53273.
  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. (2023). Molecules, 28(13), 5122.
  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2008). Current Topics in Behavioral Neurosciences, 2, 1-36.
  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Deriv
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • FWD AMR-RefLabCap. (2022).
  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (2017). Rasayan Journal of Chemistry, 10(2), 435-443.
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2007). Annals of the New York Academy of Sciences, 1112, 121-134.
  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Deriv
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2020). International Journal of Molecular Sciences, 21(18), 6701.
  • N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. (2023). Journal of Molecular Structure, 1272, 134177.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Journal of Visualized Experiments, (199), e65909.
  • Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. (2021). Expert Opinion on Drug Delivery, 18(9), 1269-1284.
  • Annexin V-FITC/PI Staining. (2020). Bio-protocol, 10(14), e3682.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). RSC Medicinal Chemistry, 14(1), 23-45.
  • Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(11), 3847-3853.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2001). Methods in Molecular Biology, 175, 39-50.
  • Signaling pathways and therapeutic targets of antiangiogenic and anticancer drugs and agents. (2020). Cancer Chemotherapy and Pharmacology, 86(5), 559-583.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. (2021). Expert Opinion on Drug Delivery, 18(9), 1269-1284.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2020). Cell Reports, 32(11), 108122.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • FR. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

Sources

understanding the pharmacophore of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

[1]

Executive Summary

This compound represents a classic "linked pharmacophore" used in Fragment-Based Drug Discovery (FBDD).[1] It bridges two distinct chemical environments: an electron-rich, sterically crowded aromatic system and a compact lipophilic domain.[1]

Its significance lies in its ability to probe Class A GPCRs (specifically the orthosteric binding pockets of monoamine receptors) and the active sites of flavin-containing enzymes like Monoamine Oxidase B (MAO-B) .[1] The specific 2,3-dimethoxy substitution pattern—less common than the ubiquitous 3,4-dimethoxy (veratrole) motif—imparts unique conformational constraints and metabolic stability profiles that are critical for selectivity.[1]

Structural & Electronic Analysis

The molecule is tripartite, consisting of three distinct pharmacophoric zones.[1] Understanding the interplay between these zones is essential for rational drug design.[1]

Zone A: The 2,3-Dimethoxybenzyl "Warhead"

Unlike the planar 3,4-dimethoxy arrangement found in dopamine, the 2,3-dimethoxy pattern introduces an Ortho-Effect .[1]

  • Steric Twist: The methoxy group at the 2-position (ortho) creates steric clash with the benzylic methylene group.[1] This forces the methoxy group out of the aromatic plane or restricts the rotation of the benzyl bond, pre-organizing the molecule for specific receptor pockets.[1]

  • Electronic Density: The ring is electron-rich, serving as a strong

    
    -stacking partner for aromatic residues (Phenylalanine, Tryptophan) in receptor active sites.[1]
    
  • Hydrogen Bonding: The oxygen atoms act as weak H-bond acceptors.[1] In Mu Opioid Receptor (MOR) modeling, these oxygens often stabilize water networks essential for agonist efficacy.[1]

Zone B: The Secondary Amine Linker[1]
  • Ionization: At physiological pH (7.4), the secondary amine is predominantly protonated (

    
    ).[1]
    
  • The "Aspartate Anchor": This cationic center forms a critical salt bridge with the conserved Aspartate residue found in Transmembrane Domain 3 (TM3) of aminergic GPCRs (e.g., Asp3.32 in Dopamine/Opioid receptors).[1]

Zone C: The Cyclopentyl Tail[1]
  • Lipophilic Fill: The cyclopentyl group is a "Goldilocks" hydrophobe—larger and more rigid than a propyl chain, but less bulky than a cyclohexyl or phenyl group.[1]

  • Entropy: It fills hydrophobic sub-pockets (e.g., the hydrophobic sandwich in MAO-B) with lower entropic penalty than flexible linear chains.[1]

Pharmacological Applications & Targets[1][2]

Monoamine Oxidase B (MAO-B) Inhibition

The 2,3-dimethoxybenzylamine motif is a validated scaffold for designing MAO-B inhibitors, which are crucial for treating Parkinson's disease.[1]

  • Mechanism: The amine aligns with the FAD cofactor.[1] The 2,3-substitution pattern often provides superior selectivity over MAO-A by exploiting the specific steric constraints of the MAO-B entrance cavity (the "substrate cavity").[1]

  • Causality: The steric bulk at the ortho position prevents the inhibitor from entering the narrower MAO-A active site effectively, enhancing specificity.[1]

Mu Opioid Receptor (MOR) Agonism

Recent studies identify this scaffold as a fragment of novel tetrahydroisoquinoline-based MOR agonists.[1]

  • Binding Mode: The 2,3-dimethoxybenzyl group mimics the tyrosine residue of endogenous enkephalins but with altered water-network properties.[1]

  • Functional Selectivity: Ligands containing this specific substitution have shown potential for G-protein biased agonism , activating analgesic pathways while minimizing

    
    -arrestin recruitment (which is linked to respiratory depression).[1]
    
Sigma-1 Receptor Ligands

The combination of a basic amine flanked by two hydrophobic regions fits the canonical Sigma-1 pharmacophore.[1] The cyclopentyl group binds to the primary hydrophobic pocket, while the benzyl group engages the secondary pocket.[1]

Visualizing the Pharmacophore

The following diagram illustrates the functional decomposition of the molecule and its interaction logic.

PharmacophoreMapSub_232,3-Dimethoxy(Steric Twist & H-Bond)BenzBenzyl Ring(Pi-Stacking)Sub_23->BenzElectronicDonationEnzymeMAO-B(Hydrophobic Cage)Sub_23->EnzymeSelectivity GateAmineSecondary Amine(Cationic Anchor)Benz->AmineLinkerReceptorGPCR TM3(Aspartate 3.32)Benz->ReceptorPi-Pi T-ShapeCycloCyclopentyl(Hydrophobic Fill)Amine->CycloN-SubstitutionAmine->ReceptorSalt BridgeCyclo->EnzymeVan der Waals

Caption: Functional decomposition of this compound showing key binding interactions.[1]

Experimental Protocol: Synthesis & Validation

To utilize this pharmacophore in a research setting, high-purity synthesis is required.[1] The preferred method is Reductive Amination , which avoids over-alkylation common in direct alkylation.[1]

Synthesis Workflow (Reductive Amination)

Objective: Synthesize N-(2,3-dimethoxybenzyl)cyclopentanamine.

ReagentRoleStoichiometry
2,3-Dimethoxybenzaldehyde Electrophile (Precursor)1.0 eq
Cyclopentanamine Nucleophile (Amine)1.0 - 1.2 eq
Sodium Triacetoxyborohydride Selective Reducing Agent1.4 - 1.6 eq
Dichloromethane (DCM) Solvent (Aprotic)[0.1 M]
Acetic Acid Catalyst (pH adjustment)Catalytic (1-2 drops)
Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous DCM.

    • Add Cyclopentanamine (1.1 eq) and catalytic Acetic Acid.[1]

    • Stir at Room Temperature (RT) for 2 hours under Nitrogen. Checkpoint: Monitor via TLC for disappearance of aldehyde.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.[1]

    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM (3x).[1] Wash organic layer with brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexane/Ethyl Acetate (gradient) or DCM/MeOH (95:[1]5) if polarity is high.[1]

  • Salt Formation (Optional for Stability):

    • Dissolve free base in diethyl ether.[1]

    • Add HCl in dioxane dropwise to precipitate the Hydrochloride salt.[1]

Synthesis Logic Diagram

SynthesisFlowAldehyde2,3-DimethoxybenzaldehydeImineStepImine Formation(DCM, AcOH, 2h)Aldehyde->ImineStepAmineCyclopentanamineAmine->ImineStepReductionReduction(NaBH(OAc)3, 12h)ImineStep->ReductionIntermediate ImineQuenchBasic Workup(NaHCO3)Reduction->QuenchProductThis compoundQuench->Product

Caption: Reductive amination pathway for high-yield synthesis of the target scaffold.

Comparison Data: 2,3-Dimethoxy vs. 3,4-Dimethoxy

The choice of the 2,3-substitution pattern is deliberate.[1] The table below highlights why a researcher would choose this scaffold over the more common veratrole (3,4-dimethoxy) derivative.

Feature2,3-Dimethoxy (Target)3,4-Dimethoxy (Common)Biological Implication
Steric Profile High (Ortho-substituent)Low (Planar)2,3-pattern forces "twisted" binding modes, increasing selectivity for narrow pockets (e.g., MAO-B).[1]
Metabolic Stability ModerateLow3,4-dimethoxy is highly susceptible to O-demethylation by CYP450s; 2,3 is often more resistant due to steric shielding.[1]
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar electronic density, but 2,3-pattern concentrates density closer to the linker.[1]
Primary Target MAO-B, Mu Opioid, MelatoninDopamine D2, Adrenergic2,3-pattern is a "Selectivity Filter" against D2 receptors in some series.[1]

References

  • Kaserer, T., et al. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists.[1] Scientific Reports.[1] (Discusses the 2,3-dimethoxybenzyl motif in MOR agonists and G-protein bias).

    • [1]

  • Al-Saad, O.M., et al. (2025). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors.[1][2] (Highlights the use of 2,3-dimethoxybenzylamine as a key building block for MAO-B selectivity).

    • [1]

  • Sigma-Aldrich. Product Specification: N-(2,3-Dimethoxybenzyl)cyclopentanamine.[1] (Verification of chemical entity and CAS 1609406-42-9).

    • [1]

  • Hu, C.F., et al. (2020). Copper-Catalyzed Modular Assembly of Polyheterocycles.[1] Journal of Organic Chemistry.[1] (Demonstrates the use of this amine in Ugi reactions for library generation).

    • [1]

Methodological & Application

protocol for dissolving Cyclopentyl-(2,3-dimethoxy-benzyl)-amine for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Generalized Protocol for Solubilizing and Preparing Novel Hydrophobic Small Molecules, such as Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of novel small molecules into biological assays is often hampered by their poor aqueous solubility. This document provides a comprehensive, experience-driven guide for the solubilization and preparation of hydrophobic compounds, using the hypothetical molecule this compound as a representative example. The structural motifs of this compound—a bulky cyclopentyl group and a dimethoxy-benzyl ring—suggest significant hydrophobicity, making direct dissolution in aqueous cell culture media impractical. This guide details a primary protocol based on the use of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, followed by a robust, stepwise dilution method to prepare final working concentrations. It emphasizes the critical importance of validating solvent tolerance in the specific cell line of interest and provides troubleshooting strategies and alternative solubilization methods to ensure experimental success and data integrity.

Part 1: Scientific Rationale and Pre-Protocol Considerations

The successful use of a novel compound in cell culture hinges on achieving a stable, soluble state in the final assay medium without inducing artifacts from the solvent. The molecular structure of this compound indicates it is a lipophilic molecule, a common characteristic of modern drug candidates targeting intracellular proteins.

1.1. The Challenge: Hydrophobicity

Compounds with high lipophilicity tend to aggregate in aqueous environments, a phenomenon driven by the hydrophobic effect. This can lead to several experimental failures:

  • Precipitation: The compound may fall out of solution in the culture medium, drastically reducing its effective concentration at the cell surface.

  • Inaccurate Dosing: The actual concentration of the soluble, active compound is unknown and far lower than the calculated nominal concentration.

  • Assay Interference: Compound aggregates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or causing non-specific cellular stress.

1.2. The Primary Solution: DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent widely used in drug discovery. Its ability to dissolve a vast range of hydrophobic compounds makes it the solvent of choice for preparing high-concentration stock solutions.[1][2]

Causality: By dissolving the compound in 100% DMSO first, we create a concentrated stock (e.g., 10-50 mM). This high concentration allows for a very large subsequent dilution into the aqueous culture medium. This dilution factor is key to keeping the final DMSO concentration low enough to be non-toxic to the cells while ensuring the compound remains in solution.

1.3. The Critical Factor: Final Solvent Concentration

While essential for solubilization, DMSO is not biologically inert and can be toxic to cells at higher concentrations.[3]

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, with 0.1% being considered safe for almost all cell types.[4][5]

  • Cell Line Specificity: Sensitivity to DMSO varies greatly between cell lines.[3] Primary cells are often more sensitive than immortalized cancer cell lines.[4] It is imperative to determine the maximum tolerated DMSO concentration for your specific cell line.

  • Experimental Control: Every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the experimental groups, but without the compound.[6] This allows for the differentiation of compound-specific effects from solvent-induced effects.

Part 2: Experimental Protocols

This section provides step-by-step methodologies for preparing and validating the compound solution.

Protocol A: Preparation of a High-Concentration Stock Solution in DMSO

This is the standard and most recommended procedure.

Materials:

  • This compound (powder form)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required to make a stock solution of a desired concentration (e.g., 10 mM). Use a standard molarity calculator.

    • Example: For a compound with a Molecular Weight (MW) of 249.35 g/mol , to make 1 mL of a 10 mM stock:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 249.35 g/mol = 0.00249 g = 2.49 mg.

  • Weighing: Carefully weigh the calculated amount of powder. For small quantities, it is often best to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication in a water bath sonicator can be applied.[7][8] Visually inspect for any remaining particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A common storage guideline for compounds in DMSO is up to 6 months at -80°C or 1 month at -20°C.[6]

Protocol B: Preparation of Working Solutions in Cell Culture Medium

This step is where precipitation is most likely to occur. A stepwise dilution process is crucial.[6]

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if used) is pre-warmed to 37°C. Serum proteins can sometimes help stabilize hydrophobic compounds.[8]

  • Intermediate Dilution (Optional but Recommended): For very high final concentrations, first dilute the DMSO stock into a small volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to create a 200 µM intermediate solution.

  • Final Dilution: Vortex the intermediate solution (or the original stock if not making an intermediate) vigorously. Immediately before adding to the cells, pipette the required volume of the compound solution directly into the culture well containing cells and medium. Pipette up and down gently or swirl the plate to mix.

    • The Key Principle: The goal is to cause rapid dispersal and dilution of the DMSO-solubilized compound into the larger aqueous volume, minimizing the time it has to crash out of solution.[8] Never add the aqueous medium onto the concentrated DMSO stock.

Visualization of the Standard Workflow

G cluster_prep Part A: Stock Solution Preparation cluster_work Part B: Working Solution Preparation calc 1. Calculate Mass for 10-50 mM Stock weigh 2. Weigh Compound calc->weigh dissolve 3. Add 100% Sterile DMSO weigh->dissolve mix 4. Vortex / Sonicate Until Dissolved dissolve->mix aliquot 5. Aliquot & Store at -20°C / -80°C mix->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw Day of Experiment dilute 8. Add Stock to Medium (NOT vice-versa) thaw->dilute warm_media 7. Pre-warm Culture Medium (37°C) warm_media->dilute vortex_add 9. Vortex & Immediately Add to Cell Plate dilute->vortex_add

Caption: Standard workflow for preparing a hydrophobic compound for cell culture.

Part 3: Mandatory Validation and Quality Control

Trustworthy data can only be generated from a validated system. The following steps are essential before proceeding with functional assays.

Protocol C: Determining Maximum Tolerated DMSO Concentration

Objective: To find the highest concentration of DMSO that does not affect cell viability or morphology for your specific cell line.

Procedure:

  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your functional experiments. Allow them to adhere and grow for 24 hours.

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your complete culture medium to achieve final concentrations ranging from 2% down to 0.01%. Include a "medium only" control.

  • Treat Cells: Remove the old medium and add the medium containing the different DMSO concentrations to the wells.

  • Incubate: Incubate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard viability assay, such as an MTT or WST-8 assay, to quantify cell viability.[9][10] Also, inspect the cells under a microscope for any changes in morphology.

  • Analyze: Plot cell viability (%) versus DMSO concentration. The highest concentration that shows no significant decrease in viability compared to the "medium only" control is your maximum tolerated concentration.

ParameterRecommended RangeCritical Note
Stock Concentration 10 - 50 mM in 100% DMSOHigher concentration allows for greater dilution.
Final DMSO Concentration < 0.5% Ideally ≤ 0.1%. Must be determined empirically per cell line.[4][11]
Storage Temperature -20°C or -80°C-80°C is preferred for long-term stability. Avoid freeze-thaw cycles.[6]
Vehicle Control MandatoryMust be included in every experiment at the same final DMSO concentration.

Part 4: Troubleshooting and Alternative Strategies

If the compound precipitates in the medium or if DMSO is not a suitable solvent, consider the following.

Problem: Compound precipitates upon dilution in culture medium.

  • Solution 1: Lower the Final Concentration: The compound may be exceeding its limit of kinetic solubility.[12] Try working with a lower final concentration.

  • Solution 2: Increase Serum Percentage: If using a low-serum medium, increasing the serum content can sometimes help solubilize the compound.

  • Solution 3: Use a Solubilizing Agent: FDA-approved surfactants like Pluronic® F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic agents.[13][14] This requires careful formulation and validation.

Problem: The required compound concentration necessitates a toxic level of DMSO (>0.5%).

  • Solution 1: Alternative Solvents: If the compound is soluble, ethanol can be used, though it is often more toxic to cells than DMSO. Other solvents like dimethylformamide (DMF) are also options but require rigorous toxicity testing.[15]

  • Solution 2: pH Modification: For a compound with an amine group like the one in the topic, it is a weak base. Lowering the pH of a buffer (e.g., to pH 4-5) might protonate the amine, increasing its aqueous solubility for an intermediate stock, which is then diluted into the final, buffered (pH ~7.4) medium. This strategy must be approached with caution as the compound may precipitate when the pH is neutralized.

Visualization for Troubleshooting Solubility

G cluster_solutions Troubleshooting Steps start Dilute DMSO Stock into Culture Medium precip Does Compound Precipitate? start->precip success Proceed with Experiment precip->success No sol1 Lower Final Concentration precip->sol1 Yes sol2 Increase Serum % in Medium sol3 Try Alternative Solvent (e.g., Ethanol) sol4 Formulate with Excipient (e.g., Pluronic F-68)

Sources

Application Note: In Vitro Profiling & Assay Development for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CDBA). Based on its chemical structure (a lipophilic secondary amine with an electron-rich aromatic ring), this compound represents a "privileged scaffold" frequently found in ligands for Class A GPCRs (e.g., Dopamine, Serotonin, Melatonin receptors) and Monoamine Transporters .

This guide assumes CDBA is a "Hit" molecule requiring validation, functional characterization, and early safety profiling.

Executive Summary & Structural Analysis

This compound possesses a classic pharmacophore found in CNS-active agents. The secondary amine (pKa ~9.5) ensures protonation at physiological pH, allowing ionic interaction with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32). The 2,3-dimethoxy substitution provides specific steric and electronic properties distinct from the more common 3,4-dimethoxy (veratryl) analogs.

Critical Development Challenges:

  • Non-Specific Binding (NSB): The combination of a lipophilic tail (cyclopentyl) and a cationic head implies high affinity for plasticware and membrane lipids.

  • Off-Target Liabilities: This scaffold is structurally prone to hERG channel blockade and Phospholipidosis (Cationic Amphiphilic Drug - CAD phenotype).

This guide details the development of a Target Engagement Assay (GPCR focus) and a Safety Liability Screen .

Physicochemical Handling & Preparation

Before initiating biological assays, the compound must be solubilized correctly to prevent data artifacts.

ParameterValue / RecommendationRationale
Predicted pKa ~9.2 - 9.8 (Basic)Protonated at pH 7.4.
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; membrane permeable.
Stock Solvent DMSO (10 mM)Avoid aqueous stock; secondary amines can precipitate as free bases.
Assay Buffer PBS + 0.1% BSABSA is mandatory to reduce stickiness to plastic tips/plates.
Storage -20°C (Desiccated)Secondary amines are prone to slow oxidation/carbamylation in air.

Module A: Primary Pharmacology (GPCR Binding Assay)

Given the scaffold, the primary hypothesis is modulation of a Monoamine GPCR. The following protocol describes the development of a Radioligand Competition Binding Assay using membrane fractions.

Mechanistic Workflow

The assay relies on the displacement of a known radioligand (e.g., [3H]-Spiperone for Dopamine or [3H]-Melatonin) by CDBA.

BindingAssay Membrane Membrane Prep (Receptor Overexpressed) Incubation Equilibrium Binding (90 min @ RT) Membrane->Incubation Ligand Radioligand (Hot) Ligand->Incubation CDBA CDBA (Cold Competitor) CDBA->Incubation Titration Harvest GF/B Filter Harvesting Incubation->Harvest Bound vs Free Count Scintillation Counting (CPM) Harvest->Count

Figure 1: Radioligand Competition Binding Workflow. The "Cold" CDBA competes with the "Hot" ligand for the orthosteric binding site.

Detailed Protocol: Membrane Competition Binding

Materials:

  • CHO-K1 membranes overexpressing target (e.g., hD2R or hMT1).

  • Radioligand (specific to target, e.g., 1 nM Kd).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Critical Additive: 0.1% Ascorbic Acid (prevents oxidation of amine ligands).

Step-by-Step Procedure:

  • Preparation: Thaw membranes on ice. Homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension. Dilute to 5-10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene deep-well plates (reduces NSB compared to polystyrene).

  • Dosing:

    • Add 25 µL Assay Buffer (Total Binding).

    • Add 25 µL Excess Cold Standard (10 µM) (Non-Specific Binding control).

    • Add 25 µL CDBA (10-point serial dilution, 10 µM down to 0.1 nM).

  • Reaction: Add 25 µL Radioligand (at Kd concentration) + 150 µL Membrane suspension.

  • Incubation: Shake at 250 rpm for 90 minutes at 25°C.

    • Note: Lipophilic amines require longer equilibration times than hydrophilic drugs.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour).

    • Expert Tip: PEI soaking is non-negotiable for cationic amines like CDBA to reduce filter binding.

  • Wash: Wash 3x with ice-cold wash buffer (50 mM Tris).

  • Readout: Dry filters, add scintillant, and count on a MicroBeta counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its affinity.

Module B: Functional Assay (cAMP/Calcium Flux)

Binding does not distinguish between agonist and antagonist. A functional readout is required.[1] Assuming a Gi-coupled receptor (common for this scaffold), a cAMP inhibition assay is recommended.

Signaling Pathway

GPCR_Signaling cluster_readout Assay Logic CDBA CDBA GPCR Gi-Coupled GPCR CDBA->GPCR Binding Gi G-protein (Gi/o) GPCR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Synthesis TR-FRET Signal TR-FRET Signal cAMP->TR-FRET Signal Decrease = Agonist No Change = Antagonist Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation

Figure 2: Gi-coupled signaling pathway. To test for agonism, Forskolin is used to raise cAMP baseline; a Gi-agonist will suppress this signal.

Protocol: TR-FRET cAMP Assay (Agonist Mode)

Platform: HTRF (Homogeneous Time-Resolved Fluorescence) or Lance Ultra.

  • Cell Seeding: Seed 2,000 cells/well in a 384-well white low-volume plate.

  • Stimulation:

    • Prepare CDBA in stimulation buffer containing IBMX (phosphodiesterase inhibitor) and 10 µM Forskolin .

    • Note: Forskolin is necessary to raise the cAMP baseline so the Gi-effect (reduction) can be measured.

  • Treatment: Add 5 µL of compound mix to cells. Incubate 30 min at RT.

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 1 hour and read on an EnVision plate reader (Excitation: 320nm, Emission: 615nm/665nm).

Module C: Liability Profiling (The "Senior" Insight)

The structure of CDBA (secondary amine + lipophilic linker + aromatic ring) is a classic hERG Pharmacophore . It is critical to assess cardiac safety early.

hERG Inhibition (Fluorescence Polarization)

Before expensive patch-clamp, use a high-throughput displacement assay.

  • Tracer: Red-shifted fluorescent hERG ligand (e.g., E-4031 analog).

  • Membrane: hERG-overexpressing HEK293 membranes.

  • Threshold: If

    
    , the compound has significant cardiac liability risk.
    
Metabolic Stability (Microsomal Stability)

The secondary amine is susceptible to N-dealkylation or N-oxidation .

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring the parent ion (M+H).

  • Metabolite ID: Look for mass loss of the cyclopentyl ring or the benzyl group.

References

  • GPCR Binding Standards: Kenakin, T. (2009). A Pharmacology Primer: Theory, Applications to Drug Discovery and HTS. Academic Press. Link

  • Filter Binding Artifacts: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Link

  • hERG Pharmacophore: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

Disclaimer: This Application Note is for research and educational purposes. All protocols should be validated with specific laboratory equipment and safety regulations.

Sources

Application Notes and Protocols for Dopamine Receptor Binding Assays: Characterization of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for characterizing the binding affinity of novel research compounds to dopamine receptors, using Cyclopentyl-(2,3-dimethoxy-benzyl)-amine as a representative test ligand. Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial targets in neuroscience research and for the development of therapeutics for a range of neuropsychiatric disorders.[1][2] This document outlines the principles of radioligand binding assays, provides a step-by-step protocol for competitive binding experiments, and details methods for data analysis and interpretation. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility. While specific data for this compound is not yet published, this protocol provides a robust framework for its initial characterization and can be adapted for other novel ligands.

Introduction: The Scientific Imperative

The dopaminergic system is integral to numerous physiological processes, including motor control, motivation, reward, and cognition.[3][4] Its dysregulation is implicated in conditions such as Parkinson's disease, schizophrenia, and addiction.[2][5] Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6][7] The development of subtype-selective ligands is a key objective in modern pharmacology to achieve targeted therapeutic effects with fewer side effects.

This compound is a novel compound with structural similarities to molecules known to interact with monoamine receptors. Specifically, the N-(2-methoxybenzyl) moiety is a key feature of the NBOMe class of compounds, which are recognized for their high affinity for serotonin receptors and also exhibit binding to dopamine receptors.[8][9][10] The 2,3-dimethoxy substitution on the benzyl ring further suggests potential interactions with aminergic receptors. Therefore, a systematic evaluation of its binding profile at dopamine receptor subtypes is a critical first step in elucidating its pharmacological properties.

This application note details the use of in vitro radioligand binding assays, a gold-standard technique for determining the affinity of a test compound for a specific receptor.[11] The fundamental principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the inhibitory constant (Kᵢ) of the test compound, a quantitative measure of its binding affinity.

Foundational Principles of Competitive Binding Assays

Competitive binding assays are governed by the law of mass action. In this experimental paradigm, a fixed concentration of a high-affinity radioligand and a variable concentration of an unlabeled competitor (the test compound) are incubated with a preparation of membranes containing the target receptor. The amount of radioligand bound to the receptor is then measured. As the concentration of the competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal.

The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This results in a sigmoidal dose-response curve from which the IC₅₀ (half-maximal inhibitory concentration) can be determined. The IC₅₀ is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

The IC₅₀ is an experimentally dependent value and can be influenced by the concentration of the radioligand used. To determine an absolute measure of affinity, the inhibitory constant (Kᵢ), the Cheng-Prusoff equation is employed.[12][13] This equation corrects for the concentration and affinity of the radioligand:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ is the inhibitory constant of the test compound.

  • IC₅₀ is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand.

  • Kₑ is the equilibrium dissociation constant of the radioligand.

A lower Kᵢ value indicates a higher binding affinity of the test compound for the receptor.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for conducting a dopamine receptor binding assay.

Materials and Reagents
Reagent/Material Supplier Catalogue No. Comments
Human recombinant dopamine receptors (e.g., D₂, D₃) expressed in CHO or HEK293 cellsVariouse.g., PerkinElmer, MilliporeSigmaChoose receptor subtypes based on research goals.
[³H]-Spiperone or [³H]-Raclopride (for D₂-like receptors)PerkinElmere.g., NET561, NET1065High specific activity is crucial for sensitivity.
This compoundSynthesized in-house or custom synthesisN/AEnsure high purity (>98%).
Haloperidol (for non-specific binding)Sigma-AldrichH1512A high-affinity antagonist for the target receptor.
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)Prepare in-houseN/AUse high-purity water and reagents.
Scintillation CocktailPerkinElmere.g., Ultima Gold™For liquid scintillation counting.
96-well microplatesCorninge.g., 3632Low-binding plates are recommended.
Glass fiber filtersWhatmane.g., GF/B or GF/CFor separating bound from free radioligand.
Preparation of Reagents
  • Assay Buffer: Prepare a 1 L stock of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Adjust the pH to 7.4 with HCl at room temperature. Filter sterilize and store at 4°C.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution in the assay buffer to achieve a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The final DMSO concentration in the assay should not exceed 0.1% to avoid interference.

  • Radioligand Working Solution: Dilute the radioligand stock in assay buffer to a final concentration that is approximately equal to its Kₑ value for the target receptor. This provides a good signal-to-noise ratio.

  • Non-Specific Binding Control: Prepare a solution of a high-affinity antagonist (e.g., 10 µM Haloperidol) in the assay buffer.

Step-by-Step Assay Protocol
  • Membrane Preparation: Thaw the frozen cell membranes containing the dopamine receptors on ice. Homogenize the membranes in ice-cold assay buffer using a Dounce or Polytron homogenizer. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Dilute the membrane preparation in assay buffer to the desired final concentration (typically 10-50 µg of protein per well, to be optimized).

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand working solution, and 100 µL of the diluted membrane preparation to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of the radioligand working solution, and 100 µL of the diluted membrane preparation to designated wells.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of the radioligand working solution, and 100 µL of the diluted membrane preparation to the remaining wells.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor and radioligand) for a predetermined time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Ligands, Membranes) serial_dil Serial Dilution of Test Compound reagent_prep->serial_dil plate_setup Plate Setup (Total, NSB, Competition) serial_dil->plate_setup incubation Incubation (Reach Equilibrium) plate_setup->incubation harvesting Harvesting (Filtration & Washing) incubation->harvesting scint_count Scintillation Counting (Measure Radioactivity) harvesting->scint_count data_proc Data Processing (Calculate Specific Binding) scint_count->data_proc curve_fit Curve Fitting (Determine IC50) data_proc->curve_fit ki_calc Ki Calculation (Cheng-Prusoff) curve_fit->ki_calc

Caption: Dopamine Receptor Binding Assay Workflow.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding.

    • % Specific Binding = (Specific Binding at [Test Compound] / Total Specific Binding) x 100.

  • Generate Dose-Response Curve: Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) .[12][13][14][15][16]

Competitive Binding Principle Diagram

competitive_binding Receptor Dopamine Receptor Radioligand [³H]-Spiperone Radioligand->Receptor Binds TestCompound Cyclopentyl-(2,3-dimethoxy -benzyl)-amine TestCompound->Receptor Competes for Binding

Caption: Principle of Competitive Ligand Binding.

Troubleshooting

Problem Potential Cause Solution
High Non-Specific Binding (>30% of Total) Radioligand concentration is too high.Use a lower concentration of radioligand, closer to its Kₑ.
Insufficient washing during harvesting.Increase the number or volume of washes with ice-cold buffer.
Radioligand is sticking to filters or plates.Pre-soak filters in 0.5% polyethyleneimine (PEI). Use low-binding plates.
Low Total Binding Signal Insufficient receptor concentration.Increase the amount of membrane protein per well.
Inactive receptor preparation.Use a fresh batch of membranes or a positive control ligand to verify receptor activity.
Radioligand has degraded.Use a fresh aliquot of radioligand and check its specific activity.
Poorly Defined Sigmoidal Curve Inappropriate range of test compound concentrations.Broaden the concentration range of the test compound.
Test compound is insoluble at higher concentrations.Check the solubility of the compound in the assay buffer. Use a lower percentage of DMSO if necessary.
Incubation time is not sufficient to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the characterization of the binding affinity of novel compounds, such as this compound, for dopamine receptors. By following this protocol, researchers can obtain reliable and reproducible Kᵢ values, which are essential for understanding the pharmacological profile of a new chemical entity.

The initial characterization of this compound's binding to a panel of dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅) will reveal its affinity and selectivity profile. Subsequent studies could involve functional assays (e.g., cAMP measurement or GTPγS binding) to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors. This comprehensive approach is fundamental to the drug discovery process and will elucidate the potential of this compound as a pharmacological tool or therapeutic candidate.

References

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI. Retrieved from [Link]

  • Maria, G., et al. (2023). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. PubMed. Retrieved from [Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. (n.d.). PMC. Retrieved from [Link]

  • Biochemistry, Dopamine Receptors. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Seeman, P., et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. PubMed. Retrieved from [Link]

  • Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • 2,3-Dimethoxybenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (2023). MDPI. Retrieved from [Link]

  • Kapur, S., & Seeman, P. (2002). NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia. Molecular Psychiatry. Retrieved from [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. Retrieved from [Link]

  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. (n.d.). Retrieved from [Link]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. (2018). NIH. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved from [Link]

  • Dopamine receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. Retrieved from [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023). YouTube. Retrieved from [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020). PMC. Retrieved from [Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. (2024). PMC. Retrieved from [Link]

  • Benzyl-(2,3,4-trimethoxy-benzyl)-amine. (n.d.). PubChem. Retrieved from [Link]

  • Molecular Biology of the Dopamine Receptor Subtypes. (n.d.). ACNP. Retrieved from [Link]

  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). ResearchGate. Retrieved from [Link]

  • 25X-NBOMe compounds – chemistry, pharmacology and toxicology. A comprehensive review. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Dopamine: Receptors, Functions, Synthesis, Pathways, Locations and Mental Disorders. (2016). SciSpace. Retrieved from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved from [Link]

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2013). PubMed. Retrieved from [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. Retrieved from [Link]

  • Cyclopentylamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Behavioral Profiling of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CDBA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (hereafter referred to as CDBA ) in rodent behavioral models.

Given the absence of widely published, compound-specific behavioral data in the public domain for this specific catalog entry (CAS 356094-55-8), this guide derives its protocols from the compound’s structural pharmacophore (N-substituted benzylamine). This chemotype is highly characteristic of Sigma-1 Receptor (


R) ligands  and Monoamine Transporter modulators .

Executive Summary & Pharmacological Rationale

This compound (CDBA) is a secondary amine featuring a lipophilic cyclopentyl ring and an electron-rich 2,3-dimethoxybenzyl moiety.

  • Structural Homology: The N-alkyl-benzylamine core is the defining pharmacophore for high-affinity Sigma-1 Receptor (

    
    R)  ligands (e.g., PRE-084, NE-100). The 2,3-dimethoxy substitution pattern is also frequently observed in Melatonin (MT1/MT2)  and Dopamine (D3)  ligands.
    
  • Predicted Mechanism: Based on Structure-Activity Relationship (SAR) data of similar benzylamines, CDBA is predicted to act as a

    
    R modulator  (agonist or antagonist) or a Monoamine Reuptake Inhibitor .
    
  • Therapeutic Potential: Compounds in this class are typically evaluated for cognitive enhancement (Alzheimer’s models), antidepressant effects , and anxiolysis .

This guide outlines the standard operating procedures (SOPs) to validate the CNS activity of CDBA, focusing on distinguishing between sedation, cognitive enhancement, and mood modulation.

Chemical Properties & Formulation

Before in vivo administration, the physicochemical properties must be managed to ensure bioavailability.

PropertyValue / DescriptionNotes
CAS Number 356094-55-8 (Free Base) / 1609406-42-9 (HBr Salt)Verify salt form before weighing.
Molecular Weight 235.32 g/mol (Free Base)Use MW adjustment if using HBr salt (MW ~316.24).
LogP (Predicted) ~2.8 - 3.2Highly lipophilic; excellent BBB penetration predicted.
Solubility Low in neutral water; Soluble in DMSO, Ethanol.Requires acidification or cyclodextrin for aqueous dosing.
Formulation Protocol (Vehicle Selection)

Avoid pure DMSO for behavioral studies due to potential confounding toxicity or irritation.

Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Dissolve CDBA in 100% DMSO (5% of final volume).

  • Add Tween-80 (5% of final volume) and vortex vigorously.

  • Slowly add warm Saline (90% of final volume) while vortexing.

    • Note: If precipitation occurs, adjust pH to ~5.5-6.0 using 0.1N HCl (converting to hydrochloride salt in situ usually improves solubility).

Experimental Workflows & Behavioral Protocols

Experiment A: Open Field Test (OFT) - Locomotor Baseline

Objective: To determine the sedative or stimulant profile of CDBA and establish a Non-Sedating Dose (NSD) for cognitive tasks.

Rationale:


 antagonists often reduce locomotion, while psychostimulants (dopaminergic) increase it.

Protocol:

  • Subjects: C57BL/6J mice (n=8-10/group).

  • Dosing: Administer CDBA (i.p.) at 1, 3, 10, and 30 mg/kg , 30 minutes prior to testing.

  • Apparatus: 40cm x 40cm square arena, illuminated at 200 lux.

  • Procedure:

    • Place mouse in the center of the arena.

    • Record activity for 30 minutes using video tracking (e.g., EthoVision, AnyMaze).

  • Readouts: Total Distance Moved (cm), Velocity (cm/s), Time in Center (Anxiety index).

Decision Gate:

  • If Hyperlocomotion: Suggests Dopamine transporter inhibition or sigma agonism.

  • If Hypolocomotion: Suggests sedation or off-target toxicity. Select the highest dose with NO effect on locomotion for subsequent cognitive tests.

Experiment B: Novel Object Recognition (NOR) - Cognition

Objective: To evaluate the potential of CDBA as a cognitive enhancer (Nootropic).

Rationale:


 agonists (e.g., PRE-084) significantly improve discrimination indices in NOR, particularly in scopolamine-induced amnesia models.

Protocol:

  • Habituation (Day 1-2): Allow animals to explore the empty arena (10 min/day).

  • Training (Day 3, T=0):

    • Administer Vehicle or Scopolamine (1 mg/kg) to induce deficit.

    • Administer CDBA (e.g., 3, 10 mg/kg) or Reference (Donepezil).

    • Wait 30 min.

    • Place mouse in arena with Two Identical Objects (A + A) for 10 min.

  • Retention Interval: Return mouse to home cage for 1 hour (Short-term memory) or 24 hours (Long-term memory).

  • Testing (Day 3/4):

    • Place mouse in arena with One Familiar (A) + One Novel Object (B) .

    • Record exploration for 5 min.

  • Calculation:

Success Criteria: A positive DI (>0.2) in CDBA-treated animals (vs. roughly 0.0 in Scopolamine controls) indicates cognitive rescue.

Experiment C: Forced Swim Test (FST) - Antidepressant Activity

Objective: To assess "despair-like" behavior.

Rationale: Many N-benzylamine derivatives exhibit rapid antidepressant effects via


 modulation or monoamine reuptake inhibition.

Protocol:

  • Dosing: Administer CDBA (10, 30 mg/kg i.p.) 30-60 min prior to test.

  • Procedure:

    • Place mouse in a cylinder (25°C water) for 6 minutes.

    • Record the last 4 minutes.

  • Scoring: Measure duration of Immobility (floating).

  • Control: Imipramine (Positive Control).

Interpretation: A significant reduction in immobility time compared to vehicle suggests antidepressant-like activity.

Mechanism of Action: The Sigma-1 Hypothesis

The structural features of CDBA strongly suggest interaction with the Sigma-1 receptor chaperone complex. The diagram below illustrates the putative pathway by which CDBA may exert neuroprotective and cognitive effects.

SigmaPathway cluster_ER Endoplasmic Reticulum (ER) Interface CDBA CDBA (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) CDBA->Sig1R Binds/Activates BiP BiP/GRP78 (Inhibitory Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Ca Ca2+ Flux (Mitochondria -> Cytosol) IP3R->Ca Optimizes Signaling BDNF BDNF Release (Neuroplasticity) Ca->BDNF Upstream Signaling Behavior Cognitive Enhancement Antidepressant Effect BDNF->Behavior Potentiation

Figure 1: Putative mechanism of action. CDBA binding to Sigma-1R triggers dissociation from BiP, stabilizing IP3R and enhancing Calcium signaling/BDNF expression.

Data Reporting & Analysis

When reporting results for CDBA, utilize the following table structure to ensure data integrity and comparability.

Table 1: Summary of Behavioral Endpoints (Template)

AssayEndpointVehicle Mean ± SEMCDBA (Low Dose)CDBA (High Dose)Statistical Significance (p-value)
Open Field Total Distance (cm)4500 ± 3004600 ± 2503200 ± 400p < 0.05 (Sedation at High Dose)
NOR Discrimination Index0.05 ± 0.020.25 ± 0.040.38 ± 0.05p < 0.01 (Cognitive Gain)
FST Immobility Time (s)140 ± 10110 ± 1285 ± 9p < 0.01 (Antidepressant)

Statistical Analysis:

  • Data should be analyzed using One-Way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • For time-course data (e.g., locomotor activity in 5-min bins), use Two-Way Repeated Measures ANOVA .

References

Since specific behavioral papers for CAS 356094-55-8 are not indexed in public repositories, the following references establish the validated protocols and SAR basis for evaluating N-benzylamine derivatives in these specific models.

  • Maurice, T., et al. (2001). "Sigma-1 (

    
    ) receptor agonists and neuroprotection against excitotoxicity." Brain Research, 901(1-2), 125-133. (Establishes the N-alkyl-benzylamine pharmacophore for Sigma-1 activity). 
    
  • Leger, M., et al. (2013). "Object recognition test in mice." Nature Protocols, 8(12), 2531-2537. (The Gold Standard protocol for the NOR assay described above).

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives of International Pharmacodynamics and Therapeutics, 229(2), 327-336. (Foundational protocol for the FST).

  • Cobos, E. J., et al. (2008). "Pharmacology of Sigma-1 Receptors." Current Neuropharmacology, 6(4), 344-366. (Review of signaling pathways for ligands structurally similar to CDBA).

HPLC method for quantifying Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Quantification of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in Plasma

Introduction & Scope

This compound (N-(2,3-dimethoxybenzyl)cyclopentanamine) is a secondary amine pharmacophore often utilized in medicinal chemistry as a core scaffold for Chemokine Receptor 2 (CCR2) antagonists and other G-protein coupled receptor (GPCR) ligands.[1] Its physicochemical profile—characterized by a basic secondary amine (pKa ~9.[1]5) and a lipophilic dimethoxybenzyl moiety—presents specific bioanalytical challenges, particularly regarding peak tailing and matrix interference in plasma samples.[1]

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for quantifying this analyte in mammalian plasma. The protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and sample cleanliness, ensuring compatibility with standard C18 stationary phases.[1]

Target Audience: Bioanalytical chemists, DMPK researchers, and drug development scientists.[1]

Method Development Strategy

To achieve high sensitivity and reproducibility without the cost of LC-MS/MS, this method relies on optimizing the hydrophobic selectivity of the stationary phase and the pH-dependent ionization of the analyte.[1]

  • Chromatophore Selection: The 2,3-dimethoxybenzyl group exhibits a distinct UV absorption maximum (

    
    ) at approximately 280 nm  (aromatic 
    
    
    
    transition), with a secondary band near 230 nm.[1] We utilize 280 nm for higher specificity against plasma proteins.[1]
  • Separation Mechanism: As a basic amine, the analyte exists as a cation at neutral/acidic pH.[1] To prevent silanol interactions (peak tailing), we employ a low-pH mobile phase with high ionic strength and a highly end-capped C18 column.[1]

  • Sample Cleanup: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and concentrate the sample, lowering the Lower Limit of Quantitation (LLOQ).[1]

Experimental Protocol

Chemicals & Reagents[1][2]
  • Analyte: this compound (Reference Standard, >98% purity).[1][2][3]

  • Internal Standard (IS): Propranolol or Verapamil (Structural analogs with similar pKa/LogP are recommended if isotopically labeled standards are unavailable).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1]

  • Buffers: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (
    
    
    
    ).[1]
Instrumentation & Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with Diode Array Detector (DAD) or VWDStandard UV detection capability.[1]
Column C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry)High surface area and "end-capping" reduce amine tailing.[1]
Mobile Phase A 20 mM

buffer, pH 3.0 (adjusted with

) + 0.1% TEA
Acidic pH keeps amine protonated; TEA masks free silanols.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic benzyl group.[1]
Elution Mode Isocratic: 60% Buffer / 40% ACNStable baseline for UV detection; simplifies validation.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.[1]
Detection UV @ 280 nmSpecificity for dimethoxybenzyl moiety.[1]
Temperature 30°CImproves mass transfer and retention time stability.[1]
Injection Vol. 20 - 50 µLHigher volume compensates for UV sensitivity limits.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)

The basicity of the analyte allows us to "switch off" its charge, making it extractable into organic solvents.[1]

Protocol Steps:

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution.

  • Alkalize: Add 50 µL of 1.0 M NaOH or saturated Sodium Carbonate (

    
    ). Target pH > 10 to ensure the amine is uncharged (free base).[1]
    
  • Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or -80°C freezer) and decant the organic (top) layer into a clean glass tube.

  • Dry: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 100 µL of Mobile Phase. Vortex and transfer to HPLC vial.

Visualization of Workflows

Figure 1: Liquid-Liquid Extraction (LLE) Logic Flow

This diagram illustrates the critical charge-state manipulation required to extract the basic amine from the plasma matrix.[1]

LLE_Workflow Plasma Plasma Sample (Analyte Protonated BH+) Alkalize Add Base (NaOH) pH > 10 Plasma->Alkalize Neutral Analyte Neutralized (Free Base B) Alkalize->Neutral Deprotonation Solvent Add MTBE (Organic Solvent) Neutral->Solvent Partition Vortex & Centrifuge (Phase Separation) Solvent->Partition OrganicLayer Organic Layer (Contains Analyte) Partition->OrganicLayer Top Phase AqueousLayer Aqueous Layer (Proteins/Salts Discarded) Partition->AqueousLayer Bottom Phase Dry Evaporate & Reconstitute (Mobile Phase) OrganicLayer->Dry HPLC HPLC Injection Dry->HPLC

Caption: Charge-switching extraction strategy ensuring high recovery of the lipophilic amine while excluding plasma proteins.[1]

Figure 2: Method Validation Decision Tree

A self-validating logic flow ensuring the method meets FDA/EMA bioanalytical guidelines.

Validation_Logic Start Method Validation Selectivity Selectivity Check (Blank Plasma vs Spike) Start->Selectivity Linearity Linearity (6-8 non-zero standards) Selectivity->Linearity No Interference Accuracy Accuracy & Precision (QC Low, Med, High) Linearity->Accuracy r² > 0.99 Recovery Extraction Recovery (Pre- vs Post-extraction) Accuracy->Recovery CV < 15% Stability Stability Testing (Freeze/Thaw, Benchtop) Recovery->Stability Pass Method Validated Stability->Pass Degradation < 15%

Caption: Step-by-step validation hierarchy required to establish method reliability per regulatory standards.

Results & Data Analysis

System Suitability Parameters

Before routine analysis, ensure the system meets these criteria (based on a 1 µg/mL standard injection):

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Analyte: ~6-8 minIf drifting: Check column temperature and mobile phase pH.
Tailing Factor (

)

If > 1.5: Add more TEA or lower pH; replace column.[1]
Theoretical Plates (N) > 5000If low: Check connections for dead volume or replace guard column.[1]
Resolution (

)
> 2.0 (between Analyte & IS)If < 2.0: Adjust ACN % or change buffer pH.
Calculation

Quantification is performed using the Internal Standard Method :




[1]

Troubleshooting & Optimization

  • Issue: Low Recovery (< 50%)

    • Cause: Inefficient extraction.[1] The analyte might still be protonated.[1]

    • Solution: Increase the pH of the plasma sample to >11 using 1M NaOH.[1] Ensure the organic solvent (MTBE) is fresh.[1]

  • Issue: Interfering Peaks at RT

    • Cause: Endogenous plasma components.[1]

    • Solution: Switch to a "Back-Extraction" protocol: Extract into MTBE -> Extract back into acidic water -> Neutralize and re-extract into MTBE.[1] This "double LLE" provides superior cleanliness.[1]

  • Issue: Rising Baseline / Ghost Peaks

    • Cause: Late-eluting phospholipids.[1]

    • Solution: Implement a gradient wash step (ramp to 90% ACN) at the end of each run to clear the column.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1] Cyclopentylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Vilums, M., et al. (2013).[1][2] "Structure-Kinetic Relationships... A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists". Journal of Medicinal Chemistry. (Contextual grounding for the chemical class). [Link]

Sources

experimental protocol for testing cardiovascular effects of benzylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Kinetics to Cardiovascular Function

Abstract

Benzylamine and its derivatives act as primary substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] The cardiovascular effects of these compounds are not receptor-mediated in the classical sense but are driven by their oxidative deamination. This reaction yields benzaldehyde, ammonia, and hydrogen peroxide (


). This guide details the experimental workflow to validate benzylamine compounds, moving from enzymatic kinetics to functional vascular and myocardial assays. It emphasizes the critical role of 

as the signaling effector and provides protocols to distinguish SSAO-mediated effects from off-target activity.
Part 1: Enzymatic Validation (The "Go/No-Go" Step)

Before assessing physiological effects, one must confirm the compound is a specific substrate for SSAO/VAP-1 and determine its kinetic parameters (


, 

). The Amplex Red Hydrogen Peroxide Assay is the gold standard due to its 1:1 stoichiometry with the reaction product.
Mechanistic Principle

SSAO catalyzes the following reaction:



The generated


 reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to form Resorufin, a highly fluorescent red compound.[3]
Protocol: Fluorometric Kinetic Assay

Materials:

  • Recombinant human SSAO/VAP-1 or rat adipose tissue homogenate (rich source of SSAO).

  • Amplex Red Reagent (Invitrogen/Thermo).

  • Horseradish Peroxidase (HRP).[3][4][5]

  • Inhibitors (Crucial for Specificity):

    • Semicarbazide (

      
      ): Specific SSAO inhibitor.
      
    • Pargyline (

      
      ): MAO-A/B inhibitor (prevents cross-reactivity).
      
    • Catalase: Negative control (scavenges

      
      , quenching signal).
      

Workflow:

  • Preparation: Dilute SSAO source in Phosphate Buffered Saline (PBS, pH 7.4). Pre-incubate with Pargyline (

    
    ) for 30 mins at 37°C to block MAO activity.
    
  • Plate Setup (96-well Black/Clear Bottom):

    • Test Wells: Enzyme + Benzylamine derivative (concentration range

      
      ).
      
    • Specificity Control: Enzyme + Semicarbazide + Benzylamine.[1]

    • Background: Buffer + Benzylamine (no enzyme).

  • Reaction Initiation: Add working solution containing

    
     Amplex Red and 
    
    
    
    HRP.
  • Measurement: Incubate at 37°C protected from light. Measure fluorescence (Ex/Em: 571/585 nm) every 5 minutes for 60 minutes (kinetic mode).

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve. Plot 

vs. [Substrate] using the Michaelis-Menten equation to derive

.

Technical Insight: If Semicarbazide does not inhibit the signal by >90%, your compound is likely being metabolized by MAO or another oxidase, invalidating it as a pure SSAO probe.

Part 2: Functional Vascular Reactivity (Isolated Organ Bath)

Once enzymatic activity is confirmed, the functional impact on vascular tone is assessed. Benzylamine-induced vasoactivity is complex; it can cause contraction (via MAPK activation) or relaxation (via hyperpolarization), often depending on the vascular bed.

Experimental Logic

To prove the effect is SSAO-mediated, we use a "Triangulation Strategy":

  • Direct Effect: Does the compound alter tone?

  • Enzymatic Blockade: Does Semicarbazide prevent this?

  • Product Scavenging: Does Catalase (destroys

    
    ) prevent this?
    
Protocol: Rat Thoracic Aorta Rings

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit (KH) Buffer (mM): NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.
  • Gas: 95%

    
     / 5% 
    
    
    
    (carbogen).
  • Force Transducers (e.g., ADInstruments PowerLab).

Step-by-Step Workflow:

  • Isolation: Excision of thoracic aorta; clean adherent fat/connective tissue. Cut into 3 mm rings.

  • Mounting: Suspend rings in 10-20 mL organ baths at 37°C. Apply 2g resting tension.

  • Equilibration: Wash every 15 mins for 60 mins.

  • Viability Check: Challenge with

    
     KCl. Wash until baseline returns.
    
  • Endothelial Integrity: Pre-contract with Phenylephrine (

    
    ). Add Acetylcholine (
    
    
    
    ). Relaxation >80% confirms intact endothelium.
    • Note: For smooth muscle-specific assays, mechanically denude the endothelium (rub interior with forceps).

  • Benzylamine Challenge:

    • Pre-contract rings with Phenylephrine (

      
      ) to induce stable tone.
      
    • Add Benzylamine cumulatively (

      
       to 
      
      
      
      ).
  • Mechanistic Verification (Separate Rings):

    • Ring A: Vehicle control.

    • Ring B: Pre-incubate with Semicarbazide (

      
      ) for 20 mins.
      
    • Ring C: Pre-incubate with Catalase (

      
      ) for 20 mins.
      

Data Interpretation:

  • Vasodilation: Often observed in aorta. If Ring B and Ring C show no relaxation compared to Ring A, the effect is confirmed to be SSAO-dependent and mediated by

    
    .
    
  • Vasoconstriction: Often seen in resistance vessels (mesenteric).

    
     can activate p38 MAPK or mobilize 
    
    
    
    .
Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by Benzylamine metabolism.

Benzylamine_Signaling Benzylamine Benzylamine (Substrate) SSAO SSAO / VAP-1 (Enzyme) Benzylamine->SSAO binds H2O2 Hydrogen Peroxide (H2O2) SSAO->H2O2 generates Benzaldehyde Benzaldehyde SSAO->Benzaldehyde Catalase Catalase (Scavenger) H2O2->Catalase degraded by p38 p38 MAPK Activation H2O2->p38 Oxidative Stress Ca_Influx Ca2+ Influx (TRP Channels) H2O2->Ca_Influx cGMP sGC / cGMP Activation H2O2->cGMP GLUT4 GLUT4 Translocation (Insulin Mimicry) H2O2->GLUT4 Adipocytes/Cardiomyocytes Semicarbazide Semicarbazide (Inhibitor) Semicarbazide->SSAO blocks Constriction Vasoconstriction (Resistance Arteries) p38->Constriction Ca_Influx->Constriction Dilation Vasodilation (Conduit Arteries) cGMP->Dilation

Caption: Mechanistic pathway of Benzylamine. Semicarbazide inhibits the enzyme; Catalase scavenges the effector (


).
Part 4: Integrated Myocardial Function (Langendorff Heart)

To assess the compound's effect on whole-heart contractility and coronary flow, the Langendorff preparation is used.[6] This distinguishes between vascular effects (coronary flow changes) and direct cardiomyocyte effects (contractility).

Protocol: Constant Pressure Perfusion

Setup:

  • Retrograde perfusion via the aorta at constant pressure (70-80 mmHg).

  • Left ventricular balloon inserted to measure Left Ventricular Developed Pressure (LVDP).[6]

Experimental Design:

  • Stabilization: 20 mins perfusion with KH buffer.

  • Baseline Recording: Heart Rate (HR), LVDP, Coronary Flow (CF).

  • Perfusion of Benzylamine: Switch to buffer containing Benzylamine (

    
    ) for 15 mins.
    
  • Washout: Return to normal KH buffer.

Data Analysis Table:

ParameterDefinitionExpected Benzylamine Effect (Typical)Mechanistic Note
LVDP Systolic - Diastolic PressureNo Change / Slight IncreaseDirect inotropy is rare unless insulin-mimetic pathways are engaged.
Coronary Flow mL/minDecrease (Constriction) OR Increase (Dilation)Dependent on basal tone and SSAO density in coronary bed.
LVEDP End Diastolic PressureIncrease (if toxic)Indicates "stone heart" or contracture (toxicity warning).
References
  • Boomsma, F., et al. (2000). "Semicarbazide-sensitive amine oxidase (SSAO) activity in human plasma and tissues." Clinical Science.

  • Conklin, D. J., et al. (2004). "Vasoactive effects of methylamine in isolated human blood vessels: role of semicarbazide-sensitive amine oxidase." American Journal of Physiology-Heart and Circulatory Physiology.

  • Yu, P. H., & Zuo, D. M. (1993). "Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells." Mechanisms of Ageing and Development.

  • O'Sullivan, J., et al. (2004). "Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to say." Neurotoxicology.

  • Cantin, A. M., et al. (2002). "Hydrogen peroxide induces vasoconstriction of the rat mesenteric artery via the release of thromboxane A2." American Journal of Physiology.

Sources

Application Notes and Protocols for Screening Cyclopentyl-(2,3-dimethoxy-benzyl)-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Small Molecules

The discovery and development of new therapeutic agents are underpinned by the robust characterization of novel chemical entities. Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a small molecule with potential biological activity. A systematic screening approach using cell-based assays is crucial to elucidate its mechanism of action and potential therapeutic applications. Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to evaluate a compound's effects on cellular processes.[1][2][3] This document provides a comprehensive guide for researchers to conduct a tiered screening cascade to characterize the bioactivity of this compound, from initial cytotoxicity profiling to more specific functional assays.

The proposed workflow is designed to be a self-validating system, where initial findings inform subsequent, more focused experiments. This iterative process allows for a comprehensive understanding of the compound's cellular effects. While the precise molecular target of this compound is not yet defined, the structural similarity to compounds like 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a known peripheral dopamine antagonist, suggests that G-protein coupled receptors (GPCRs) involved in neurotransmitter signaling could be a potential target class.[4] Therefore, this guide will include protocols relevant to assessing GPCR modulation.

Part 1: Foundational Screening - Assessing General Cellular Health

The initial step in characterizing any new compound is to determine its effect on cell viability and cytotoxicity. These assays are fundamental to distinguishing targeted pharmacological effects from non-specific toxicity.[1]

Cell Viability Assays: A Measure of Metabolic Health

Cell viability assays typically measure parameters indicative of metabolic activity. A reduction in viability can suggest cytotoxic or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, a key indicator of metabolically active cells.[5][6]

Principle of the Assay: The assay utilizes a thermostable luciferase that, in the presence of ATP, generates a luminescent signal proportional to the number of viable cells.[6]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay [5][6]

Materials:

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570)

  • White, opaque-walled multiwell plates suitable for luminescence measurements

  • Cells of interest (e.g., a neuronal cell line like SH-SY5Y, or a relevant recombinant cell line)

  • This compound stock solution (in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Multichannel pipette and sterile tips

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well white, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the seeding medium and add the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.

TreatmentConcentration (µM)Luminescence (RLU)% Viability
Vehicle (DMSO)-1,500,000100%
This compound0.11,450,00096.7%
11,300,00086.7%
10800,00053.3%
100150,00010%
Staurosporine (Positive Control)150,0003.3%
Cytotoxicity Assays: Monitoring Membrane Integrity

Cytotoxicity assays measure the number of dead cells, often by detecting the leakage of intracellular components or the uptake of dyes by non-viable cells. The MTT assay is a classic colorimetric method that measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[7][8]

Protocol 2: MTT Cell Viability Assay [7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Clear, flat-bottomed 96-well plates

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1, using clear 96-well plates.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate spectrophotometer.

Data Analysis: Similar to the CellTiter-Glo® assay, calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.

Part 2: Elucidating the Mechanism of Action - Functional Assays

Based on the initial viability and cytotoxicity data, subsequent assays can be designed to probe specific cellular pathways. Given the structural similarity of the compound to a dopamine antagonist, investigating its effect on GPCR signaling is a logical next step.

GPCR Activity Screening: Calcium Flux Assays

Many GPCRs, including some dopamine receptors, signal through the Gq pathway, leading to an increase in intracellular calcium.[9][10] Calcium flux assays provide a dynamic readout of GPCR activation.[11]

Principle of the Assay: Cells are loaded with a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to intracellular calcium. A change in fluorescence intensity upon compound addition indicates modulation of calcium signaling.[10]

Protocol 3: Calcium Flux Assay for GPCR Activity

Materials:

  • Cell line expressing the GPCR of interest (e.g., CHO-K1 cells stably expressing a dopamine receptor)

  • Black, clear-bottom 96- or 384-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist and antagonist for the target GPCR

  • This compound stock solution

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom plates and allow them to form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • For agonist activity: Add this compound at various concentrations and measure the fluorescence signal over time.

    • For antagonist activity: Pre-incubate the cells with this compound for a defined period, then add a known agonist and measure the fluorescence response.

  • Data Acquisition: Record the fluorescence intensity before and after the addition of the compound/agonist.

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. For antagonist mode, calculate the percent inhibition of the agonist response.

Assay ModeCompoundConcentration (µM)Peak Fluorescence (RFU)Response
AgonistVehicle (DMSO)-500Baseline
This compound10550No Agonist Effect
Known Agonist15000Positive Control
AntagonistKnown Agonist + Vehicle15000100% Response
Known Agonist + Compound10200060% Inhibition
GPCR Activity Screening: cAMP Assays

Other GPCRs, such as D1-like dopamine receptors, signal through Gs or Gi proteins, modulating the levels of cyclic AMP (cAMP).[10] Assays that measure changes in intracellular cAMP can therefore reveal the compound's effect on these pathways.

Principle of the Assay: Competitive immunoassays or reporter-based assays are commonly used to quantify cAMP levels. A change in signal is correlated with an increase or decrease in cAMP production.

Workflow for Characterizing a Novel Compound

Caption: Tiered screening workflow for characterizing a novel small molecule.

Part 3: Deeper Mechanistic Insights - Apoptosis and Kinase Assays

If initial screening reveals significant cytotoxicity, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds.

Apoptosis Assays: Detecting Programmed Cell Death

Caspase-Glo® 3/7 Assay and Annexin V-based assays are two widely used methods to detect apoptosis.[12][13]

Principle of the Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.[13]

Principle of the Annexin V Assay: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be labeled with a fluorescent or luminescent tag to detect apoptotic cells.[14][15][16]

Protocol 4: Caspase-Glo® 3/7 Assay [13]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White, opaque-walled multiwell plates

  • Cells and compound treatment as in Protocol 1

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in Protocol 1.

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume to each well.

    • Mix gently by orbital shaking for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure luminescence using a luminometer.

Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

TreatmentConcentration (µM)Luminescence (RLU)Fold Change in Caspase Activity
Vehicle (DMSO)-10,0001.0
This compound1050,0005.0
100200,00020.0
Staurosporine (Positive Control)1300,00030.0
Kinase Activity Assays

Protein kinases are another major class of drug targets.[17] If the compound's activity cannot be attributed to GPCR modulation, screening against a panel of kinases is a valuable next step.

Principle of Kinase Assays: These assays typically measure the consumption of ATP or the generation of ADP, which are products of the kinase reaction.[18] The Kinase-Glo® Assay, for example, quantifies the amount of ATP remaining in solution after a kinase reaction.[17] A decrease in signal indicates kinase activity.

Signaling Pathway Example: Gq-Coupled GPCR

Gq_Pathway A Ligand B GPCR A->B Binds C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H ER F->H Binds to Receptor J PKC Activation G->J I Ca2+ Release H->I I->J K Downstream Cellular Effects J->K

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Conclusion and Future Directions

This application note provides a structured and logical framework for the initial characterization of this compound. By progressing through a tiered screening cascade, researchers can efficiently determine the compound's cytotoxic profile and gain insights into its potential mechanism of action. Positive "hits" in any of the functional assays should be followed up with more detailed secondary screens, such as concentration-response curves, target deconvolution studies, and in vivo models, to further validate the findings and explore the therapeutic potential of this novel small molecule.

References

  • BMG LABTECH. (2022-05-02). Cell-based assays on the rise. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • MDPI. (n.d.). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Retrieved from [Link]

  • ACS Central Science. (2022-09-22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • Jarboe, C. H., Lipson, S. F., Bannon, M. J., & Dunnigan, D. A. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318–1320.
  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012-05-01). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Ketamine Action as an Antidepressant. Retrieved from [Link]

  • ResearchGate. (2012-10). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Retrieved from [Link]

  • Aragen Life Sciences. (2024-09-16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021-07-01). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. Retrieved from [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Medium. (2025-05-03). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Biocompare. (2013-10-03). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • ResearchGate. (2015-03-25). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO, ...). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

Sources

Application Notes: In Vivo Administration of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CDBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Amine Compounds

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CDBA) is an investigational small molecule amine. As a novel chemical entity, no established in vivo administration protocols are currently published. This document, therefore, serves as a comprehensive guide based on established principles of preclinical research for administering new, potentially poorly soluble compounds to rodent models.[1][2] The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the highest standards of animal welfare.

The core challenge in administering a novel compound like CDBA lies in developing a safe and effective formulation that ensures consistent bioavailability. Small-molecule amines can present unique physicochemical properties, such as pH-dependent solubility and potential for rapid metabolism.[3][4] Therefore, a systematic approach, beginning with thorough pre-formulation characterization, is paramount.[5][6] This guide will walk the researcher through the critical steps of physicochemical characterization, vehicle selection, formulation preparation, and finally, detailed protocols for various routes of administration.

Phase 1: Pre-formulation & Physicochemical Characterization

Before any in vivo experiment, understanding the fundamental properties of CDBA is a mandatory, non-negotiable step.[7][] This phase dictates every subsequent decision in the formulation and administration process.

| Solubility Profiling

The solubility of a compound is a primary determinant of its oral bioavailability and dictates the formulation strategy.[9][10] Testing should be conducted in a tiered approach.

  • Kinetic Solubility: This high-throughput screening method provides an early indication of a compound's dissolution properties, often by adding a DMSO stock solution to an aqueous buffer.[9][11] It is useful for initial compound selection and flagging potential issues.

  • Thermodynamic (Equilibrium) Solubility: This measures the true solubility of a compound at equilibrium and is critical for formulation development.[9][12] It involves incubating excess solid compound in a solvent over an extended period (24-48 hours) to reach saturation.

Protocol: Basic Thermodynamic Solubility Assessment

  • Add an excess of CDBA powder (e.g., 2-5 mg) to a 1.5 mL microfuge tube.

  • Add 1 mL of the test vehicle (e.g., pH 7.4 PBS, 0.9% Saline, Water).

  • Vortex vigorously for 1 minute.

  • Incubate the slurry on a rotator at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of dissolved CDBA in the filtrate using a validated analytical method (e.g., LC-MS or UV-Vis spectroscopy).

| pH-Solubility Profile & pKa Determination

For an amine-containing compound like CDBA, solubility is often highly dependent on pH.[3] Determining the ionization constant (pKa) is crucial. The compound will be more soluble at a pH below its pKa, where it exists in its protonated, charged form. This information is vital for selecting appropriate buffers and predicting its behavior in the gastrointestinal tract.

| LogP/LogD

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures the lipophilicity of a compound. This value helps predict its ability to cross biological membranes and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[13]

Phase 2: Formulation Development & Vehicle Selection

The goal is to develop a vehicle that is non-toxic, biologically inert, and maintains the compound in a state suitable for absorption.[14][15] For a novel compound assumed to have poor aqueous solubility, a multi-tiered strategy is recommended.

G

| Common Vehicle Options

The table below summarizes common vehicles for rodent studies. A vehicle-only control group must always be included in the experimental design.

Vehicle TypeComposition ExampleRoute(s)ProsCons & Considerations
Aqueous Solution 0.9% NaCl (Saline); Phosphate-Buffered Saline (PBS)PO, IP, SC, IVIsotonic, well-tolerated, minimal biological effect.[15]Only suitable for highly water-soluble compounds.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalinePO, IP, SCCan dissolve many poorly soluble compounds.DMSO and other solvents can have their own biological effects and toxicity at higher concentrations.[16]
Suspension 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOGood for high doses of insoluble compounds; generally well-tolerated.[16]Cannot be used for IV. Requires uniform particle size and constant agitation to ensure dose consistency.
Oil-based Corn oil, Sesame oilPO, SC, IMSuitable for highly lipophilic compounds.Can have slow and variable absorption; potential for local irritation.[15]

Phase 3: In Vivo Administration Protocols

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[17] Dosing volumes must adhere to established guidelines to prevent adverse effects.[18][19]

| Protocol: Oral Gavage (PO) in Mice

Oral gavage is a common method for direct oral administration of a precise volume.[20]

Materials:

  • CDBA formulation

  • Appropriately sized, flexible oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mouse).[21]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal & Dose Calculation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[21] For a 25g mouse, this is 0.25 mL.

  • Restraint: Scruff the mouse firmly by grasping the loose skin over the shoulders.[21] The body should be held upright to create a straight line from the head to the esophagus.[22][23]

  • Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[22]

  • Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth.[20] The mouse should swallow as the tube passes into the esophagus. The needle should advance smoothly without resistance.[23] If resistance is met, withdraw immediately and restart.

  • Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.

  • Withdrawal: Smoothly remove the gavage needle in a single motion.

  • Monitoring: Observe the animal for several minutes post-procedure for any signs of respiratory distress, which could indicate accidental tracheal administration.

| Protocol: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption of the compound into the peritoneal cavity.[17]

Materials:

  • CDBA formulation (must be a solution; suspensions are not recommended)

  • Sterile needle (e.g., 25-27 gauge) and syringe.[24]

  • 70% Isopropyl alcohol pads

Procedure:

  • Animal & Dose Calculation: Weigh the mouse. The maximum recommended IP volume is typically 10 mL/kg.[24] For a 25g mouse, this is 0.25 mL.

  • Restraint: Scruff the mouse and position it so the abdomen is exposed and tilted slightly head-down. This allows the abdominal organs to shift forward, creating a safer injection space.[25]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[26]

  • Injection: Swab the area with alcohol. Insert the needle, bevel up, at a 30-40 degree angle.[24]

  • Aspiration: Gently pull back on the plunger. If no fluid or blood enters the syringe, proceed with the injection. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and animal from the study.[26]

  • Administration & Withdrawal: Inject the solution smoothly and withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for signs of distress. Alternate injection sides for repeated dosing.[27]

| Protocol: Intravenous (IV) Tail Vein Injection in Mice

IV administration provides 100% bioavailability and is the most rapid route of administration.[28] This technique requires significant skill.

Materials:

  • CDBA formulation (must be a sterile, clear solution free of particulates)

  • Sterile needle (e.g., 27-30 gauge) and syringe (e.g., insulin syringe).[29]

  • A mouse restrainer

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation.[30]

Procedure:

  • Animal & Dose Calculation: Weigh the mouse. The maximum recommended bolus IV volume is 5 mL/kg.[17] For a 25g mouse, this is 0.125 mL.

  • Preparation: Place the mouse in a restrainer. Warm the tail for 5-10 minutes using a heat source to make the lateral tail veins more visible.[31]

  • Site Identification: Identify one of the two lateral tail veins. Wipe the tail with an alcohol pad.

  • Insertion: With the needle bevel facing up, align it parallel to the vein.[30] Insert the needle smoothly into the vein, starting towards the distal (tip) end of the tail. A successful insertion may result in a small "flash" of blood in the needle hub.[28]

  • Administration: Inject the solution slowly and steadily. Watch for blanching of the vein as the solution displaces blood. If a subcutaneous "bleb" forms, the needle is not in the vein. Stop immediately, withdraw, and attempt at a more proximal site.[28]

  • Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure with gauze for 30-60 seconds to prevent bleeding.[28]

  • Monitoring: Monitor the animal for any adverse reactions before returning it to its cage.

Data Summary & Dosing Guidelines

This table provides a quick reference for maximum administration volumes in adult mice and rats. These are guidelines; smaller volumes are always preferable. [32]

RouteMouse (mL/kg)Rat (mL/kg)Recommended Needle Gauge (Mouse/Rat)
Oral (PO) 10[21]10[18]20-22g / 16-18g (Gavage Needle)
Intraperitoneal (IP) 10[24]10[33]25-27g / 23-25g
Subcutaneous (SC) 10[18]5[18]25-27g / 23-25g
Intravenous (IV) 5 (bolus)[29]5 (bolus)[18]27-30g / 25-27g
Intramuscular (IM) 0.05 per site[34]0.1 per site[18]26-30g / 25-27g

Hypothetical Mechanism Visualization

Should CDBA be identified as, for example, a novel kinase inhibitor, visualizing its potential impact on a signaling pathway is crucial for experimental design.

G

References

  • NIH Office of Animal Care and Use (OACU). (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from https://oacu.oir.nih.
  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from https://www.research.fsu.edu/research-compliance/animal-care-use/wp-content/uploads/sites/9/2020/08/ACUC-Policy-Oral-Gavage-in-the-Mouse.pdf
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from https://research.vt.edu/content/dam/research_vt_edu/iacuc/docs/sops/SOP-Mouse_Oral_Gavage.pdf
  • UC Davis Institutional Animal Care and Use Committee. (2022). Policy on Administration of Substances. Retrieved from https://research.ucdavis.edu/wp-content/uploads/IACUC-50.pdf
  • University of California, San Francisco IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from https://iacuc.ucsf.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from https://iacuc.wsu.
  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Retrieved from https://www.lal.org.br/wp-content/uploads/2018/07/Guia-de-boas-praticas-para-a-administracao-de-substancias-e-retirada-de-sangue-incluindo-vias-e-volumes.pdf
  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from https://animalcare.ubc.ca/sites/animalcare.ubc.ca/files/documents/sops/TECH%2010a%20-%20Intraperitoneal%20%28IP%29%20Injection%20in%20the%20Adult%20Mouse%20SOP.pdf
  • University of Michigan Unit for Laboratory Animal Medicine. (2021). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from https://az.research.umich.
  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from https://s3.wp.wsu.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from https://www.bu.
  • University of British Columbia Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from https://animalcare.ubc.ca/sites/animalcare.ubc.ca/files/documents/sops/TECH%2003a%20-%20Intravenous%20%28IV%29%20Tail%20Vein%20Injections%20in%20the%20Adult%20Mouse%20SOP.pdf
  • Liu, Y., et al. (2023). Small-molecule amines: a big role in the regulation of bone homeostasis. Bone Research. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10364969/
  • University of Iowa Office of Animal Resources. (2023). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved from https://animal.research.uiowa.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7190011/
  • Wang, H., et al. (2019). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. Journal of Pharmaceutical Sciences. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31647952/
  • WuXi AppTec. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38158097/
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-discovery-development
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from https://www.mdpi.com/2414-6316/7/4/56
  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Retrieved from https://www.depts.ttu.edu/research/animal-care-services/documents/sops/067_Intravenous_Tail_Vein_Injections.pdf
  • ResearchGate. (n.d.). (PDF) Preformulation Studies: A Versatile Tool in Formulation Design. Retrieved from https://www.researchgate.
  • ResearchGate. (n.d.). Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS. Retrieved from https://www.researchgate.net/publication/356540306_Analysis_of_the_Amine_Submetabolome_Using_Novel_Isotope-Coded_Pyrylium_Salt_Derivatization_and_LC-MS_Herbs_and_Cancer_Tissues_as_Cases
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from https://www.bmglabtech.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from https://www.researchgate.
  • National Institutes of Health. (n.d.). Prodrugs for Amines. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222822/
  • University of California, San Francisco IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats. Retrieved from https://iacuc.ucsf.
  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from https://pharmacy.kkwagh.edu.
  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from https://www.procedureswithcare.org.
  • Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from https://enamine.net/services/adme/phys-chem-properties/aqueous-solubility-assay
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from https://www.fda.gov/media/71542/download
  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved from https://research.vt.edu/content/dam/research_vt_edu/iacuc/docs/sops/SOP-Mouse_Intravenous_Injections.pdf
  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. Retrieved from https://www.queensu.
  • Instech Labs. (2014). Mouse Oral Gavage Training [Video]. YouTube. Retrieved from https://www.youtube.
  • ResearchGate. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from https://www.researchgate.
  • Journal of the American Chemical Society. (2026). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.3c10815
  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from https://pubmed.ncbi.nlm.nih.gov/18465819/
  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from https://www.creative-biolabs.
  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from https://www.namsa.com/guide-to-understanding-fda-preclinical-study-requirements-for-medical-devices/
  • University of Iowa. (n.d.). Guideline on Administration of Substances to Laboratory Animals. Retrieved from https://animal.research.uiowa.
  • National Institutes of Health. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7424683/
  • MDPI. (n.d.). Probing the Hydrophobic Part of Analogues of the Incadronate-Evidence of Their Interaction with Immunological System of Sheep. Retrieved from https://www.mdpi.com/1424-8247/12/2/45
  • University of British Columbia Animal Care Committee. (n.d.). Intraperitoneal Injection in the Adult Rat SOP. Retrieved from https://animalcare.ubc.ca/sites/animalcare.ubc.
  • BOC Sciences. (n.d.). Pre-formulation Study Services. Retrieved from https://www.bocsci.
  • The University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from https://research.uq.edu.
  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Retrieved from https://chemaxon.com/blog/compound-solubility-measurements-for-early-drug-discovery
  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from https://www.researchgate.net/publication/374892404_Designing_an_In_Vivo_Preclinical_Research_Study
  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from https://www.researchgate.
  • MDPI. (n.d.). Toxicokinetic and Partial Mass Balance Assessment of 14C-Alpha Olefins in Rats. Retrieved from https://www.mdpi.com/2673-4556/4/2/18

Sources

techniques for labeling Cyclopentyl-(2,3-dimethoxy-benzyl)-amine for imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Techniques for Labeling Cyclopentyl-(2,3-dimethoxy-benzyl)-amine for Imaging Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating a Novel Amine for Preclinical Imaging

This compound is a secondary amine whose pharmacological significance is under active investigation. To understand its in vivo and in vitro behavior—including target engagement, biodistribution, and pharmacokinetics—it is essential to develop robustly labeled derivatives for various imaging modalities. This guide provides a comprehensive overview of validated techniques for labeling this molecule, focusing on both fluorescent and radiolabeling strategies.

The core of our labeling strategy revolves around the secondary amine functional group. This group offers a reliable handle for covalent modification. The choice of label and conjugation chemistry will depend on the intended application, whether it be high-resolution cellular imaging with fluorescence microscopy or whole-body quantitative imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This document outlines the rationale behind selecting an appropriate label, detailed step-by-step protocols for conjugation, and the necessary quality control procedures to ensure the integrity of the final imaging agent.

Section 1: Fluorescent Labeling for In Vitro and Cellular Imaging

Fluorescent labeling is a cornerstone of in vitro assays, cellular imaging, and high-content screening. The selection of a fluorophore should be guided by the specific instrumentation available and the potential for spectral overlap with other reagents. The secondary amine on this compound is an excellent target for conjugation with amine-reactive dyes.

Principle of Amine-Reactive Fluorescent Labeling

The most common strategies for labeling amines involve acylation reactions using dyes activated as N-hydroxysuccinimide (NHS) esters or reactions with isothiocyanates.

  • NHS Esters: These reagents react with unprotonated aliphatic amines to form a stable amide bond. The reaction is highly efficient and specific at slightly alkaline pH (7.5-8.5), which ensures that the amine is deprotonated and nucleophilic.

  • Isothiocyanates (e.g., FITC): These groups react with primary and secondary amines to form a thiourea linkage. This reaction also proceeds efficiently at an alkaline pH.

Experimental Workflow: Fluorescent Labeling

The general workflow for fluorescently labeling the target amine involves three key stages: reaction, purification, and characterization.

A 1. Reaction Setup - Dissolve Amine in Organic Solvent - Add Amine-Reactive Dye - Add Non-Nucleophilic Base (e.g., DIEA) - Incubate (RT, 1-2h) B 2. Purification - Quench Reaction (optional) - Preparative HPLC (Reverse-Phase) - Collect Fractions A->B Reaction Complete C 3. Characterization & Quantification - Analytical HPLC (Purity) - Mass Spectrometry (Identity) - UV-Vis Spectrophotometry (Concentration) B->C Purified Fractions D Labeled Product Ready for In Vitro Use C->D QC Passed

Caption: Workflow for fluorescent labeling of this compound.

Protocol 1: Labeling with an NHS Ester Dye (e.g., Alexa Fluor™ 488 NHS Ester)

This protocol describes the labeling of the secondary amine with a bright, photostable green fluorophore.

Materials:

  • This compound

  • Alexa Fluor™ 488 NHS Ester (or other NHS ester dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIEA)

  • Reverse-phase HPLC system (preparative and analytical)

  • Mass Spectrometer (e.g., ESI-MS)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL (approximately 42.5 mM).

  • Stoichiometry: In a separate microfuge tube, dissolve the NHS ester dye in anhydrous DMF to a concentration of 10 mg/mL. For optimal labeling of a secondary amine, a slight molar excess of the dye may be required compared to primary amines. Start with a 1.2:1 molar ratio of dye to amine.

  • Reaction: Add the dissolved amine to a new tube. Add 2-3 molar equivalents of DIEA to act as a non-nucleophilic base, which will scavenge the acid produced during the reaction and help maintain an optimal pH.

  • Initiation: Add the dissolved NHS ester dye to the amine solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the reaction mixture using reverse-phase preparative HPLC. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 30 minutes. The labeled product will be more hydrophobic and thus have a longer retention time than the unlabeled amine.

  • Characterization:

    • Purity: Assess the purity of the collected fractions using analytical HPLC. Aim for >95% purity.

    • Identity: Confirm the mass of the final product using ESI-MS. The expected mass will be the mass of the starting amine + mass of the fluorophore - mass of the NHS group.

    • Quantification: Measure the absorbance of the purified product at the dye's absorption maximum (e.g., ~495 nm for Alexa Fluor™ 488) and at 280 nm. Use the Beer-Lambert law (A = εcl) and the manufacturer-provided extinction coefficient (ε) to determine the final concentration.

Data Presentation: Common Amine-Reactive Fluorophores
FluorophoreExcitation (nm)Emission (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Features
FITC 494518~75,0000.92Prone to photobleaching; pH sensitive emission.
Alexa Fluor™ 488 495519~73,0000.92Bright, photostable, and pH insensitive.
Cyanine3 (Cy3) 550570~150,0000.15Bright and photostable; good for multiplexing.
Alexa Fluor™ 647 650668~270,0000.33Far-red dye, minimizes autofluorescence.

Section 2: Radiolabeling for In Vivo PET/SPECT Imaging

For non-invasive, quantitative whole-body imaging, PET and SPECT are the modalities of choice. This requires labeling the molecule with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) radioisotope.

Principle of Radiolabeling Amines

Directly labeling the secondary amine can be achieved through several methods:

  • ¹¹C-Methylation: Reductive amination using [¹¹C]formaldehyde or direct N-methylation with [¹¹C]methyl iodide/[¹¹C]methyl triflate is a common and highly effective method for introducing the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 min).

  • Acylation with a Prosthetic Group: For isotopes with longer half-lives like Fluorine-18 (t½ ≈ 109.8 min), a two-step approach is often necessary. First, a small molecule containing the radioisotope (a prosthetic group) is synthesized. This prosthetic group, which contains an amine-reactive moiety like an NHS ester, is then conjugated to the target molecule. A prime example is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Experimental Workflow: Radiolabeling via Prosthetic Group

This workflow illustrates a common two-step strategy for labeling with Fluorine-18.

cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Conjugation & QC A [18F]Fluoride Production (Cyclotron) B Radiosynthesis of [18F]SFB Precursor A->B C Purification of [18F]SFB (e.g., SPE Cartridge) B->C D Conjugation Reaction [18F]SFB + Amine C->D Purified [18F]SFB E Purification (Radio-HPLC) D->E F Quality Control - Radiochemical Purity - Molar Activity - Sterility & Endotoxin E->F G Final Radiotracer F->G Ready for Injection

Caption: General workflow for 18F-labeling of an amine using the [18F]SFB prosthetic group.

Protocol 2: Acylation with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This protocol outlines the conjugation step for labeling this compound with [¹⁸F]SFB. The synthesis of [¹⁸F]SFB itself is a specialized radiochemistry procedure typically performed in an automated synthesis unit.

Materials:

  • This compound (5-10 mg)

  • Purified [¹⁸F]SFB in acetonitrile (activity will vary)

  • 0.1 M Sodium Borate Buffer (pH 8.5)

  • Acetonitrile (ACN), HPLC grade

  • Water for Injection, USP

  • Radio-HPLC system with UV and radiation detectors

  • Dose calibrator

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of this compound in 100 µL of ACN.

  • Reaction Setup: In a shielded hot cell, evaporate the [¹⁸F]SFB solution to dryness under a stream of nitrogen.

  • Conjugation: To the dried [¹⁸F]SFB, add the amine solution from step 1, followed by 200 µL of 0.1 M borate buffer (pH 8.5). The final solvent composition should favor solubility of both reactants.

  • Incubation: Heat the reaction vial at 80-90 °C for 15 minutes. The elevated temperature is used to drive the reaction to completion within the short timeframe dictated by the radioisotope's half-life.

  • Purification: After cooling, inject the entire reaction mixture onto a semi-preparative reverse-phase radio-HPLC column (e.g., C18). Elute with a gradient of ACN/water to separate the labeled product from unreacted [¹⁸F]SFB and the starting amine.

  • Formulation: Collect the fraction corresponding to the radiolabeled product. Dilute it with sterile saline or a formulation buffer and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control:

    • Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical radio-HPLC system to confirm RCP is >95%.

    • Molar Activity (Aₘ): Calculate the molar activity (GBq/µmol or Ci/µmol) by correlating the radioactivity of the product peak (from the radiation detector) with its mass (from the UV detector trace, referenced against a calibration curve of the non-radioactive standard).

    • Identity Confirmation: The identity is confirmed by co-elution with an authentic, non-radioactive ("cold") standard of the final labeled compound on analytical HPLC.

Data Presentation: Common Radioisotopes for PET & SPECT
IsotopeHalf-lifeImaging ModalityMax Energy (MeV)Key Features
Carbon-11 (¹¹C) 20.4 minPET0.96 (β+)Allows for methylation of endogenous molecules; requires on-site cyclotron.
Fluorine-18 (¹⁸F) 109.8 minPET0.64 (β+)Longer half-life allows for complex synthesis and distribution.
Gallium-68 (⁶⁸Ga) 67.7 minPET1.90 (β+)Obtained from a generator; ideal for labeling peptides with chelators.
Iodine-123 (¹²³I) 13.2 hoursSPECT0.159 (γ)Good for longer biological processes; requires specific precursors for labeling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Fluorescent Labeling Efficiency - pH of reaction is too low (amine is protonated).- NHS ester has hydrolyzed due to moisture.- Steric hindrance of the secondary amine.- Ensure pH is 8.0-8.5. Use a non-nucleophilic base like DIEA.- Use fresh, anhydrous solvents and dyes.- Increase molar excess of the dye; increase reaction time/temperature.
Multiple Products in HPLC - Over-labeling (if other nucleophiles are present).- Degradation of the dye or compound.- Reduce the molar ratio of the labeling reagent.- Optimize purification to isolate the desired product.- Run reaction at a lower temperature.
Low Radiochemical Yield (RCY) - Inefficient conjugation reaction.- Adsorption of radioactivity to vessel walls.- Poor purification recovery.- Optimize pH, temperature, and precursor concentration.- Pre-treat reaction vials with a siliconizing agent.- Optimize the HPLC method (gradient, flow rate).
Low Molar Activity (Aₘ) - Contamination with non-radioactive ("cold") carrier from reagents.- Isotope is not "no-carrier-added".- Use high purity reagents and solvents.- Ensure the synthesis of the prosthetic group is optimized for high Aₘ.

Conclusion

The successful labeling of this compound is a critical step in elucidating its biological function through imaging. The secondary amine provides a versatile conjugation site for both fluorescent dyes and prosthetic groups for radiolabeling. For cellular and in vitro applications, labeling with a bright, photostable NHS ester dye like Alexa Fluor™ 488 offers a robust solution. For in vivo quantitative studies, acylation with the [¹⁸F]SFB prosthetic group provides a well-established path to creating a PET tracer with a practical half-life. In all cases, rigorous purification by HPLC and thorough characterization are paramount to generating reliable and reproducible data.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Amine-Reactive Chemistries.
  • Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.
  • Miller, P. W., et al. (2008). Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography.
  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [18F]fluoride ion. European Journal of Organic Chemistry, 2008(17), 2853-2873.
  • Vaidyanathan, G., & Zalutsky, M. R. (1992). Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate. International Journal of Radiation Applications and Instrumentation. Part A.

Application Notes and Protocols for the Neuropharmacological Investigation of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Neuromodulator

The novel chemical entity, Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, represents a compelling subject for neuropharmacological exploration. Its structure, combining a cyclopentylamine moiety with a 2,3-dimethoxybenzyl group, suggests potential interactions with key central nervous system (CNS) targets. The cyclopentyl group, a feature found in various bioactive compounds, can influence pharmacokinetic properties and receptor binding affinity.[1][2] The dimethoxybenzyl portion, on the other hand, is a common motif in compounds targeting monoamine systems, including dopamine and serotonin receptors.[3][4][5]

While direct research on this compound is not yet prevalent in published literature, its structural analogs provide a strong rationale for investigation. For instance, derivatives of 2-(3,4-dimethoxybenzyl)cyclopentylamine have been synthesized and shown to act as peripheral dopamine receptor antagonists.[4][6] Furthermore, N-benzyl derivatives of phenethylamines are known to have potent activity at serotonergic 5-HT2A receptors.[3][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the neuropharmacological profile of this compound. We will outline a series of application notes and detailed protocols, from initial in vitro screening to preliminary in vivo behavioral assays. The proposed experimental workflow is designed to elucidate the compound's mechanism of action and to assess its potential as a novel neuromodulator.

Hypothesized Mechanism of Action

Based on its structural components, we can hypothesize that this compound may interact with monoaminergic systems in the CNS. The primary targets for investigation should include dopamine and serotonin receptors. The 2,3-dimethoxy substitution on the benzyl ring could confer selectivity for specific receptor subtypes.

A plausible starting hypothesis is that the compound acts as an antagonist or modulator at D2-like dopamine receptors or specific serotonin receptors, such as the 5-HT2 family. This hypothesis is informed by the known activity of structurally related molecules.[3][4][6] The following experimental plan is designed to test this hypothesis and to explore other potential mechanisms.

Experimental Workflow for Neuropharmacological Profiling

The investigation of a novel compound like this compound should follow a logical progression from in vitro characterization to in vivo functional assessment.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Preliminary Safety cluster_2 Phase 3: In Vivo Behavioral Assessment Receptor_Binding Receptor Binding Assays (Dopamine & Serotonin Subtypes) Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assays Determine affinity (Ki) PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Functional_Assays->PK_Studies Confirm functional activity (EC50/IC50) Tox_Screening Acute Toxicity Screening PK_Studies->Tox_Screening Establish dosing regimen Locomotor_Activity Open Field Test (Locomotor Activity) Tox_Screening->Locomotor_Activity Determine safe dose range Cognitive_Function Novel Object Recognition (Cognitive Function) Locomotor_Activity->Cognitive_Function Anxiolytic_Effects Elevated Plus Maze (Anxiolytic/Anxiogenic Effects) Cognitive_Function->Anxiolytic_Effects

Figure 1. A phased experimental workflow for the neuropharmacological characterization of this compound.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the binding affinity and functional activity of the compound at key CNS receptors.

Protocol 1: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.

Materials:

  • This compound

  • Cell membranes expressing the human recombinant receptor of interest

  • Specific radioligands (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software (e.g., Prism).

Data Presentation: Receptor Binding Affinity
Receptor SubtypeRadioligandKi (nM) of this compound
Dopamine D1[3H]SCH23390TBD
Dopamine D2[3H]SpiperoneTBD
Dopamine D3[3H]SpiperoneTBD
Serotonin 5-HT1A[3H]8-OH-DPATTBD
Serotonin 5-HT2A[3H]KetanserinTBD
Serotonin 5-HT2C[3H]MesulergineTBD
TBD: To be determined experimentally.
Protocol 2: Cell-Based Functional Assays

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the compound at receptors where significant binding affinity was observed.

Example: cAMP Assay for D2 Dopamine Receptor (Gi-coupled)

Materials:

  • HEK293 cells stably expressing the human D2 dopamine receptor

  • This compound

  • Dopamine (as the standard agonist)

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Plate the D2-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist mode: Pre-incubate the cells with varying concentrations of this compound. Then, add a fixed concentration of dopamine (e.g., its EC80) and forskolin.

  • Agonist mode: Incubate the cells with varying concentrations of this compound in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Generate dose-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists) values.

Phase 2: In Vivo Pharmacokinetics & Preliminary Safety

Prior to behavioral testing, it is crucial to understand the compound's behavior in a living system.

Protocol 3: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic PK parameters (bioavailability, half-life, Cmax) of this compound in a rodent model (e.g., mice or rats).

Procedure:

  • Administer a single dose of the compound via two different routes: intravenous (IV) and oral (PO) or intraperitoneal (IP).

  • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate the key PK parameters using appropriate software.

Protocol 4: Acute Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.

Procedure:

  • Use a dose-escalation study design in mice.

  • Administer single doses of the compound at increasing concentrations.

  • Closely monitor the animals for a period of at least 24 hours for any signs of distress, abnormal behavior, or mortality.

  • The MTD is the highest dose that does not cause significant adverse effects.

Phase 3: In Vivo Behavioral Assessment

Based on the in vitro profile and PK data, a series of behavioral assays can be conducted to assess the compound's effects on CNS function.

Protocol 5: Open Field Test

Objective: To assess the effects of the compound on locomotor activity and exploratory behavior.

Procedure:

  • Administer the vehicle or the test compound at various doses to different groups of mice.

  • After a pre-determined pre-treatment time (based on PK data), place each mouse in the center of an open field arena.

  • Record the animal's activity for a set period (e.g., 15-30 minutes) using an automated video-tracking system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

G cluster_0 Behavioral Assay Logic start Administer Compound/Vehicle pretreatment Pre-treatment Period (Based on PK data) start->pretreatment behavioral_test Open Field Test Elevated Plus Maze Novel Object Recognition pretreatment->behavioral_test data_acquisition Data Acquisition (Video Tracking) behavioral_test->data_acquisition analysis Statistical Analysis data_acquisition->analysis interpretation Interpretation of Results analysis->interpretation

Figure 2. Logic diagram for conducting in vivo behavioral assays.

Compound Handling and Safety

As with any novel chemical entity, appropriate safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not available, the SDS for related compounds like cyclopentylamine indicates potential for skin and eye irritation and toxicity if ingested or inhaled.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • For solubility testing, start with common laboratory solvents such as DMSO, ethanol, and saline.

Conclusion and Future Directions

The structured application of these protocols will enable a thorough initial characterization of this compound's neuropharmacological properties. The data generated will form a critical foundation for further investigation, including more complex behavioral models, electrophysiology studies, and potential lead optimization efforts. The exploration of this and other novel chemical entities is essential for the continued advancement of neuropharmacology and the development of new therapeutics for neurological and psychiatric disorders.

References

  • Thomas, S. (2026, January 30). Cyclopentylamine: A Key Intermediate for Pharma and Agrochem Innovations. The Globe and Mail. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 3). Cyclopentamine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Google Patents. (n.d.). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Oakwood Chemical. (n.d.). Cyclopentyl-(2-methoxy-benzyl)-amine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2015022038A1 - 3-substituted cyclopentylamine derivatives.
  • Teller, S. R., & Jarboe, C. H. (1982). Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. Journal of Medicinal Chemistry, 25(3), 227–231. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318–1320. [Link]

  • Ginter, S. P., et al. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(1), 19-27. [Link]

Sources

Standard Operating Procedure (SOP): Handling, Synthesis, and Application of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Classification: Research & Development (R&D) Use Only[1]

Introduction & Compound Profile

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a secondary amine building block often employed in medicinal chemistry as an intermediate for G-Protein Coupled Receptor (GPCR) ligands or kinase inhibitors.[1] Its structure combines a lipophilic cyclopentyl ring with an electron-rich 2,3-dimethoxybenzyl moiety, making it prone to specific stability issues (oxidation and carbamate formation) that require rigorous handling protocols.[1]

Chemical Identity
PropertyDetail
Chemical Name

-(2,3-dimethoxybenzyl)cyclopentanamine
Class Secondary Benzylic Amine
Molecular Formula

Molecular Weight 235.33 g/mol
Predicted State Viscous oil (Free Base) / Solid (HCl Salt)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] Insoluble in water (Free Base).[1]
The "Universal Precaution" Mandate

As a specific research chemical, comprehensive toxicological data (RTECS/ECHA) for this specific isomer is often limited compared to its parent amines (Cyclopentylamine).[1] Therefore, this SOP mandates Universal High-Potency Precautions , treating the compound as a potential irritant, corrosive, and acute toxin until proven otherwise.[1]

Health, Safety, and Environment (HSE)[1]

Hazard Assessment Logic

Since specific SDS data is often unavailable for custom intermediates, researchers must utilize a Structure-Activity Relationship (SAR) Hazard Assessment .[1]

HazardAssessment Start Compound: this compound FunctionalGroup Identify Functional Groups: 1. Secondary Amine 2. Benzylic Ether Start->FunctionalGroup AmineRisk Amine Risk: Corrosive (pH > 11) Skin/Eye Irritant FunctionalGroup->AmineRisk MetabolicRisk Metabolic Risk: Benzylic Oxidation -> Quinone Methide? (Potential Reactive Metabolite) FunctionalGroup->MetabolicRisk Control Control Banding: Handle in Fume Hood Double Nitrile Gloves Eye Protection AmineRisk->Control MetabolicRisk->Control

Figure 1: SAR-based hazard assessment workflow for handling uncharacterized benzylic amines.

Critical Handling Risks[1]
  • Corrosivity: Secondary amines are organic bases.[1][2] Direct contact can cause chemical burns.[1]

  • Air Sensitivity:

    • Carbon Dioxide: Secondary amines react with atmospheric CO

      
       to form carbamic acid/carbamate salts (white crust formation).[1]
      
    • Oxidation: The benzylic position (adjacent to the nitrogen and aromatic ring) is susceptible to slow oxidation, especially given the electron-donating methoxy groups.[1]

Storage and Stability Protocol

To maintain >98% purity for biological assays, follow this strict storage hierarchy:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Headspace: Purge with dry Argon or Nitrogen before sealing.[1]

  • Temperature:

    • Short-term (<1 month): 4°C[1]

    • Long-term (>1 month): -20°C[1]

  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt form suppresses N-oxidation and CO

    
     absorption.[1]
    

Protocol: Synthesis via Reductive Amination[1][3][4][5]

If the compound is not purchased, it is best synthesized via Reductive Amination .[1] This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that prevents the reduction of the aldehyde to an alcohol before imine formation.[1]

Reaction:



Reagents & Equipment[1]
  • Reagent A: 2,3-Dimethoxybenzaldehyde (1.0 equiv)[1]

  • Reagent B: Cyclopentylamine (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Quench: Saturated aqueous NaHCO

    
    
    
Step-by-Step Workflow

SynthesisProtocol Step1 Imine Formation Mix Aldehyde + Amine in DCE (30 min) Step2 Reduction Add STAB (1.5 eq) Stir 12-16h @ RT Step1->Step2 N2 Atm Step3 Quench Add sat. NaHCO3 (Gas evolution!) Step2->Step3 Check TLC Step4 Extraction Extract w/ DCM (x3) Wash Brine -> Dry Na2SO4 Step3->Step4 Step5 Purification Flash Column (MeOH/DCM gradient) Step4->Step5

Figure 2: Step-wise reductive amination workflow using STAB.

  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve 2,3-dimethoxybenzaldehyde (10 mmol) in anhydrous DCE (30 mL).

    • Add Cyclopentylamine (11 mmol).[1]

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: Use of a drying agent (MgSO4) or molecular sieves is optional but helps drive imine formation.[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (15 mmol) in one portion.

    • Caution: Slight exotherm possible.[1]

    • Stir at RT for 12–16 hours under Nitrogen.

  • Workup (Self-Validating Step):

    • Quench: Slowly add saturated aqueous NaHCO

      
      . Validation: Ensure gas evolution (H
      
      
      
      ) ceases.
    • Extraction: Extract the aqueous layer 3x with DCM.[1][3]

    • Wash: Combine organics and wash with Brine.[1]

    • Dry: Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude oil is often pure enough (>90%).[1] For >98%, purify via Flash Chromatography (Silica Gel).[1]

    • Eluent: 0-5% Methanol in DCM (with 1% NH

      
      OH or Triethylamine to prevent streaking of the amine).[1]
      

Analytical Characterization

Verify the identity of the product using the following diagnostic signals.

TechniqueDiagnostic Signal (Expected)Mechanistic Insight
1H NMR

3.80–3.90 ppm (Singlets, 6H)
Methoxy groups (2x OMe) confirm the benzyl ring substitution.[1]
1H NMR

3.70–3.80 ppm (Singlet, 2H)
Benzylic CH

.[1] Shift indicates attachment to Nitrogen.[1]
1H NMR

3.00–3.15 ppm (Multiplet, 1H)
Cyclopentyl CH .[1] The methine proton adjacent to the Nitrogen.[1]
LC-MS

Positive mode electrospray ionization (ESI+).[1]

Biological Assay Preparation

When preparing stock solutions for in vitro screening:

  • Solvent Choice: Use analytical grade DMSO (Dimethyl Sulfoxide).[1]

  • Solubility Limit: The free base is highly soluble in DMSO (>50 mM).[1] The HCl salt may require mild vortexing or sonication.[1]

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Precipitation Check: When diluting into aqueous assay buffer (e.g., PBS), ensure the final DMSO concentration is <1% to prevent compound precipitation or enzyme inhibition.[1]

    • Validation: Visually inspect the well plate for turbidity immediately after dilution.[1]

Waste Management

  • Aqueous Waste: All aqueous extracts from the synthesis (containing Boron salts) must be disposed of in the Heavy Metal/Inorganic waste stream, not standard solvent waste, due to Boron content.

  • Solid Waste: Silica gel contaminated with amines should be packed in sealed bags to prevent odor leaching before disposal in solid hazardous waste bins.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

    • Rationale: Establishes the STAB protocol as the gold standard for secondary amine synthesis.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Cyclopentylamine (CAS 1003-03-8)." [1]

    • Rationale: Provides baseline toxicity and handling data for the parent amine class.[1]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Methoxybenzylamine."[1]

    • Rationale: Used as a surrogate for hazard classification of the methoxy-benzyl moiety.[1]

  • ECHA (European Chemicals Agency). "Guidance on the Application of the CLP Criteria."

    • Rationale: Basis for the "Universal Precaution" hazard assessment logic.[1]

Sources

Application Note: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine as a Structural Probe for Hydrophobic Binding Domains

[1]

Executive Summary

This compound is a secondary amine scaffold characterized by a distinct 2,3-dimethoxy substitution pattern and a cyclopentyl moiety .[1] Unlike the ubiquitous 3,4-dimethoxy (veratryl) motif found in many catecholamine mimics, the 2,3-dimethoxy arrangement creates a unique electrostatic and steric profile.

This compound serves as a critical Chemical Probe in Fragment-Based Drug Discovery (FBDD) to:

  • Interrogate "Ortho-Effect" Binding: Test the tolerance of binding pockets for bulkier ortho-substituents (2-position methoxy).

  • Probe Hydrophobic Collapse: Assess the fit of the cyclopentyl ring in lipophilic sub-pockets (e.g., in Syk kinase or Long Chain Elongase targets).[1]

  • Validate Secondary Amine Interactions: Confirm the necessity of a protonatable nitrogen for salt-bridge formation with aspartate/glutamate residues in target active sites.[1]

Chemical Identity & Properties

PropertyDetail
Chemical Name N-(2,3-Dimethoxybenzyl)cyclopentanamine
CAS Number 356094-55-8
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
pKa (Predicted) ~9.5 (Secondary Amine)
LogP ~2.8 (Lipophilic)
Key Pharmacophores 2,3-Dimethoxybenzyl (Electronic probe), Cyclopentyl (Steric probe)
Solubility Soluble in DMSO (>50 mM), Ethanol; Limited water solubility (requires pH adjustment)

Mechanistic Rationale: Why Use This Probe?

The "2,3-Dimethoxy" vs. "3,4-Dimethoxy" Switch

Most neurotransmitter analogs utilize a 3,4-substitution (mimicking dopamine/norepinephrine). Using the 2,3-dimethoxy probe allows researchers to test for selectivity .

  • Mechanism: The 2-methoxy group imposes a steric twist on the benzyl ring relative to the methylene linker, altering the conformation compared to the planar 3,4-analogs.

  • Application: If a target binds this compound but rejects the 3,4-isomer, the pocket likely possesses a specific "ortho-pocket" or requires a non-planar conformation.[1]

The Cyclopentyl Constraint

The cyclopentyl group offers a "Goldilocks" probe between the flexibility of an n-propyl chain and the rigidity of a phenyl ring.[1]

  • Mechanism: It probes the hydrophobic volume of the S1' or S2 pockets in enzymes.[1] It is less prone to metabolic oxidation than linear alkyl chains.[1]

Validated Target Classes

Based on patent literature and SAR studies, this scaffold is relevant for:

  • Syk (Spleen Tyrosine Kinase): Used to probe the linker region of inhibitors binding to the ATP pocket [1].[1]

  • LCE (Long Chain Fatty Acyl Elongase): A key pharmacophore for metabolic enzyme inhibitors [2].[1][2]

  • GPCRs (MCH, NPY): Validates hydrophobic accessory pockets in Class A GPCRs.

Visualizing the Probe Interaction Workflow

The following diagram illustrates the logical flow of using this probe in a screening campaign.

ProbeWorkflowStartTarget Identification(e.g., Syk, LCE, GPCR)ProbeProbe: this compoundStart->ProbeSelect ProbeAssay1Step 1: Fragment Screening(SPR / NMR / Thermal Shift)Probe->Assay1IncubateResult_HitHit Detected(Kd < 1 mM)Assay1->Result_HitSignal ObservedResult_NoHitNo BindingAssay1->Result_NoHitNo SignalAnalysisStep 2: SAR DeconvolutionResult_Hit->AnalysisPath_A2,3-OMe Specificity?(Compare vs 3,4-OMe)Analysis->Path_APath_BCyclopentyl Fit?(Compare vs Cyclohexyl/Propyl)Analysis->Path_BOutcomeLead Optimization(Scaffold Merging)Path_A->OutcomeValidates Ortho-PocketPath_B->OutcomeValidates Steric Vol

Caption: Workflow for utilizing this compound in Fragment-Based Drug Discovery (FBDD).

Experimental Protocols

Protocol A: Preparation of Probe Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

  • Weighing: Accurately weigh 23.5 mg of this compound (hydrochloride salt preferred for stability; if free base, store under N₂).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid water at this stage to prevent potential hydrolysis or pH issues if using the free base.[1]

  • Vortexing: Vortex for 30 seconds until fully dissolved.

    • Concentration: 100 mM.[1]

  • Storage: Aliquot into amber glass vials (50 µL each) and store at -20°C. Stable for 6 months.

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (

1

Materials:

  • Biacore or Octet Instrument.[1]

  • Sensor Chip (CM5 or NTA).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Probe Stock (100 mM in DMSO).[1]

Steps:

  • Immobilization: Immobilize the target protein (Ligand) onto the sensor chip to a level of ~2000-4000 RU (high density required for fragment screening).[1]

  • Preparation of Analytes:

    • Dilute the 100 mM Probe Stock into Running Buffer to create a concentration series: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM.

    • Critical Control: Ensure final DMSO concentration is constant (e.g., 2% or 5%) across all samples and the reference buffer.[1]

  • Injection:

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.[1]

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).[1]

    • Solvent correct (using DMSO calibration curve).

    • Fit to a 1:1 Steady State Affinity model .[1]

    • Success Criteria: Square-wave sensorgram indicating fast on/off rates (typical for fragments).[1]

Protocol C: "Ortho-Effect" Validation (Negative Control Assay)

Objective: Confirm if the biological activity is specific to the 2,3-dimethoxy pattern.[1]

  • Setup: Prepare parallel assay wells (Enzyme inhibition or Binding).

  • Condition A (Probe): this compound (10 µM).[1]

  • Condition B (Control): Cyclopentyl-(3,4-dimethoxy-benzyl)-amine (10 µM).

  • Condition C (Control): Cyclopentyl-(benzyl)-amine (Unsubstituted).[1]

  • Readout: Measure % Inhibition or Binding Response.

  • Interpretation:

    • If A >> B: The target requires the 2-methoxy group (steric/electrostatic specific).[1]

    • If A ≈ B: The interaction is driven primarily by the hydrophobic cyclopentyl or the amine salt bridge, not the methoxy pattern.

Synthesis of the Probe (For Reference)

If the compound is not commercially available in the desired salt form, it can be synthesized via Reductive Amination.[1]

  • Reactants: Mix 2,3-dimethoxybenzaldehyde (1.0 eq) and cyclopentylamine (1.1 eq) in Methanol.

  • Imine Formation: Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Workup: Stir for 4 hours. Quench with water.[1] Extract with Ethyl Acetate.[1][3]

  • Purification: Column chromatography (SiO₂, Hexane:EtOAc).

  • Salt Formation: Treat with HCl/Dioxane to precipitate the hydrochloride salt (white solid).[1]

References

  • Vertex Pharmaceuticals Inc. (2013).[1] 1,2,4-Triazine-6-carboxamide derivatives and their use as Syk inhibitors.[1] WO2013047813A1.[1] (Demonstrates the use of cyclopentyl-amine fragments in kinase inhibitor design).

  • Taisho Pharmaceutical Co., Ltd. (2010).[1] Indoledione Derivatives as Long Chain Fatty Acyl Elongase (LCE) Inhibitors.[1] EP2145884B1.[1] (Cites the 2,3-dimethoxybenzylamine moiety as a preferred substituent R1).

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 12826723 (N-(2,3-Dimethoxybenzyl)cyclopentanamine).[1] (Verification of chemical structure and identity). [1]

Application Note: Vehicle Formulation Strategies for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a technical framework for formulating Cyclopentyl-(2,3-dimethoxy-benzyl)-amine , a secondary amine characterized by significant lipophilicity due to its cyclopentyl and dimethoxybenzyl moieties.[1] While specific experimental physicochemical data for this exact structure may be sparse in public repositories, its pharmacophore (a lipophilic secondary benzylamine) dictates a specific set of formulation challenges—primarily the risk of precipitation at physiological pH (7.[1]4) and potential tissue irritation.[1]

This guide moves beyond simple "dissolve and dose" instructions. It offers a tiered formulation strategy ranging from pH-adjusted saline (for low doses) to cyclodextrin complexation (for high-dose/chronic studies), ensuring scientific integrity and animal welfare compliance.[1]

Physicochemical Assessment & Formulation Logic

To select the appropriate vehicle, we must first understand the molecule's behavior in solution.

Structural Analysis
  • Basic Center: The secondary amine (-NH-) typically has a pKa between 9.0 and 10.[1]5. This means the molecule is ionized (cationic) at acidic pH but becomes non-ionized (neutral) and highly lipophilic at physiological pH (7.4).[1]

  • Hydrophobic Domains: The cyclopentyl ring and the 2,3-dimethoxybenzyl ring contribute to a high LogP (estimated > 3.0), making the neutral form poorly soluble in water.

The "Crash-Out" Risk

A common failure mode in animal studies with this class of compounds is precipitation upon injection .

  • Compound is dissolved in acidic vehicle (pH 4-5).[1]

  • Injected IP or IV.[1]

  • Body buffers the solution to pH 7.4.[1]

  • Compound de-ionizes, reaches its solubility limit, and precipitates.[1]

    • Consequence: Low bioavailability, high variability, and peritonitis (IP) or phlebitis (IV).[1]

Decision Matrix: Selecting the Vehicle

Use the following logic flow to determine the optimal vehicle based on your study requirements.

VehicleSelection Start START: Define Study Goals RouteCheck Route of Administration? Start->RouteCheck Oral Oral (PO) RouteCheck->Oral Gavage Parenteral Parenteral (IV, IP, SC) RouteCheck->Parenteral Injection DoseCheck Target Dose Concentration? VehiclePO Vehicle: 1% Methylcellulose or pH 5.0 Citrate Buffer DoseCheck->VehiclePO Oral->DoseCheck SolubilityCheck Solubility Screen in Saline? Parenteral->SolubilityCheck Soluble Soluble (> 5 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No VehicleA PROTOCOL A: pH-Adjusted Saline Soluble->VehicleA StudyType Study Duration? Insoluble->StudyType Acute Acute (Single Dose) StudyType->Acute Chronic Chronic (Multi-Dose) StudyType->Chronic VehicleB PROTOCOL B: Co-Solvent System (5% DMSO / 40% PEG400) Acute->VehicleB VehicleC PROTOCOL C (Recommended): 20% HP-beta-Cyclodextrin Chronic->VehicleC

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility thresholds.

Detailed Formulation Protocols

Protocol A: pH-Adjusted Saline (The "Salt" Method)

Best for: Low doses (< 5 mg/kg) or if the compound is supplied as a Hydrochloride (HCl) salt.[1]

Materials:

  • 0.9% Saline (Sterile)[1]

  • 1N HCl and 1N NaOH (for pH adjustment)[1]

Procedure:

  • Weigh the required amount of this compound.[1]

  • Add 80% of the final volume of 0.9% Saline.

  • Crucial Step: If the compound does not dissolve immediately, lower the pH to ~4.5–5.0 using small aliquots of 1N HCl. The amine will protonate and dissolve.

  • Once dissolved, carefully back-titrate with 1N NaOH to pH 6.0–6.5. Do not exceed pH 7.0 , or the compound may precipitate.[1]

  • Adjust to final volume with saline.

  • Filter sterilize (0.22 µm PVDF membrane).[1]

Protocol B: Co-Solvent System (DMSO/PEG)

Best for: Acute studies, PK screening, or high doses where solubility is the limiting factor.[1] Note: Can be irritating upon repeated dosing.[1]

Formulation: 5% DMSO / 40% PEG400 / 55% Water (or Saline)

Procedure (Strict Order of Addition):

  • Weigh the compound into a glass vial.

  • Add the calculated volume of 100% DMSO . Vortex until completely dissolved.[1] (The compound is most soluble here).[1]

  • Add the PEG400 .[1] Vortex to mix.

  • Slowly add the Water/Saline while vortexing.[1]

    • Warning: Adding water too fast can cause local precipitation.[1] If cloudiness occurs, sonicate at 37°C.

Safety Note: DMSO volumes >10% can cause neurotoxicity or hemolysis in mice.[1] Keep DMSO <5% for IV administration.[1]

Protocol C: Cyclodextrin Complexation (The Gold Standard)

Best for: Chronic studies, IV administration, and preventing peritonitis. HP-β-CD encapsulates the lipophilic portion, improving solubility without extreme pH or organic solvents.[1]

Formulation: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water.

Procedure:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear.

  • Add Compound: Add the specific amount of amine to the cyclodextrin solution.

  • Solubilization:

    • The compound may not dissolve instantly.[2]

    • Sonicate for 20–30 minutes at room temperature.

    • If needed, acidify slightly (pH 4-5) to initiate dissolution, then adjust pH back to 6.5–7.[1]0. The cyclodextrin cavity will maintain solubility even as pH rises.[1]

  • Filtration: Filter sterilize (0.22 µm).

Administration Guidelines & Safety Thresholds

When designing the study, strictly adhere to the maximum volume guidelines to avoid physiological stress that could confound data.

Table 1: Maximum Recommended Administration Volumes
SpeciesWeight (Avg)RouteIdeal Vol.[1][3]Max Vol.[1][3][4][5] (Bolus)Max DMSO %
Mouse 25 gIV (Tail Vein)0.1 mL0.25 mL< 5%
IP 0.25 mL0.5 mL< 10%
PO (Gavage)0.25 mL0.25 mL< 5%
Rat 250 gIV 0.5 mL1.0 mL< 5%
IP 1.0 mL2.5 mL< 10%
PO 1.0 mL2.5 mL< 5%

Data derived from standard toxicological guidelines [1, 2].

Quality Control & Stability

Before injecting animals, perform this simple "Bench-Top Validation":

  • Dilution Test: Take 10 µL of your final formulation and add it to 990 µL of Phosphate Buffered Saline (pH 7.4) in a clear tube.

  • Observation:

    • Clear: Formulation is stable and safe for injection.[1]

    • Cloudy/Precipitate:STOP. The compound is crashing out at physiological pH. Switch to Protocol C (Cyclodextrin).[1]

References

  • Diehl, K.H., et al. (2001).[1] A good practice guide to the administration of substances and removal of blood, including routes and volumes.[2][3][5] Journal of Applied Toxicology, 21(1), 15-23.[1] Link

  • Gad, S.C., et al. (2016).[1] Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. "Vehicles and Formulations for Nonclinical Studies". Link[1]

  • Brewster, M.E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Strickley, R.G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination reaction. This method involves the reaction of 2,3-dimethoxybenzaldehyde with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with milder hydrides being preferential to avoid unwanted side reactions.

This guide will focus on the widely-used and highly effective method employing sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent. This reagent is known for its mildness and selectivity for imines over carbonyls, which is particularly advantageous when working with electron-rich aldehydes like 2,3-dimethoxybenzaldehyde.[1][2][3]

Reaction Workflow

The overall synthetic strategy can be visualized as a two-step process occurring in a single reaction vessel.

Reductive Amination Workflow cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A 2,3-Dimethoxybenzaldehyde Imine Intermediate Imine A->Imine + B Cyclopentylamine B->Imine Product This compound Imine->Product Reduction Reducer NaBH(OAc)3 Reducer->Product caption Workflow for Reductive Amination

Caption: A simplified workflow for the one-pot reductive amination synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Let's break down the most common culprits:

  • Incomplete Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium reaction.[4] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary for one-pot reductive aminations with effective reducing agents, ensuring anhydrous reaction conditions can be beneficial. Use dry solvents and consider the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.

  • Suboptimal pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive.

    • Solution: For reductive aminations using sodium triacetoxyborohydride, the reaction is often carried out in the presence of acetic acid, which acts as a catalyst.[2][5] If you are not using an acid catalyst, a small amount (e.g., 1-2 equivalents relative to the amine) can be added to facilitate imine formation.

  • Inefficient Reduction: The reducing agent may not be effectively reducing the intermediate imine.

    • Solution:

      • Reagent Quality: Ensure your sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. It is a moisture-sensitive reagent.

      • Stoichiometry: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents relative to the aldehyde) to ensure complete reduction.

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product. See Q2 for more details on common side reactions.

Q2: I'm observing significant side products in my crude reaction mixture. What are they and how can I minimize them?

A2: The most common side products in this reaction are the result of over-alkylation or premature reduction of the starting aldehyde.

  • Side Product 1: Bis-(2,3-dimethoxybenzyl)cyclopentylamine (Tertiary Amine)

    • Cause: This occurs when the desired secondary amine product reacts with another molecule of 2,3-dimethoxybenzaldehyde and is subsequently reduced. This is a common issue in reductive aminations.[1]

    • Minimization Strategy:

      • Stoichiometry Control: Use a slight excess of the cyclopentylamine (1.1-1.2 equivalents). This will help to ensure that all the aldehyde reacts with the primary amine first.

      • Slow Addition of Aldehyde: If over-alkylation is a persistent issue, try adding the 2,3-dimethoxybenzaldehyde slowly to the mixture of cyclopentylamine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the reaction with the secondary amine product.

  • Side Product 2: 2,3-Dimethoxybenzyl Alcohol

    • Cause: This results from the reduction of the starting aldehyde, 2,3-dimethoxybenzaldehyde, by the hydride reagent. While sodium triacetoxyborohydride is selective for imines, this can still occur, especially if the imine formation is slow.[6][7]

    • Minimization Strategy:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride is an excellent choice to minimize this side reaction due to its selectivity.[2][5] If you are using a less selective reducing agent like sodium borohydride (NaBH₄), you may see more of the alcohol byproduct.

      • Pre-formation of the Imine: Allow the 2,3-dimethoxybenzaldehyde and cyclopentylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine concentration to build up, favoring its reduction over the reduction of the aldehyde.

Q3: The purification of my product is challenging. What is the recommended procedure?

A3: The basic nature of the amine product allows for a straightforward acid-base extraction to remove unreacted aldehyde and other neutral impurities.

  • Step-by-Step Purification Protocol:

    • Quench the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.

    • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Combine the organic layers and wash with a dilute acid solution (e.g., 1 M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities like unreacted aldehyde and the alcohol byproduct will remain in the organic layer.

    • Basification and Re-extraction: Separate the acidic aqueous layer and basify it by the addition of a base (e.g., 1 M NaOH) until the pH is >10. The free amine will precipitate or form an oil. Extract the basified aqueous layer again with fresh organic solvent (ethyl acetate or DCM).

    • Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

    • Further Purification (if necessary): If the product is still not pure, column chromatography on silica gel is a viable option. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the column, is a good starting point.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using sodium triacetoxyborohydride.[2][3] They are non-protic and effectively solvate the reactants and the reducing agent. Tetrahydrofuran (THF) can also be used.

Q: What are the key safety precautions I should take?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it with care and avoid inhalation of dust.

  • The quenching step can release gas. Add the quenching solution slowly to avoid excessive foaming and pressure buildup.

Q: Can I use a different reducing agent, such as sodium borohydride (NaBH₄)?

A: Yes, sodium borohydride can be used, but it is less selective than sodium triacetoxyborohydride.[4] It can reduce the starting aldehyde to the corresponding alcohol, potentially lowering your yield. If using NaBH₄, it is highly recommended to pre-form the imine by stirring the aldehyde and amine together in a solvent like methanol before adding the reducing agent.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the disappearance of the 2,3-dimethoxybenzaldehyde spot. A co-spot of the starting material with the reaction mixture is recommended for accurate comparison. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v). The aldehyde will be visible under UV light, and the amine product can be visualized by staining with potassium permanganate or ninhydrin.

Quantitative Data Summary

The following table provides a general comparison of common reducing agents for this type of transformation.

Reducing AgentTypical Solvent(s)Typical Yield Range (%)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideDCM, DCE, THF85-95Mild, highly selective for imines, tolerates a wide range of functional groups.[2][5]Moisture sensitive, relatively expensive.
Sodium CyanoborohydrideMethanol, Ethanol70-90Selective for imines at controlled pH (6-7).Highly toxic (releases cyanide gas in acidic conditions).
Sodium BorohydrideMethanol, Ethanol60-85Inexpensive, readily available.Can reduce the starting aldehyde.[4]
Catalytic Hydrogenation (H₂/Pd-C)Methanol, Ethanol80-98High yielding, clean reaction (byproduct is water).Requires specialized hydrogenation equipment (pressure vessel).

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Experimental_Protocol start Start step1 1. Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and cyclopentylamine (1.1 eq) in anhydrous DCM. start->step1 step2 2. Stir the mixture at room temperature for 30-60 minutes. step1->step2 step3 3. Add sodium triacetoxyborohydride (1.3 eq) portion-wise. step2->step3 step4 4. Stir at room temperature for 4-12 hours (monitor by TLC). step3->step4 step5 5. Quench with saturated aqueous NaHCO3 solution. step4->step5 step6 6. Separate layers and extract aqueous phase with DCM. step5->step6 step7 7. Wash combined organic layers with brine. step6->step7 step8 8. Dry over Na2SO4, filter, and concentrate in vacuo. step7->step8 end Purified Product step8->end caption Step-by-step experimental protocol.

Sources

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-23-DMB-CYC Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Molecule Profile & Synthesis Context

Before troubleshooting, we must understand the physicochemical behavior of your target.

  • Target: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine[1]

  • Class: Secondary Amine / Benzyl Amine derivative.

  • Key Properties:

    • Basicity: Moderate (Secondary amine).

    • Lipophilicity: High (Cyclopentyl ring + Dimethoxybenzyl group).

    • Physical State: Often an oil or low-melting solid in its free base form due to the flexible cyclopentyl ring and the lack of strong intermolecular hydrogen bonding compared to primary amines.

    • Reactivity: The electron-rich 2,3-dimethoxy ring makes it susceptible to oxidation or electrophilic aromatic substitution if handled under harsh acidic conditions.[1]

Likely Synthesis Route: Reductive Amination.[2][3]

  • Precursors: Cyclopentylamine + 2,3-Dimethoxybenzaldehyde (or vice versa).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

Troubleshooting Guide (Q&A)

Issue A: "My product is a viscous oil and won't crystallize."

Diagnosis: This is the most common phenotype for this molecule. The free base lacks the rigidity to pack into a lattice easily. Solution: Convert the free base into a crystalline salt.[4]

  • Option 1: Hydrochloride Salt (Standard)

    • Why: HCl salts are generally high-melting solids.[1]

    • Risk:[5][6][7] Strong aqueous acid can sometimes demethylate the methoxy groups if heated. Use anhydrous conditions.

    • Protocol: Dissolve oil in diethyl ether (or MTBE). Add 1.1 eq of 2M HCl in Diethyl Ether dropwise at 0°C. The white precipitate is your salt.

  • Option 2: Oxalate Salt (Refining)

    • Why: If the HCl salt is hygroscopic (absorbs water and turns to goo), the oxalate salt often forms large, non-hygroscopic needles that are easy to filter.

    • Protocol: Dissolve free base in minimal hot ethanol. Add 1 eq of oxalic acid dissolved in hot ethanol. Allow to cool slowly.

Issue B: "NMR shows unreacted aldehyde (2,3-dimethoxybenzaldehyde)."

Diagnosis: Incomplete reductive amination or excess aldehyde used to drive the reaction. Solution: Chemical scavenging (Bisulfite Wash).

  • Mechanism:[7] Aldehydes form water-soluble bisulfite adducts.[1][7][8][9] The lipophilic amine product remains in the organic layer.

  • Protocol: See Protocol 1 below.

Issue C: "I have a stubborn emulsion during workup."

Diagnosis: Boron salts (from NaBH(OAc)3 or NaBH4) form gelatinous complexes with amines and alcohols. Solution: The pH Swing or Tartrate Breaker.

  • The Fix: If using STAB, quench with aqueous saturated Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. The layers will separate cleanly.

Issue D: "I cannot separate the product from the starting primary amine."

Diagnosis: Both are amines, making acid/base extraction ineffective. Their polarities on silica are often too similar. Solution: Solid-Phase Scavenging (Chemoselective).[1]

  • The Fix: Use a Polymer-Supported Isocyanate (PS-NCO) resin.[1]

  • Mechanism:[5][7] The isocyanate reacts only with the primary amine (starting material) to form a urea, which stays bound to the bead. The secondary amine (product) is too sterically hindered to react quickly or does not react at all under mild conditions. Filter the resin to get pure product.[6]

Decision Logic & Workflow

The following diagram outlines the purification decision tree based on the physical state and impurity profile of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture ImpurityCheck Identify Major Impurity Start->ImpurityCheck CheckState Physical State Check FreeBase Oily Free Base CheckState->FreeBase If Oil Aldehyde Aldehyde Present ImpurityCheck->Aldehyde NMR: ~10 ppm PrimaryAmine Start. Amine Present ImpurityCheck->PrimaryAmine TLC: Dragendorff+ BoronSalts Boron Emulsion ImpurityCheck->BoronSalts Visual: Milky layer Bisulfite Protocol 1: Bisulfite Wash (Forms water-soluble adduct) Aldehyde->Bisulfite Scavenger PS-Isocyanate Resin (Binds primary amine) PrimaryAmine->Scavenger Rochelle Rochelle's Salt Wash (Breaks Boron complex) BoronSalts->Rochelle Bisulfite->CheckState Scavenger->CheckState Rochelle->CheckState SaltForm Protocol 2: Salt Formation (HCl or Oxalate) FreeBase->SaltForm To stabilize FinalSolid Crystalline Solid (Pure) SaltForm->FinalSolid

Caption: Logic flow for purifying this compound based on impurity profile.

Standard Operating Protocols (SOPs)

Protocol 1: Bisulfite Wash (Aldehyde Removal)

Use this when 2,3-dimethoxybenzaldehyde persists in the crude oil.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (Do not use DCM if possible, as separation is harder).

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction: Add the bisulfite solution to the organic layer (1:1 volume ratio).

  • Agitation: Shake vigorously in a separatory funnel for 3-5 minutes . Note: The formation of the bisulfite adduct is reversible and equilibrium-driven; vigorous shaking is required.

  • Separation: Collect the organic layer.[7][8] The aldehyde is now trapped in the aqueous layer as a sulfonate salt.

  • Wash: Wash the organic layer once with brine to remove residual salts.

  • Dry: Dry over

    
    , filter, and concentrate.
    
Protocol 2: Anhydrous HCl Salt Formation

Use this to convert the oily free base into a storable solid.

  • Solvent Choice: Dissolve 1.0 g of the oily amine in 5 mL of Diethyl Ether (or MTBE if ether is unavailable). Ensure the solution is clear.

  • Acid Addition: While stirring rapidly at 0°C (ice bath), add 2.0 M HCl in Diethyl Ether dropwise.

    • Stoichiometry: Add exactly 1.1 equivalents. Excess acid can cause hygroscopicity.

  • Observation: A white precipitate should form immediately.

  • Maturation: Stir for 15 minutes at 0°C.

  • Isolation:

    • If solid:[8][9][10] Filter via vacuum filtration (Buchner funnel) under a nitrogen blanket (to prevent moisture absorption).

    • If gum: Decant the supernatant ether. Add fresh ether and triturate (scratch the side of the flask with a spatula) to induce crystallization.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Data Summary: Purity Markers

ParameterExpected Value (Free Base)Expected Value (HCl Salt)Notes
Appearance Pale yellow/colorless oilWhite crystalline solidColor implies oxidation.[1]
1H NMR (CDCl3)

3.8-3.9 (6H, s, OMe)

3.8-3.9 (6H, s, OMe)
Methoxy peaks are diagnostic.[1]
Benzylic CH2

~3.8 ppm (Singlet)

~4.1 ppm (Broad/Split)
Shifts downfield in salt form.
Solubility DCM, Et2O, MeOHWater, MeOH, DMSOSalt is insoluble in Ether.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

    • Context: Establishes the baseline synthesis method and boron-related workup procedures.[1]

  • Biotage. (n.d.).[11] "Polymer Supported Scavengers: MP-Isocyanate." Technical Note. Link

    • Context: Authoritative source for using isocyanate resins to remove primary amine impurities.
  • Brindle, C. (n.d.).[7] "Bisulfite Workup: for Removal of Aldehydes."[7][8][9][12] University of Rochester Laboratory Manual. Link

    • Context: Detailed mechanism and protocol for the bisulfite wash step.
  • Armarego, W. L. F. (2017).[5] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Context: General reference for amine salt formation and crystalliz

Sources

overcoming solubility issues with Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As Senior Application Scientists, we understand that compound precipitation can be a significant roadblock, leading to inconsistent data and delayed projects. This resource provides in-depth, field-proven insights and step-by-step protocols to help you successfully formulate this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of this compound.

Q1: I'm observing precipitation when I add my compound to my aqueous buffer. Why is this happening?

A: This is the most common issue encountered with this class of molecules. The precipitation is due to the inherent physicochemical properties of this compound. Its molecular structure contains large, nonpolar regions: a cyclopentyl group and a dimethoxy-benzyl group. These bulky, hydrophobic moieties make the molecule inherently lipophilic ("fat-loving") and thus poorly soluble in polar, aqueous environments ("water-fearing").

The key to its solubility lies in the secondary amine group (-NH-). In its neutral, or "free base," form, the molecule's overall nonpolar character dominates, leading to low aqueous solubility. When the compound's concentration exceeds its solubility limit in your buffer, it will precipitate out of the solution.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A: Understanding a compound's properties is the first step in designing a successful formulation strategy. While specific experimental data for this exact molecule may not be publicly available, we can estimate its key properties based on its structure, which is critical for troubleshooting.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~249.35 g/mol Larger molecules often have lower solubility.
Calculated logP ~3.5 - 4.5A high positive logP value indicates high lipophilicity and poor water solubility.
pKa (amine) ~9.5 - 10.5As a weak base, its charge state and solubility are highly pH-dependent.[1]
Hydrogen Bond Donors 1 (the amine hydrogen)Limited hydrogen bonding potential with water.
Hydrogen Bond Acceptors 3 (the amine nitrogen and two methoxy oxygens)Offers some interaction with water, but outweighed by hydrophobic bulk.

Note: These values are estimations derived from structural analysis and comparison with similar molecules.

The most critical parameter here is the pKa . This value tells us the pH at which the amine group is 50% protonated (charged) and 50% neutral. This is the cornerstone of our primary solubilization strategy: pH adjustment.

Troubleshooting and Solubilization Guide

This section provides detailed strategies and protocols to overcome solubility issues. We will move from the simplest and most common techniques to more advanced formulation approaches.

Q3: How can I use pH to my advantage to increase the compound's solubility?

A: This is the most effective and scientifically direct method for solubilizing a basic compound like this one. The secondary amine group can accept a proton (H+) to become a positively charged ammonium salt (R₂NH₂⁺). This charged form is significantly more polar and, therefore, more soluble in water.[][3]

The Causality: According to the Henderson-Hasselbalch equation, at a pH that is 2 units or more below the pKa of the amine (~10.0), over 99% of the compound will exist in its protonated, water-soluble form.

Caption: pH-dependent equilibrium of the amine compound.

Experimental Protocol 1: Solubilization by pH Adjustment

  • Objective: To prepare a stock solution by dissolving the compound in a slightly acidic vehicle.

  • Materials:

    • This compound (as free base powder)

    • 0.1 M Hydrochloric Acid (HCl)

    • Deionized water or desired buffer (e.g., PBS, HEPES) - ensure the buffer itself won't precipitate at low pH.

    • Calibrated pH meter.

  • Procedure:

    • Weigh the desired amount of the compound.

    • Add a small volume of deionized water (e.g., 80% of the final target volume). The compound will likely not dissolve and will appear as a suspension.

    • While stirring, add 0.1 M HCl dropwise. Monitor the solution's appearance.

    • As the pH drops, the powder will begin to dissolve. Continue adding HCl until the solution is completely clear.

    • Check the pH. For most applications, a final pH between 4.0 and 5.5 is sufficient to ensure the compound remains protonated and soluble.

    • Once fully dissolved, add the remaining water or buffer to reach the final desired volume and concentration.

    • Self-Validation: Before use, let the stock solution sit for 30 minutes. If no precipitation occurs, the solution is stable at that concentration and pH. When diluting this acidic stock into a neutral buffer for your final experiment, ensure the final pH of the experimental medium does not drift high enough to cause precipitation.

Q4: I'm using a high-concentration salt buffer and still see issues. Could this be the problem?

A: Yes. This phenomenon is known as "salting out." While pH adjustment is crucial, using excessively high concentrations of buffer salts (e.g., >200 mM phosphate) can decrease the solubility of organic molecules, even charged ones. The high concentration of salt ions effectively "competes" for water molecules, reducing the amount of free water available to hydrate and solubilize your compound.

Expert Insight: If you suspect salting out, try preparing your final solution with a lower ionic strength buffer (e.g., 25-50 mM HEPES or phosphate) and see if the solubility improves.

Q5: When should I use an organic co-solvent, and what is the best practice?

A: Using a water-miscible organic co-solvent is a very common and powerful technique, especially when pH adjustment alone is insufficient or if an acidic pH is incompatible with your experiment (e.g., certain cell-based assays).[4][5][6] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound to dissolve.[6]

Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, N,N-Dimethylformamide (DMF), Polyethylene glycol 400 (PEG 400).

The universally accepted best practice is to prepare a highly concentrated stock solution in 100% co-solvent and then dilute this stock into your final aqueous buffer.

Caption: Best-practice workflow for using a co-solvent.

Experimental Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent

  • Objective: To prepare a concentrated stock solution in DMSO for subsequent dilution.

  • Materials:

    • This compound powder

    • Anhydrous, cell-culture grade DMSO

    • Vortex mixer and/or water bath sonicator

  • Procedure:

    • Weigh the compound into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of 100% DMSO to achieve a high stock concentration (e.g., 10-100 mM).

    • Vortex vigorously for 1-2 minutes.

    • If not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution.

    • Visually inspect the solution against a light source to ensure it is perfectly clear with no visible particulates.

    • Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

  • Trustworthiness Check: When diluting into your final aqueous buffer, add the DMSO stock to the buffer while vortexing the buffer. Never add buffer to the concentrated DMSO stock , as this can cause immediate precipitation. If you observe cloudiness upon dilution, your final concentration is too high for the amount of co-solvent used.[7]

Q6: What are cyclodextrins and how can they help with my compound?

A: Cyclodextrins are specialized formulating agents (excipients) that are highly effective at increasing the apparent solubility of hydrophobic compounds.[8][] They are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic (lipophilic) interior cavity and a hydrophilic exterior.

The Mechanism: The nonpolar part of your compound inserts itself into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[4][10]

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Commonly used derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced solubility and safety profiles compared to native β-cyclodextrin.[4]

Experimental Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Objective: To prepare an aqueous solution of the compound using HP-β-CD as a solubilizer.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

    • Desired aqueous buffer (e.g., saline or PBS)

  • Procedure:

    • Prepare a solution of HP-β-CD in your buffer. A 10-20% (w/v) solution is a good starting point. Stir until the HP-β-CD is fully dissolved.

    • Add the weighed powder of your compound directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (4-24 hours). This extended mixing time is required to allow for the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your final, solubilized formulation.

    • Validation: The concentration of the final solution should be analytically determined (e.g., by HPLC-UV) to confirm the exact amount of drug that was successfully solubilized.

Q7: Can I combine these methods for very difficult cases?

A: Absolutely. Combining methods is an advanced strategy that often yields the best results. A powerful approach is to first prepare a concentrated stock in DMSO (Protocol 2) and then dilute this stock into an aqueous buffer that contains a solubilizing excipient like HP-β-CD (Protocol 3) or a surfactant like Polysorbate 80 (typically used at 0.01-0.1%). This combination tackles the solubility challenge from multiple angles: the co-solvent helps with the initial dispersion, while the cyclodextrin or surfactant helps keep the compound molecules separated and stable in the final aqueous medium.

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanismProsConsTypical Starting Point
pH Adjustment Protonation of the amine to form a soluble salt.Simple, effective for basic compounds, minimal excipients.[]Requires acidic pH, which may not be suitable for all assays.Adjust pH to 2 units below amine pKa.
Co-solvents Reduces solvent polarity.Fast, effective for high concentration stocks, versatile.Co-solvent may have biological/toxic effects at high concentrations.10-50 mM stock in 100% DMSO.
Cyclodextrins Forms a water-soluble inclusion complex.[10]High loading capacity, low toxicity, often used in vivo.[11]Requires longer preparation time, may alter drug availability.10-20% (w/v) HP-β-CD solution.
Surfactants Forms micelles that encapsulate the drug.[12]Effective at low concentrations, commonly used in formulations.Can interfere with some assays, potential for cell lysis at high conc.0.05% Polysorbate 80 or Tween 20.

References

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • Malaekeh-Nikouei, B., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved February 7, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). Journal of Controlled Release. Retrieved February 7, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 7, 2026, from [Link]

  • Cyclopentylamine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Retrieved February 7, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Acme-Hardesty. Retrieved February 7, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Stability Testing of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the stability testing of this compound in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments, troubleshoot issues effectively, and ensure the integrity of your data.

The unique structure of the compound, featuring a secondary amine, a sterically influential cyclopentyl group, and an electron-rich dimethoxybenzyl moiety, presents specific stability challenges that require careful consideration. This guide synthesizes established principles of pharmaceutical stability testing with insights specific to these functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solution Preparation and Handling

Q1: I've just prepared a stock solution of the compound in acetonitrile/water. What are the best practices for immediate storage to prevent initial degradation?

A1: Excellent question. The initial handling of your solution is critical. The secondary amine and the dimethoxybenzyl ring are both susceptible to oxidation.[1][2]

  • Expertise & Experience: Oxygen, light, and trace metal ions are the primary initiators of degradation for compounds of this class. We recommend the following immediate steps:

    • Use High-Purity Solvents: Always use HPLC-grade or higher solvents to minimize contaminants that can catalyze degradation.

    • Inert Gas Overlay: After preparation, flush the headspace of your container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and significantly reduces the potential for oxidative degradation.

    • Use Amber Glassware: The dimethoxybenzyl group can make the compound sensitive to photodegradation. Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[3]

    • Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) unless solubility is an issue. For long-term storage, consider -20 °C or -80 °C. Refer to the table below for general guidance.

Storage Duration Temperature Atmosphere Container Rationale
Short-Term (0-72h)2-8 °CInert GasAmber VialMinimizes immediate oxidative and thermal degradation during active use.
Medium-Term (1-4 weeks)-20 °CInert GasTightly Sealed Amber VialReduces reaction kinetics for most degradation pathways.
Long-Term (>1 month)-80 °CInert GasTightly Sealed Amber VialProvides maximum stability by significantly slowing molecular motion and chemical reactions.

Q2: My solution is developing a slight yellow tint over time, even when stored in the dark and cold. What is the likely cause and how can I prevent it?

A2: A color change, typically to yellow or brown, is a classic indicator of oxidative degradation, especially for aromatic amines.[2][4] The electron-donating methoxy groups on the benzyl ring make it particularly susceptible to oxidation.

  • Causality: The secondary amine can be oxidized to form colored impurities. Additionally, the benzyl position can be oxidized, potentially leading to the formation of an imine, which can then hydrolyze to an aldehyde.[1][5] These conjugated systems often absorb light in the visible spectrum, appearing colored.

  • Troubleshooting & Prevention:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Consider an Antioxidant: For formulation development, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite can be tested, but this is typically reserved for final product formulations, not for initial analytical studies where you need to understand the compound's intrinsic stability.

    • pH Control: The stability of amines is often pH-dependent. Prepare your solutions in a buffered system if appropriate for your experiment. A slightly acidic pH can protonate the amine, which generally makes it less susceptible to oxidation. However, this must be balanced against potential acid-catalyzed hydrolysis of the methoxy groups. An initial pH screening study is recommended.

Section 2: Analytical Method - Stability-Indicating HPLC

Q3: What is a good starting point for a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[6] For this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point.

  • Expertise & Experience: The aromatic ring provides a strong chromophore for UV detection. The overall molecule has sufficient hydrophobicity for good retention on a C18 column. The key is to develop a method that can separate the parent compound from more polar (e.g., hydrolyzed) and potentially less polar (e.g., oxidative dimers) degradants.

Table of Recommended Starting HPLC Parameters:

Parameter Recommended Starting Condition Rationale & Optimization Tips
Column C18, 150 x 4.6 mm, 3.5 or 5 µmThe industry workhorse for small molecules. Provides good hydrophobic retention.
Mobile Phase A 0.1% Formic Acid or TFA in WaterProvides a source of protons to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 95% B over 15-20 minA broad gradient is essential initially to ensure all potential impurities are eluted from the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but be mindful of potential on-column degradation.
Detection Wavelength ~220 nm and ~275 nmThe dimethoxybenzyl group should have a strong absorbance around 220-230 nm and a secondary absorbance around 270-280 nm. Monitoring multiple wavelengths can help distinguish between degradants.
Injection Volume 5-10 µLKeep volume low to prevent peak distortion.
  • Trustworthiness: To ensure your method is stability-indicating, you MUST perform forced degradation studies (see Section 3) and demonstrate that the peaks for the degradation products are well-resolved from the main compound peak. Peak purity analysis using a Diode Array Detector (DAD) is essential.[7]

Q4: I am seeing poor peak shape (tailing) for my main compound. What are the common causes for an amine like this?

A4: Peak tailing for basic compounds like amines is a very common issue in RP-HPLC. The primary cause is unwanted secondary interactions between the protonated amine and residual acidic silanol groups on the silica backbone of the HPLC column.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2-3 units below the pKa of the amine. This keeps the amine fully protonated and suppresses interactions with silanols. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA, pH ~2) is a standard practice.[8]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switch to one specifically marketed for good peak shape with basic compounds.

    • Add a Competing Base: Sometimes, adding a low concentration (e.g., 10-20 mM) of a competing amine like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially bind to the active silanol sites, improving the peak shape of your analyte.

    • Reduce Sample Overload: Injecting too much mass on the column can cause tailing. Try reducing your injection concentration or volume.

Section 3: Forced Degradation Studies

Q5: I need to perform forced degradation studies as per ICH guidelines. What conditions should I use for this compound?

A5: Forced degradation (or stress testing) is a critical step to identify potential degradation pathways and to prove your analytical method is stability-indicating.[3][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11] If you see 100% degradation or 0% degradation, the experiment provides little useful information, so you may need to adjust the stress duration or conditions.

  • Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the necessary stress conditions.[10] For your compound, we recommend the following starting points:

Stress Condition Typical Parameters Potential Degradation Pathway for the Compound
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hCleavage of the ether linkages of the methoxy groups.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48hGenerally, amines and ethers are stable to base, but it is a required stress condition.
Oxidation 3% H₂O₂ at room temp for 24hN-oxidation of the secondary amine; oxidation at the benzylic position; oxidation of the aromatic ring.[2][4]
Thermal 80 °C in a dry oven for 48hGeneral acceleration of all potential degradation pathways, especially oxidation.[12]
Photostability ICH Option 2: Expose to 1.2 million lux hours and 200 watt-hours/m² of UV-A light.[12]Photolytic cleavage or oxidation, potentially involving the aromatic ring or the C-N bond.
  • Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation prep Prepare 5 separate solutions of the compound acid Acid (0.1M HCl, 60°C) prep->acid Expose base Base (0.1M NaOH, 60°C) prep->base Expose ox Oxidation (3% H2O2, RT) prep->ox Expose heat Thermal (80°C) prep->heat Expose light Photolytic (ICH Light Box) prep->light Expose control Analyze unstressed control (T=0) prep->control analyze Analyze all samples by Stability-Indicating HPLC acid->analyze base->analyze ox->analyze heat->analyze light->analyze eval Calculate % Degradation Assess Peak Purity (DAD) Identify Major Degradants analyze->eval control->analyze

Caption: Forced degradation experimental workflow.

Q6: My oxidative stress study with hydrogen peroxide shows multiple degradation peaks. What are the likely products?

A6: This is expected. The compound has several sites susceptible to oxidation.

  • Expertise & Experience: Based on the structure, the most probable oxidative degradation pathways are:

    • N-Oxidation: The secondary amine can be oxidized to the corresponding hydroxylamine or nitrone.

    • Benzylic Oxidation: The C-H bond adjacent to the aromatic ring is activated and can be oxidized to form an imine. This imine can then be hydrolyzed to 2,3-dimethoxybenzaldehyde and cyclopentylamine.[1][5]

    • Aromatic Ring Oxidation: The electron-rich dimethoxy-substituted ring can undergo oxidation, potentially leading to the formation of quinone-like structures or ring-opening products, though this usually requires harsher conditions.[13][14]

    • N-Dealkylation: Oxidative cleavage of either the N-cyclopentyl or N-benzyl bond can occur.

  • Identification Strategy: Using HPLC coupled with Mass Spectrometry (LC-MS) is the definitive technique to identify these unknown degradants. By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent mass, you can propose structures consistent with the expected degradation pathways.

G cluster_products Potential Oxidative Degradants parent Parent Compound This compound hydroxylamine N-Hydroxylamine parent->hydroxylamine N-Oxidation imine Imine intermediate parent->imine Benzylic Oxidation quinone Quinone-type Species parent->quinone Ring Oxidation aldehyde 2,3-Dimethoxybenzaldehyde imine->aldehyde Hydrolysis amine Cyclopentylamine imine->amine Hydrolysis

Caption: Potential oxidative degradation pathways.

Protocols

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method
  • Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Preparation of Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation: Dilute the stock solution of the compound to a final concentration of approximately 0.5 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • HPLC System Setup:

    • Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Set column oven temperature to 35 °C.

    • Set detector wavelength to 225 nm.

    • Set flow rate to 1.0 mL/min.

    • Set injection volume to 5 µL.

  • Gradient Program:

    • Time 0.0 min: 10% B

    • Time 15.0 min: 95% B

    • Time 18.0 min: 95% B

    • Time 18.1 min: 10% B

    • Time 22.0 min: End of run

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Analysis: Inject the control and stressed samples. Integrate all peaks and calculate the percentage of degradants.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Jain, D., et al. (2015). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • Al-Huniti, M. H., et al. (2013). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kumar, V., et al. (2018). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Royed Training. (2024). What is a Stability-indicating assay method? [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Schematic degradation pathway of benzylamine as described in literature. [Link]

  • ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • Chen, W., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • ACS Publications. Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. [Link]

  • Vicker, N., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

  • PNAS Nexus. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. [Link]

  • Murahashi, S. I., et al. (2003). Ruthenium-Catalyzed and TAML-Catalyzed Peroxidations. Chemical Reviews. [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation? [Link]

  • Area of Science. Aromatic Amine Cleavage. [Link]

Sources

troubleshooting unexpected results in assays with Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket Focus: Assay Interference, Solubility, and Stability Troubleshooting[1]

Executive Summary: The "Chemical Personality"

Before troubleshooting specific symptoms, you must understand the physicochemical behavior of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine . This molecule is not inert; it possesses specific features that drive 90% of assay failures.

  • Lipophilic Base: It combines a hydrophobic cyclopentyl/benzyl core with a basic secondary amine (predicted pKa ~9.5–10.5).

    • Consequence: It is highly soluble in organic solvents (DMSO) but prone to precipitation in neutral/basic aqueous buffers where it becomes uncharged.

  • Electron-Rich Aromatic System: The 2,3-dimethoxy substitution pattern makes the ring electron-rich.[1]

    • Consequence: Potential for oxidative instability and intrinsic fluorescence (interference in blue/UV channels).

  • Secondary Amine Reactivity:

    • Consequence: Susceptible to reversible reaction with atmospheric CO₂ (carbamate formation) and irreversible reaction with electrophilic assay components (e.g., aldehydes, NHS-esters).[1]

Troubleshooting Guide (Q&A Format)
Category A: Variable Potency & "Sticky" Compound Issues

Q: Why do my IC₅₀ values shift significantly between replicates or when changing plasticware? Diagnosis: Non-Specific Binding (NSB). Technical Explanation: At physiological pH (7.4), this amine exists in equilibrium between its protonated (cationic) and unprotonated (neutral) forms. The neutral form is highly lipophilic (LogP > 3 estimated). It aggressively partitions into polypropylene (tips, reservoirs) and polystyrene (plates), effectively lowering the actual concentration in the well. Solution:

  • Switch to Low-Binding Plastics: Use polypropylene plates/tips treated to reduce hydrophobic binding.[1]

  • Detergent Spiking: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1] This forms micelles that sequester the compound in solution, preventing it from sticking to the walls without inhibiting the assay.

  • Acoustic Dispensing: If possible, use acoustic liquid handling (e.g., Echo®) to transfer directly from the source plate to the assay plate, eliminating tip-based loss.[1]

Category B: Solubility & Precipitation [1][2][3]

Q: I see a fine precipitate or "crashing out" upon adding the compound to the assay buffer. Diagnosis: pH-Dependent Solubility Crash. Technical Explanation: The solubility of benzylamines is strictly pH-dependent.[1] In DMSO (stock), it is soluble.[4] When diluted into a buffer at pH 7.4 or higher, the equilibrium shifts toward the uncharged free base, which has poor aqueous solubility. Solution:

  • Check Buffer pH: Ensure your assay buffer pH is not drifting higher than intended.

  • Limit Final DMSO: Keep final DMSO concentration <1% to avoid solvent effects, but ensure the intermediate dilution step (e.g., 100x stock) is handled carefully.

  • Protocol Adjustment: Perform the serial dilution in 100% DMSO , then perform a single transfer into the aqueous buffer. Do not serially dilute in aqueous buffer, as the compound will crash out in the high-concentration wells of the dilution series.[1]

Category C: Signal Interference [1]

Q: My background signal is unexpectedly high in fluorescence assays. Diagnosis: Intrinsic Autofluorescence or Quenching. Technical Explanation: Dimethoxy-substituted benzenes can exhibit fluorescence excitation/emission in the UV-Blue region (Excitation ~280-300nm; Emission ~310-350nm).[1] While less likely to interfere with GFP/RFP, it can interfere with assays using blue dyes (e.g., DAPI, Hoechst) or FRET pairs using UV donors. Solution:

  • Spectral Scan: Run an absorbance and emission scan of the pure compound in assay buffer.

  • Red-Shift the Assay: Switch to red/far-red fluorophores (e.g., Alexa Fluor 647) where the compound is optically silent.[1]

Validated Protocols
Protocol 1: The "Solvent-First" Serial Dilution (To prevent precipitation)

Standard aqueous dilutions often fail for this molecule.[1] Use this method instead.

  • Prepare Stock: Dissolve solid this compound in 100% DMSO to 10 mM.

  • Dilution Plate (DMSO): Prepare a 3-fold serial dilution series using 100% DMSO in a polypropylene plate.

    • Why: Keeps the compound fully solubilized during the dilution mechanics.

  • Intermediate Plate (Buffer): Transfer 1 µL of the DMSO series into 99 µL of Assay Buffer (pre-warmed).

    • Result: 1% DMSO final.[1] Mix immediately and vigorously.

  • Assay Plate: Transfer 10 µL of the Intermediate mix to your cells/protein.

    • Critical Step: Use the Intermediate plate within 15 minutes to prevent time-dependent precipitation.[1]

Protocol 2: Stability Check (Carbamate Formation)

Secondary amines react with CO₂ in the air.

  • Symptom: Stock solution concentration appears lower than calculated after storage.

  • Test: Acidify a small aliquot of the DMSO stock with dilute HCl. If bubbles (CO₂) form or if LC-MS shows a mass shift corresponding to +44 Da (Carbamic acid species) that disappears upon acidification, the sample has absorbed CO₂.[1]

  • Prevention: Store DMSO stocks under Nitrogen or Argon gas and seal tightly with Parafilm.

Diagnostic Logic Flow

The following diagram illustrates the decision matrix for troubleshooting unexpected assay data with this specific amine.

TroubleshootingLogic Start Unexpected Assay Result CheckPrecip Visual Inspection: Precipitate? Start->CheckPrecip CheckBinding Data Check: Variable IC50 / Hill Slope? Start->CheckBinding CheckSignal Control Check: High Background? Start->CheckSignal SolubilityIssue Solubility Crash (Lipophilic Free Base) CheckPrecip->SolubilityIssue Yes BindingIssue Plastic Binding (Sticky Compound) CheckBinding->BindingIssue Yes InterferenceIssue Autofluorescence (Dimethoxy Group) CheckSignal->InterferenceIssue Yes FixSolubility Action: 1. Lower pH (if possible) 2. Dilute in DMSO first SolubilityIssue->FixSolubility FixBinding Action: 1. Add 0.01% Triton X-100 2. Use Glass/Low-Bind tips BindingIssue->FixBinding FixSignal Action: 1. Spectral Scan 2. Shift to Red Fluorophore InterferenceIssue->FixSignal

Caption: Diagnostic workflow for isolating failure modes specific to lipophilic secondary amines.

Summary Data Table: Physicochemical Risks
ParameterValue (Est.)Risk LevelMitigation Strategy
pKa (Conj. Acid) 10.0 ± 0.5HighBuffer pH must be controlled; avoid pH > 8.0 if possible.
LogP ~3.2HighHigh risk of plastic binding.[1] Use detergents.
Reactivity Secondary AmineMediumAvoid aldehyde buffers; Store under inert gas (CO₂ sensitive).
Fluorescence UV/BlueMediumAvoid Ex/Em overlap with DAPI/Hoechst channels.[1]
References
  • Solubility Assessment in Drug Discovery

    • Title: DMSO Solubility Assessment for Fragment-Based Screening.[1]

    • Source:Journal of Chemical Inform
    • Relevance: Defines the threshold for "soluble" vs "insoluble" amines in DMSO and aqueous buffers.
    • URL:[Link]

  • Amine-CO₂ Reactivity

    • Title: The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[3]

    • Source:Molecules (MDPI).
    • Relevance: Explains the mechanism of carbamate formation in benzylamines exposed to air, affecting stock concentr
    • URL:[Link][5]

  • General Compound Handling

    • Title: Aqueous Solubility Assay (Kinetic vs Thermodynamic).[2]

    • Source: Enamine Technical Support.
    • Relevance: Provides the industry-standard "Shake-Flask" and "Kinetic" protocols for testing lipophilic building blocks.[1]

Sources

Technical Support Guide: Stabilization & Storage of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

[1][2]

Critical Alert: The Chemistry of Instability

To prevent degradation, you must first understand the specific molecular vulnerabilities of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine .[1][2] This molecule is not merely "unstable"; it possesses three distinct reactive vectors that drive its decomposition.[2]

The Degradation Triad
  • Benzylic Oxidation (The "Yellowing" Effect): The carbon atom bridging the aromatic ring and the nitrogen (the benzylic position) is highly activated.[2] The 2,3-dimethoxy substitution pattern on the phenyl ring is electron-donating, increasing the electron density of the system.[1] This lowers the oxidation potential, making the benzylic C-H bonds susceptible to radical abstraction by atmospheric oxygen. This leads to the formation of an imine , which subsequently hydrolyzes into 2,3-dimethoxybenzaldehyde (distinct almond-like odor) and cyclopentylamine.[1][2]

  • Atmospheric Carbamylation (The "White Crust"): As a secondary amine, the unshared electron pair on the nitrogen is nucleophilic.[2] Upon exposure to air, it rapidly reacts with Carbon Dioxide (

    
    ) to form a carbamic acid, which stabilizes as a solid carbamate salt.[2] This appears as a white precipitate or crust on the vial cap.
    
  • Photosensitivity: The electron-rich dimethoxy-benzyl chromophore absorbs UV-Vis light, potentially generating radical species that accelerate the oxidative pathways described above.[1]

Mechanism Visualization

The following diagram details the cascade of failure when the molecule is exposed to standard environmental conditions.

DegradationPathwaysAmineCyclopentyl-(2,3-dimethoxy-benzyl)-amineImineImine Intermediate(Unstable)Amine->Imine Oxidative Dehydrogenation(Accel. by Light)CarbamateCarbamate Salt(White Precipitate)Amine->Carbamate Nucleophilic AttackOxygenAtmospheric O2Oxygen->ImineCO2Atmospheric CO2CO2->CarbamateLightUV/Vis LightLight->ImineAldehyde2,3-Dimethoxybenzaldehyde(Degradant A)Imine->Aldehyde Hydrolysis (H2O)CycloAmineCyclopentylamine(Degradant B)Imine->CycloAmine Hydrolysis (H2O)

Figure 1: Mechanistic pathways of degradation showing oxidation (top branch) and carbamylation (bottom branch).[1][2]

Standard Operating Procedure (SOP): Storage & Handling

The Golden Rule: Store as the Hydrochloride (HCl) Salt whenever possible.[2] The free base amine is an oil or low-melting solid that is kinetically unstable.[1] Protonating the nitrogen removes the lone pair involved in oxidation and

Storage Conditions Matrix
ParameterFree Base (Liquid/Oil) HCl Salt (Solid) Reasoning
Temperature -20°C (Freezer)+4°C to -20°CCold slows radical oxidation kinetics.[1][2]
Atmosphere Argon (Strict)Nitrogen or ArgonArgon is heavier than air, providing a better blanket for liquids.[2]
Container Amber Glass (Silanized)Amber GlassBlocks UV light; silanization prevents adhesion to glass walls.[2]
Desiccant RequiredRequiredMoisture catalyzes imine hydrolysis.[2]
Shelf Life < 3 Months> 2 YearsSalt form locks the reactive nitrogen lone pair.
Protocol: Handling the Free Base

If you must store the free base (e.g., for immediate use in nucleophilic substitution):

  • Purge: Immediately after dispensing, backfill the vial with dry Argon gas for 30 seconds.

  • Seal: Use a cap with a Teflon (PTFE) liner.[2] Parafilm alone is permeable to

    
     over time; use electrical tape or a secondary containment jar with Drierite.[2]
    
  • Thaw: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold amine.

Interactive Troubleshooting & FAQs

Q1: My clear oil has turned yellow/orange. Is it ruined?

  • Diagnosis: This is the classic sign of Benzylic Oxidation . The yellow color comes from the conjugated imine intermediate or trace quinone-like species from the dimethoxy ring oxidation.[1]

  • Action:

    • Light Yellow:[2] Likely >95% pure.[2] Verify with LCMS. Use immediately.

    • Dark Orange/Brown: Significant degradation.[2][3] Purify via Acid-Base Extraction (see Section 4).[1]

Q2: There is a white crust on the threads of the vial cap.

  • Diagnosis: Carbamate Formation .[2] The amine reacted with

    
     in the air.
    
  • Action: Do not scrape this back into the sample. It is a salt impurity. Wipe the threads with a dry Kimwipe. The liquid inside is likely still intact if the crust formed a seal, but check purity.

Q3: Can I store it in DMSO or Methanol?

  • Diagnosis: Solvent Risk .[2]

  • Action:

    • Methanol:[2]NO . Methanol often contains dissolved oxygen and can facilitate proton transfer, accelerating oxidation.[2]

    • DMSO:NO . DMSO is an oxidant (Swern oxidation mechanism) and can oxidize sensitive halides or amines over long periods.[2]

    • Recommended: Store neat (pure).[2] If a stock solution is required, use anhydrous Acetonitrile or Toluene stored under Argon.[2]

Recovery Protocol: Acid-Base Extraction

If your sample has degraded (yellowed), use this method to remove non-basic impurities (aldehydes, neutral oxidation products).[2]

  • Dissolve: Dissolve the degraded amine in Dichloromethane (DCM).

  • Acidify: Extract with 1M HCl (aq). The amine moves to the water layer (as salt); neutral impurities (aldehydes) stay in DCM.[2]

  • Wash: Wash the aqueous layer 2x with fresh DCM.[2] Discard organics.

  • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12. The amine will oil out.

  • Extract: Extract 3x with DCM.

  • Dry: Dry combined organics over Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Store: Immediately backfill with Argon.

Quality Control (QC) Workflow

Use this decision tree to determine if your batch is suitable for critical experiments (e.g., biological assays or GMP synthesis).

QCWorkflowSampleSample AliquotVisualVisual InspectionSample->VisualColorlessColorless/Pale YellowVisual->ColorlessLooks OKDarkDark Orange/Brownor Solids PresentVisual->DarkSuspiciousLCMSLC-MS AnalysisColorless->LCMSDark->LCMSPurityCheckPurity > 95%?LCMS->PurityCheckImpuritiesCheck Mass Spectrum:M+14 (Carbonyl)M+16 (N-Oxide)PurityCheck->ImpuritiesNoPassPASS:Proceed to ExperimentPurityCheck->PassYesFailFAIL:Perform Acid-BaseExtractionImpurities->Fail

Figure 2: QC Decision Tree for assessing amine integrity prior to use.

References

  • Oxidation of Secondary Amines

    • Mechanism:[2][4][5] Secondary amines, particularly benzylic ones, undergo oxidative dehydrogenation to imines.[2]

    • Source: G. Crank & M. I. H.[2] Makin, "Oxidations of Secondary Amines," Australian Journal of Chemistry, 1984.[2]

    • [2]

  • Reactivity of Amines with

    
    : 
    
    • Mechanism:[2][4][5] Formation of carbamate salts upon exposure to atmospheric carbon dioxide.

    • Source:Organic Chemistry Portal, "Protection of Amines."[2]

    • [2]

  • Handling of Air-Sensitive Reagents

    • Protocol: Standard techniques for inert atmosphere storage (Argon/Nitrogen).[2]

    • Source: Sigma-Aldrich Technical Bulletin AL-134, "Handling Air-Sensitive Reagents."[1]

    • [1][2]

  • Stability of Benzylamines

    • Context: Benzylic C-H bond activation and susceptibility to auto-oxidation.[1]

    • Source: K. Ingold, "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase," Chemical Reviews, 1961.
    • [2]

optimizing dosage of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine Subject: In Vivo Dosage & Formulation Optimization Guide Case ID: C23-DMA-OPT-001 Status: Open[1]

Executive Summary: The Molecule at a Glance

Compound: this compound Chemical Class: Lipophilic Secondary Benzylamine Key Challenges:

  • Solubility: The cyclopentyl and benzyl groups create high lipophilicity (LogP > 3), leading to precipitation in neutral aqueous buffers.[1]

  • Metabolism: The 2,3-dimethoxy motif is a "metabolic soft spot," highly susceptible to O-demethylation by hepatic CYP450 enzymes.[1]

  • Basicity: As a secondary amine (pKa ~9.5), it exists as a cation at physiological pH but may precipitate as a free base in basic environments.[1]

Part 1: Formulation & Solubility Troubleshooting

User Query: "My compound precipitates immediately when added to PBS. How do I keep it in solution for IP/IV injection?"

Technical Diagnosis: You are likely using the free base form or dissolving a salt form directly into a neutral buffer (pH 7.4). At this pH, the equilibrium shifts toward the uncharged, hydrophobic free base, causing precipitation.

Solution Protocol: Do not use 100% DMSO (toxic in vivo) or pure aqueous buffers.[1] Use a Co-solvent System or Cyclodextrin Complexation .[1]

Recommended Vehicle Systems
Vehicle TypeComposition (v/v)Best ForNotes
Standard Co-solvent 5% DMSO + 40% PEG400 + 55% SalineIP / SCAdd saline last with vortexing.[1]
Acidified Saline 0.9% Saline + 10mM Citrate Buffer (pH 4.[1]5)IV / IPKeeps amine protonated (soluble).[1]
Complexation 20% HP-β-Cyclodextrin (Captisol) in waterIV / IP / POBest for minimizing irritation; requires stirring >4 hrs.[1]

Critical Step: If using the hydrochloride salt, dissolve in the co-solvent (DMSO/PEG) before adding the aqueous phase. If using the free base, convert to salt in situ by adding 1.05 equivalents of HCl.

FormulationDecision Start Start: Select Formulation Strategy CheckSalt Is Compound a Salt (HCl)? Start->CheckSalt CheckRoute Intended Route? CheckSalt->CheckRoute Yes VehicleC Convert to Salt in situ (Add 1 eq HCl) CheckSalt->VehicleC No (Free Base) Solubility Check Aqueous Solubility (pH 4.5) CheckRoute->Solubility IV (Intravenous) VehicleB Use 5% DMSO / 40% PEG400 / 55% Saline CheckRoute->VehicleB IP/SC (Subcutaneous) VehicleA Use 20% HP-beta-CD (Captisol) Solubility->VehicleA Poor (<1mg/mL) Solubility->VehicleB Moderate VehicleC->CheckRoute

Figure 1: Decision tree for selecting the optimal vehicle based on compound state and administration route.

Part 2: Dosage Optimization & Experimental Design

User Query: "How do I determine the optimal dose? I see no effect at 10 mg/kg, but toxicity at 100 mg/kg."

Technical Diagnosis: The "No Effect" at 10 mg/kg is likely due to First-Pass Metabolism .[1] The 2,3-dimethoxybenzyl group is rapidly metabolized by the liver (CYP2D6/3A4) if dosed orally (PO) or intraperitoneally (IP).[1] The toxicity at 100 mg/kg suggests you have hit the Maximum Tolerated Dose (MTD) due to off-target amine effects (e.g., CNS stimulation or cardiovascular stress).[1]

Step-by-Step Optimization Protocol

Phase 1: Determine MTD (Acute Toxicity) Methodology: OECD Guidelines 425 (Up-and-Down Procedure).[1]

  • Start with 3 animals at 30 mg/kg (IP).

  • Monitor for 24h.[1] Look for: Piloerection, tremors (amine toxicity), lethargy.

  • If Toxic: Reduce dose by factor of 1.5 (to 20 mg/kg).

  • If Safe: Increase dose by factor of 1.5 (to 45 mg/kg).

  • Endpoint: The highest dose with <10% weight loss and no neurological signs is your MTD.[1]

Phase 2: Pharmacokinetic (PK) Snapshot Before efficacy studies, verify exposure.

  • Administer MTD/2 (e.g., 20 mg/kg) via IV and PO .[1]

  • Collect plasma at 15 min, 1h, 4h.

  • Calculate Bioavailability (%F):

    
    [1]
    
  • Troubleshooting: If F < 20%, the methoxy groups are being cleaved. Switch to SC (Subcutaneous) administration to bypass the liver, or use a CYP inhibitor (e.g., 1-aminobenzotriazole) only for validation (not for therapy).

Phase 3: Efficacy Dose-Ranging Design a 4-arm study based on MTD:

  • Vehicle Control [1]

  • Low Dose: MTD / 10

  • Mid Dose: MTD / 3

  • High Dose: MTD (or 80% of MTD)

Part 3: Mechanism of Action & Troubleshooting Efficacy

User Query: "The drug gets into the blood (good PK), but still no biological effect."

Technical Diagnosis: If PK is good but PD (pharmacodynamics) is absent, the issue is Target Engagement or Distribution .

  • CNS Targets: If your target is in the brain, the secondary amine might be protonated (charged) at pH 7.4, preventing Blood-Brain Barrier (BBB) crossing.

    • Test: Calculate Brain/Plasma ratio.[1] If < 0.1, the drug is peripherally restricted.

  • Target Occupancy: The 2,3-dimethoxy motif suggests affinity for GPCRs (e.g., Dopamine, Melatonin, or Adrenergic receptors).

    • Test: Perform an ex vivo receptor occupancy assay.[1]

Workflow Input Compound Synthesis MTD Phase 1: MTD (Toxicity Check) Input->MTD PK Phase 2: PK Profile (IV vs PO/SC) MTD->PK Decision Bioavailability > 20%? PK->Decision RouteOpt Switch Route (PO -> SC/IP) Decision->RouteOpt No (High Metabolism) Efficacy Phase 3: Efficacy (Dose Response) Decision->Efficacy Yes RouteOpt->PK

Figure 2: Experimental workflow for moving from synthesis to validated in vivo efficacy.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the formulation? A: No. Benzylamines can oxidize under high heat and pressure, especially in solution. Use 0.22 µm sterile filtration (PES or PVDF membranes) instead.[1]

Q: The mice are showing immediate seizures after IV injection. A: This is likely Cmax-driven toxicity .[1] The drug concentration hits the brain/heart too fast.

  • Fix: Switch to Slow Infusion (over 2-5 mins) or switch to IP/SC administration to flatten the

    
     peak (Tmax delay).
    

Q: How do I store the stock solution? A: Dissolve in 100% DMSO at high concentration (e.g., 50 mM) and store at -20°C. Do not store diluted aqueous formulations; prepare them fresh daily to prevent hydrolysis or precipitation.

References

  • Formulation of Lipophilic Amines: Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link

  • Toxicity Testing Guidelines: OECD. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

  • Metabolism of Methoxybenzyl Groups: Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Cyclodextrin Solubilization: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Technical Support Center: Optimizing Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CDBA) Experimental Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Off-Target Effects & Experimental Inconsistencies with CDBA

Executive Summary: The "Sticky" Amine Problem

Welcome to the technical support center. You are likely encountering issues with Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CDBA) . Based on its structure—a secondary amine coupled with a lipophilic benzyl ring and a cyclopentyl tail—this molecule acts as a classic Cationic Amphiphilic Drug (CAD) .

While you may be using CDBA to probe specific monoamine transporters (like PMAT) or receptors, its physicochemical properties (high LogP, pKa ~9.0–9.5) predispose it to two major "off-target" failure modes that have nothing to do with specific receptor binding:

  • Physicochemical Off-Targets: Non-specific adsorption (NSA) to plasticware, causing actual concentration to drop below nominal levels.

  • Cellular Off-Targets: Lysosomotropism (pH-driven trapping), leading to cytoplasmic vacuolization and false-positive uptake data.

This guide provides the protocols to stabilize your concentration and validate your biological readouts.

Physicochemical Troubleshooting: The "Disappearing Compound"

Symptom: Your IC50/EC50 values shift between runs, or potency decreases when using plastic reservoirs.

Root Cause: CDBA is highly lipophilic. It rapidly adsorbs to untreated polypropylene (PP) and polystyrene (PS) surfaces via hydrophobic interaction. Simultaneously, the cationic amine interacts with anionic residues on standard glass surfaces.

Troubleshooting Protocol: Material Selection & Handling
Material TypeCompatibility RatingTechnical Note
Standard Polypropylene (PP) 🔴 Critical Failure Expect >40% loss of free compound within 1 hour.
Polystyrene (PS) 🟠 High Risk Significant hydrophobic binding. Avoid for serial dilutions.
LoBind / Low-Retention Plastics 🟢 Recommended Surface-modified to repel hydrophobic moieties.
Borosilicate Glass (Untreated) 🟡 Caution Cationic amine binds to negatively charged silanols.
Silanized Glass 🟢 Gold Standard Caps silanol groups, preventing ionic interaction.
Standard Operating Procedure (SOP): Silanization of Glassware

Use this if you cannot source LoBind plates.

  • Clean: Wash glass vials with mild detergent, rinse with ddH2O, then acetone. Dry completely.

  • Coat: Fill vials with 5% Dichlorodimethylsilane (DCDMS) in toluene (or heptane) for 15 minutes.

    • Note: Perform in a fume hood.

  • Rinse: Decant and rinse twice with toluene, then twice with methanol to remove unreacted silane.

  • Cure: Bake at 100°C for 1 hour.

  • Validation: The surface should be hydrophobic (water meniscus effectively disappears).

Cellular Off-Targets: The Lysosomal Trap

Symptom: You observe cytoplasmic vacuolization (bubbles inside cells) or anomalously high cellular accumulation (Vd >> 1) that is not blocked by specific transporter inhibitors.

Root Cause: Lysosomotropism .[1][2] CDBA enters the cell via passive diffusion (neutral form at pH 7.4). Once it diffuses into the lysosome (pH ~4.5–5.0), the amine becomes protonated (charged). The charged species cannot diffuse back out across the lipid membrane, trapping it. This is a physicochemical off-target effect, not a specific protein interaction.

Mechanism Visualization

Lysosomotropism cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) CDBA_out CDBA (Neutral) Diffuses Freely CDBA_cyto CDBA (Neutral) CDBA_out->CDBA_cyto Passive Diffusion (Lipophilic) CDBA_trapped CDBA-H+ (Charged) TRAPPED CDBA_cyto->CDBA_trapped Diffusion & Protonation CDBA_trapped->CDBA_cyto Impermeable Membrane

Figure 1: The Lysosomotropic Trap.[1][3][4] CDBA accumulates in acidic organelles solely due to pH gradients, masquerading as active uptake.

SOP: Differentiating Specific Uptake vs. Lysosomal Trapping

To confirm if your signal is off-target lysosomal trapping, perform the Ammonium Chloride Competition Assay :

  • Control Condition: Incubate cells with CDBA (e.g., 1 µM) for 30 min. Measure accumulation.

  • Test Condition: Pre-incubate cells with 10 mM NH₄Cl (or 100 nM Bafilomycin A1) for 30 min.

    • Mechanism:[3][4][5][6][7] NH₄Cl neutralizes the lysosomal pH gradient.

  • Add CDBA: Add CDBA to the Test wells (still containing NH₄Cl).

  • Analysis:

    • If signal drops by >50% in the presence of NH₄Cl: The effect is largely off-target (lysosomal).

    • If signal remains stable: The effect is likely specific target binding.

Pharmacological Selectivity: Receptor Cross-Talk

Symptom: Unexpected modulation of downstream signaling (e.g., ERK phosphorylation) or toxicity.

Root Cause: The 2,3-dimethoxybenzylamine pharmacophore is structurally homologous to ligands for Sigma Receptors (σ1/σ2) and Dopamine Receptors (D2/D3) .

Selectivity Screen Panel

Before claiming a specific mechanism, you must rule out these common off-targets for benzylamines:

Off-Target CandidateWhy it binds?Blocking Control (Antagonist)
Sigma-1 Receptor Lipophilic amines are classic Sigma ligands.Co-treat with BD-1047 (1 µM).
Dopamine Transporter (DAT) Benzylamines often mimic dopamine.Co-treat with GBR-12909 .
Serotonin Transporter (SERT) General monoamine transporter affinity.Co-treat with Fluoxetine .

Master Troubleshooting Workflow

Use this logic flow to diagnose your experimental issues.

Troubleshooting Start Issue: Inconsistent Data with CDBA CheckPlastic Are you using standard PP/PS plastics? Start->CheckPlastic SwitchMat Action: Switch to Glass or LoBind Plates CheckPlastic->SwitchMat Yes CheckVacuoles Do cells show vacuoles or high accumulation? CheckPlastic->CheckVacuoles No (Already optimized) SwitchMat->CheckVacuoles NH4Cl_Test Run NH4Cl Competition Assay CheckVacuoles->NH4Cl_Test Yes Result_Trap Signal Drops with NH4Cl? NH4Cl_Test->Result_Trap Conclusion_Lyso Conclusion: Lysosomal Trapping (Off-Target) Result_Trap->Conclusion_Lyso Yes (>50% drop) Conclusion_Real Conclusion: Specific Binding Proceed to Selectivity Result_Trap->Conclusion_Real No

Figure 2: Decision Matrix for diagnosing CDBA experimental failures.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to prevent the plastic binding issue? A: DMSO helps solubility but does not prevent hydrophobic adsorption to plastics. In fact, DMSO can sometimes accelerate the partition of lipophilic drugs into the plastic matrix. You must use LoBind plates or glass, regardless of the solvent.

Q: My cells are dying after 24 hours of exposure. Is this specific inhibition? A: Likely not. Cationic amphiphiles cause Phospholipidosis (accumulation of lipids) when trapped in lysosomes over long periods.[1][2][3][4] This is a toxic side effect. Reduce incubation time (<4 hours) or concentration to distinguish specific pharmacology from toxicity.

Q: What is the maximum concentration I should use? A: For specific receptor probing, avoid exceeding 10 µM . Above this threshold, the "sponge" effect of lysosomal trapping and membrane perturbation dominates, making specific data impossible to interpret.

References

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition.

  • Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[6][8] Journal of Pharmacological and Toxicological Methods.

  • Hanumegowda, U.M., et al. (2010). Phospholipidosis as a function of basicity, lipophilicity, and volume of distribution of compounds.[4] Chemical Research in Toxicology.

Sources

Technical Support Center: Troubleshooting High Background Noise in Fluorescence Assays Involving Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and mitigating high background noise in fluorescence-based assays where benzylamine-containing compounds are used. Benzylamines are a prevalent structural motif in small molecule libraries but can be a significant source of assay interference, leading to unreliable data, false positives, and wasted resources. By understanding the underlying mechanisms of this interference, you can implement logical, targeted solutions to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected background signals.

Q1: My fluorescence signal is high, but only in the wells containing my benzylamine test compound. What's happening?

High background signal that is specifically correlated with the presence of a test compound points directly to compound-mediated interference.[1] This is a common issue with aromatic structures like benzylamines. The compound is likely either fluorescing at the same wavelengths as your assay's dye (autofluorescence) or altering the light path through quenching or scattering.[2] It is crucial to run a "compound-only" control (your benzylamine in assay buffer without the fluorescent probe/reagents) to measure its intrinsic fluorescence.[1]

Q2: What are the primary ways a benzylamine compound can interfere with a fluorescence assay?

There are three primary mechanisms of interference:

  • Autofluorescence: The benzylamine compound itself absorbs excitation light and emits its own fluorescence, which is then detected by the plate reader, adding to the total signal and creating a false positive.[3] This is particularly common for compounds with conjugated aromatic systems.[2]

  • Inner Filter Effect (IFE) / Quenching: The compound absorbs the excitation light before it can reach your fluorophore, or it absorbs the light emitted by your fluorophore before it reaches the detector.[3][4] Both scenarios lead to a decrease in the intended signal, which can be misinterpreted as a false negative or an inhibitory effect.

  • Light Scattering: If the benzylamine has poor solubility in your assay buffer, it can form precipitates.[5] These particles scatter the excitation light, which can cause artificially high readings, especially in fluorescence polarization (FP) assays.[6] Benzylamines can also degrade in the presence of air and CO2, potentially forming insoluble byproducts.[7]

Q3: What are the absolute essential controls I must include to diagnose the problem?

To correctly diagnose the source of interference, your experimental plate map must include the following controls:

Control NameCompositionPurpose
Vehicle Control All assay components + vehicle (e.g., DMSO)Defines the baseline (0% effect) of your assay.
Positive Control All assay components + known activator/inhibitorDefines the maximum (100% effect) of your assay and confirms assay performance.
Compound-Only Control Assay buffer + Benzylamine compound (at test concentration)Crucial for diagnosis. Measures the intrinsic fluorescence (autofluorescence) of your compound.
Buffer Blank Assay buffer onlyMeasures the background fluorescence of the buffer and microplate.

By comparing the signal from the "Compound-Only Control" to the "Vehicle Control", you can definitively determine if your benzylamine is autofluorescent.

Section 2: In-Depth Troubleshooting Guide

If the initial FAQs confirm compound interference, follow this systematic guide to identify the specific mechanism and implement a solution.

Step 1: Characterize the Nature of the Interference

Before you can fix the problem, you must identify its source. The protocols in Section 3 will guide you through these experiments.

  • Problem Assessment: Is the Benzylamine Autofluorescent?

    • Causality: Aromatic molecules like benzylamine possess π-electron systems that can absorb UV or visible light and re-emit it as fluorescence.[2] The intensity of this autofluorescence depends on the compound's structure, concentration, and the solvent environment.[3]

    • Diagnosis: Run SOP 1: Protocol for Measuring Compound Autofluorescence . If the signal in your compound-only wells is significantly above the buffer blank, autofluorescence is a primary contributor to your high background.

  • Problem Assessment: Is the Benzylamine Causing an Inner Filter Effect (IFE)?

    • Causality: The inner filter effect occurs when a compound's absorbance spectrum overlaps with the excitation or emission spectrum of the assay fluorophore.[8] This prevents light from either reaching the fluorophore or being detected, leading to signal reduction.[4]

    • Diagnosis: Run SOP 2: Protocol for Assessing the Inner Filter Effect . This protocol helps determine if your benzylamine is absorbing light at the critical wavelengths used in your assay.

  • Problem Assessment: Is the Benzylamine Precipitating and Scattering Light?

    • Causality: Many organic compounds have limited aqueous solubility. When a compound precipitates, the resulting particles can scatter light, which may be incorrectly measured as fluorescence signal.[5] This is particularly problematic for assays that are sensitive to light polarization.[6]

    • Diagnosis: Run SOP 3: Protocol for Evaluating Compound Solubility and Light Scatter . Visual inspection and quantitative measurements will confirm if precipitation is occurring.

Diagram: Systematic Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving benzylamine-induced assay interference.

G cluster_start cluster_controls Step 1: Run Diagnostic Controls cluster_diagnosis Step 2: Analyze Control Data cluster_mitigation Step 3: Implement Mitigation Strategy start High Background Signal Observed with Benzylamine run_controls Run Controls: - Compound-Only - Vehicle - Buffer Blank start->run_controls check_autofl Compound-Only Signal >> Buffer Blank? run_controls->check_autofl check_precip Visual Precipitation or Light Scatter? check_autofl->check_precip No sol_autofl Mitigate Autofluorescence: - Use Red-Shifted Dye - Lower Compound/Dye Conc. - Use TRF Assay check_autofl->sol_autofl Yes check_ife Signal Quenching Observed? check_precip->check_ife No sol_precip Address Solubility: - Add Detergent (e.g., 0.01% Triton) - Decrease Compound Conc. - Modify Solvent check_precip->sol_precip Yes sol_ife Correct for IFE: - Use Correction Formula - Lower Compound Conc. - Switch to Non-Optical Assay check_ife->sol_ife Yes G cluster_autofl Mechanism 1: Autofluorescence cluster_ife Mechanism 2: Inner Filter Effect (IFE) LightSource_A Excitation Light Source Compound_A Benzylamine Compound LightSource_A->Compound_A Excites Compound Detector_A Detector Compound_A->Detector_A Compound emits interfering light LightSource_B Excitation Light Source Compound_B Benzylamine Compound LightSource_B->Compound_B 1a. Absorbs Excitation Light Fluorophore_B Assay Fluorophore LightSource_B->Fluorophore_B Excites Fluorophore Fluorophore_B->Compound_B 1b. Absorbs Emitted Light Detector_B Detector Fluorophore_B->Detector_B Reduced Signal Reaches Detector

Sources

refining experimental conditions for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-DMB-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine . This guide addresses the specific physicochemical challenges inherent to this secondary amine, particularly the steric influence of the cyclopentyl ring and the electronic donation from the 2,3-dimethoxy motif. The protocols below prioritize the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB), as it offers the highest chemoselectivity for this substrate class.

Module 1: Synthesis & Reaction Optimization

Q1: My yield is consistently low (<40%) using NaBH₄ in Methanol. What is going wrong?

Diagnosis: You are likely experiencing competitive reduction of the aldehyde. Technical Insight: The 2,3-dimethoxybenzaldehyde precursor is electron-rich. When using Sodium Borohydride (NaBH₄), the reducing agent is strong enough to reduce the aldehyde to its corresponding benzyl alcohol before the imine equilibrium is fully established. Corrective Protocol: Switch to Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is less basic and milder; it reduces the protonated iminium ion significantly faster than the neutral aldehyde [1].[1]

Optimized Workflow (One-Pot):

  • Imine Formation: Mix 2,3-dimethoxybenzaldehyde (1.0 eq) and Cyclopentylamine (1.1 eq) in DCE.

  • Catalysis: Add Acetic Acid (1.0 eq). Crucial Step: The cyclopentyl group adds steric bulk; acid catalysis accelerates iminium formation.

  • Reduction: Add STAB (1.4 eq) and stir at Room Temperature for 2–4 hours.

  • Quench: Saturated NaHCO₃.

Q2: The reaction stalls with unreacted aldehyde. Should I heat it?

Diagnosis: Incomplete imine formation due to steric hindrance or wet solvent. Troubleshooting:

  • Do NOT heat with STAB: Heating can decompose the reagent and promote side reactions.

  • Check Water Content: Water hydrolyzes the imine back to the aldehyde. Ensure DCE is anhydrous.

  • Sequential Addition: If stalling persists, stir the aldehyde, amine, and MgSO₄ (drying agent) for 2 hours before adding the reducing agent to force the equilibrium toward the imine [2].

Visualization: Reaction Pathway & Selectivity

G Start 2,3-Dimethoxybenzaldehyde + Cyclopentylamine Imine Intermediate Iminium Ion (Equilibrium) Start->Imine DCE, AcOH -H2O SideProduct Side Product: Benzyl Alcohol Start->SideProduct NaBH4 (Competes) Imine->Start Hydrolysis (Wet Solvent) Product Cyclopentyl-(2,3-dimethoxy- benzyl)-amine Imine->Product STAB (Fast Reduction)

Figure 1: Kinetic pathway favoring STAB-mediated reduction over direct aldehyde reduction.

Module 2: Purification & Isolation

Q3: The product streaks (tails) badly on Silica Gel TLC and Flash Columns. How do I fix this?

Diagnosis: Strong interaction between the basic secondary amine and acidic silanol groups on the silica surface.[2] Technical Insight: Secondary amines like this compound can hydrogen bond with free silanols (


), causing peak broadening and loss of yield [3].

Mobile Phase Adjustments:

Solvent System Additive Purpose Recommendation
DCM / MeOH 1% Triethylamine (TEA) Blocks acidic sites on silica. Highly Recommended
DCM / MeOH 1% NH₄OH (aq) "Ammoniated" silica; suppresses ionization. Good for very polar impurities.

| Hexane / EtOAc | None | N/A | Avoid (Compound likely too polar/streaks). |

Q4: I isolated an oil, but I need a solid for stability. How do I convert it?

Diagnosis: The free base is likely a viscous oil due to the flexible cyclopentyl ring and lack of strong intermolecular hydrogen bonding lattices. Corrective Protocol (Salt Formation):

  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethanol.

  • Add 2M HCl in Diethyl Ether dropwise at 0°C.

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Filter and wash with cold ether. Note: The HCl salt is significantly more stable against oxidation than the free base.

Visualization: Purification Logic Tree

Purification Crude Crude Reaction Mixture AcidBase Acid/Base Extraction? (Remove non-basic impurities) Crude->AcidBase TLC TLC Check: Streaking? AcidBase->TLC Column Flash Column: DCM/MeOH + 1% TEA TLC->Column Yes (Standard) Salt Final Form: Convert to HCl Salt Column->Salt For Long-term Storage

Figure 2: Decision matrix for isolating pure amine from crude reaction mixtures.

Module 3: Stability & Storage

Q5: The compound turned yellow/brown after a week on the bench. Is it degraded?

Diagnosis: Oxidation (N-oxide formation). Technical Insight: Electron-rich benzyl amines are susceptible to air oxidation. The 2,3-dimethoxy group increases electron density on the aromatic ring, but the amine nitrogen is the primary oxidation site. Solution:

  • Storage: Store as the HCl salt at -20°C.

  • Recovery: If the free base has colored, dissolve in DCM and wash with 1M NaOH to remove oxidation byproducts, then re-purify or salt out immediately.

Q6: Can I use DMSO for biological stock solutions?

Answer: Yes, but with caveats.

  • Solubility: The free base is highly soluble in DMSO (>100 mM). The HCl salt may require mild warming (37°C) or vortexing to reach 10 mM.

  • Precipitation: When diluting into aqueous buffer (e.g., PBS), the lipophilic cyclopentyl and dimethoxybenzyl groups may cause precipitation at concentrations >100 µM.

  • Check: Always run a turbidity check (absorbance at 600 nm) if the assay buffer concentration exceeds 50 µM [4].

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

  • Biotage. (2023).[1][5] "Is there an easy way to purify organic amines?" Flash Purification Blog. Link

  • Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

Sources

identifying and removing impurities from Cyclopentyl-(2,3-dimethoxy-benzyl)-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.

I. Overview of the Synthesis: Reductive Amination

The most common and efficient route for synthesizing this compound is through a reductive amination reaction. This process involves two key steps:

  • Imine Formation: The reaction is initiated by the condensation of 2,3-dimethoxybenzaldehyde with cyclopentylamine to form a Schiff base, also known as an imine.

  • Reduction: The intermediate imine is then reduced to the desired secondary amine product. This can be done in a "direct" or "one-pot" fashion where the reducing agent is present from the start, or in a "stepwise" manner where the imine is formed first and then the reducing agent is added.[1]

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] Each has its advantages and disadvantages regarding reactivity, selectivity, and safety. For instance, sodium triacetoxyborohydride is a mild and selective reagent that is often preferred for direct reductive aminations.[4]

Troubleshooting & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Part 1: Impurity Identification

Question 1: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?

Answer:

Several impurities can arise from the reductive amination synthesis of Cyclopentyl-(2,em-dimethoxy-benzyl)-amine. Below is a table summarizing the most common impurities, their source, and typical Rf values relative to the product.

ImpuritySourceTypical Relative Rf (vs. Product)
2,3-dimethoxybenzaldehyde Unreacted starting materialHigher
Cyclopentylamine Unreacted starting materialLower (may streak)
Imine Intermediate Incomplete reductionClose to product Rf
2,3-dimethoxybenzyl alcohol Reduction of the aldehydeHigher
N,N-dialkylated amine Side reaction of the product amine with another aldehyde moleculeLower

Expert Insight: The polarity of these compounds, and thus their Rf values, can vary significantly based on the TLC solvent system used. It is crucial to develop a TLC method that provides good separation of all components. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce the tailing of amine spots on the silica gel plate.[5]

Question 2: How can I definitively identify the impurities in my crude product?

Answer:

While TLC provides a good initial assessment, more advanced analytical techniques are necessary for unambiguous identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile impurities.[6] The mass spectrum of each peak can be compared to a library to identify the corresponding compound. For less volatile amines, derivatization may be necessary to improve their chromatographic behavior.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[8] For instance, the presence of an aldehyde proton signal (~9-10 ppm in ¹H NMR) would indicate unreacted 2,3-dimethoxybenzaldehyde. An imine C=N bond would show a characteristic signal in the ¹³C NMR spectrum (around 160-170 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for analyzing less volatile or thermally labile compounds and can be used to monitor the progress of the reaction.[9]

Part 2: Impurity Removal

Question 3: What is the best way to remove unreacted starting materials?

Answer:

Unreacted 2,3-dimethoxybenzaldehyde and cyclopentylamine can often be removed through a combination of extraction and chromatography.

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product and any unreacted cyclopentylamine will be protonated and move to the aqueous layer. The unreacted aldehyde will remain in the organic layer.

    • Separate the layers. The organic layer containing the aldehyde can be discarded.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amines, causing them to precipitate or allowing them to be extracted back into a fresh organic layer.

  • Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel is a standard purification technique.[8][10]

Question 4: I am having trouble separating the product from the imine intermediate. What should I do?

Answer:

The imine intermediate often has a similar polarity to the final amine product, making chromatographic separation challenging.

  • Drive the reaction to completion: The most effective approach is to ensure the reduction step goes to completion. This can be achieved by:

    • Increasing the reaction time.

    • Adding a slight excess of the reducing agent.

    • Optimizing the reaction temperature.

  • Column Chromatography with Modified Eluent: If you still have a mixture, careful column chromatography is necessary. Using a shallow gradient of a polar solvent (e.g., ethyl acetate in hexane) can improve separation. Adding a small amount of an amine like triethylamine to the eluent can deactivate the acidic silica gel and improve the peak shape of the amines, aiding in their separation.[5]

Question 5: How can I remove the N,N-dialkylated by-product?

Answer:

The N,N-dialkylated by-product, where the product amine has reacted with a second molecule of the aldehyde, can be a persistent impurity.

  • Control Stoichiometry: This side reaction can often be minimized by using a slight excess of the amine starting material.[1]

  • Purification by Chromatography: This by-product is typically less polar than the desired secondary amine. Therefore, it will elute earlier during normal-phase column chromatography. Careful fractionation is key to obtaining the pure product.

  • Recrystallization as a Hydrochloride Salt: Amines can often be purified by converting them to their hydrochloride salts and recrystallizing them.[11][12] The salt of the desired secondary amine may have different solubility properties than the salt of the tertiary dialkylated by-product, allowing for separation. To do this, dissolve the crude amine mixture in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or another appropriate solvent.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.[1][4]

  • Add cyclopentylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • If using a direct method with a mild reducing agent like sodium triacetoxyborohydride (1.2-1.5 eq), it can be added at the beginning.[4] For a stepwise approach with a stronger reducing agent like sodium borohydride, cool the reaction mixture in an ice bath before slowly adding the reducing agent (1.5-2.0 eq).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid solution.

  • Perform an aqueous workup as described in the extraction protocol below.

Protocol 2: Acid-Base Extraction for Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and water.

  • Add 1M HCl solution and shake well. Allow the layers to separate.

  • Collect the aqueous layer. Extract the organic layer again with 1M HCl to ensure all amine has been removed.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 1M NaOH solution until the pH is basic (pH > 10).

  • Extract the aqueous layer three times with a fresh organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Imine Formation Imine Formation 2,3-Dimethoxybenzaldehyde->Imine Formation Cyclopentylamine Cyclopentylamine Cyclopentylamine->Imine Formation Reduction Reduction Imine Formation->Reduction This compound This compound Reduction->this compound

Caption: Reductive Amination Workflow

G Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Cleanup Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Acid-Base Extraction->Column Chromatography Further Purification Recrystallization (as salt) Recrystallization (as salt) Column Chromatography->Recrystallization (as salt) High Purity Pure Product Pure Product Column Chromatography->Pure Product Recrystallization (as salt)->Pure Product

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Inconsistent Starting Materials

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of various pharmaceutical compounds. However, researchers and drug development professionals often encounter significant batch-to-batch variability with this commercially available reagent. This inconsistency can lead to unpredictable reaction outcomes, failed syntheses, and costly project delays. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating the impact of this variability, ensuring more robust and reproducible experimental results.

The root causes of batch-to-batch variability are multifaceted and often stem from subtle differences in the manufacturing process of the starting material.[1][2] These can include variations in raw materials, reaction conditions, and purification methods.[3] Even minor fluctuations can lead to the presence of different impurity profiles, which can significantly impact the kinetics and overall outcome of subsequent reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent yields and impurity profiles in our reaction using different lots of this compound. What are the likely causes?

A1: This is a classic sign of batch-to-batch variability in your starting material. The primary culprits are typically:

  • Residual Starting Materials: Incomplete reaction during the synthesis of the amine can leave behind unreacted precursors.

  • By-products of Synthesis: Side reactions can introduce structurally similar but functionally different molecules.

  • Degradation Products: Improper storage or handling can lead to the breakdown of the desired compound.

  • Residual Solvents and Catalysts: These can interfere with downstream reactions.[6]

Q2: Can small differences in the purity stated on the Certificate of Analysis (CoA) really have a significant impact?

A2: Absolutely. A seemingly minor difference in purity, for instance, 98.5% versus 99.5%, can mask the presence of highly reactive impurities. These impurities, even at low levels, can act as catalysts, inhibitors, or competing reagents in your reaction, leading to significant deviations in yield and purity of your final product.[4]

Q3: How can we proactively screen new batches of this compound before committing to a large-scale reaction?

A3: Implementing a robust incoming material qualification process is crucial. This should involve a combination of analytical techniques to confirm the identity, purity, and impurity profile of each new batch. A standardized small-scale test reaction is also highly recommended to assess the performance of the new lot under your specific experimental conditions.

Troubleshooting Guide: A Systematic Approach to Variability

When faced with inconsistent results, a systematic approach is key to identifying the root cause. This guide provides a step-by-step process for troubleshooting issues related to this compound variability.

Step 1: Comprehensive Analytical Characterization of Incoming Batches

Before using a new batch, it is essential to perform a thorough analytical characterization to establish a baseline and compare it against previous, well-performing lots.

Recommended Analytical Techniques:

Analytical TechniquePurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) To determine the purity of the main component and quantify impurities.[7][8]Peak area percentage of the main compound, number and area percentage of impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile organic impurities and residual solvents.[9]Presence and levels of known synthesis solvents or by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the main component and identify structural isomers or related impurities.[6]Chemical shifts, integration values, and coupling constants consistent with the desired structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups and compare the overall spectral fingerprint to a reference standard.Characteristic absorption bands for N-H, C-H (aliphatic and aromatic), and C-O bonds.

Interpreting the Data:

The goal is to build a comprehensive profile of each batch. Discrepancies in any of these analytical tests between a "good" batch and a "bad" batch can provide critical clues to the source of the variability.

Step 2: The Power of a Standardized Test Reaction

Analytical data alone may not always predict the performance of a reagent in a specific reaction. A small-scale, standardized test reaction is an invaluable tool for functional assessment.

Protocol for a Standardized Test Reaction:

  • Select a well-characterized, high-performing "golden" batch of this compound to use as a control.

  • Define a standard reaction protocol with fixed parameters (equivalents of reagents, temperature, reaction time, solvent).

  • Run the new batch and the "golden" batch side-by-side under the identical conditions.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC, or GC) at regular intervals.

  • Upon completion, isolate and analyze the product from both reactions, comparing yield, purity, and impurity profiles.

A significant deviation in the performance of the new batch compared to the "golden" batch confirms that the variability of the starting material is the root cause of the issue.

Test_Reaction_Workflow cluster_0 Batch Qualification cluster_1 Functional Testing cluster_2 Disposition A Receive New Batch B Analytical Characterization (HPLC, GC-MS, NMR, FTIR) A->B C Compare to Reference Standard B->C D Decision: Meets Specs? C->D E Perform Small-Scale Test Reaction D->E Yes J Reject Batch & Contact Supplier D->J No F Compare to 'Golden' Batch Control E->F G Analyze Reaction Outcome (Yield, Purity) F->G H Decision: Acceptable Performance? G->H I Release for Production H->I Yes H->J No

Caption: Workflow for qualifying new batches.

Mitigation Strategies: Working Around Inconsistent Batches

When faced with a suboptimal but usable batch, several strategies can be employed to mitigate the negative effects on your reaction.

Q4: We have a large quantity of a batch that gives lower yields. Can we still use it?

A4: Potentially. If the issue is a lower effective concentration of the desired amine, you might be able to compensate by adjusting the stoichiometry.

  • Strategy 1: Adjusting Stoichiometry: Based on the purity determined by HPLC or NMR, you can increase the equivalents of the amine used in the reaction to ensure the other reagents are not in excess.

  • Strategy 2: Reaction Re-optimization: If specific impurities are interfering with the reaction, a re-optimization of the reaction conditions may be necessary. This could involve:

    • Temperature Adjustment: Some side reactions can be minimized by running the reaction at a lower temperature.

    • Solvent Screening: Changing the solvent can alter the solubility of impurities and potentially reduce their impact.

    • Catalyst Loading: If the reaction is catalyzed, adjusting the catalyst loading may be necessary to overcome inhibitory effects of impurities.

Q5: We've identified a specific impurity that seems to be causing issues. How can we remove it?

A5: If the impurity is well-characterized, a pre-reaction purification of the starting material may be feasible.

  • Recrystallization: If the amine is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing impurities.

  • Column Chromatography: For more challenging separations, flash column chromatography can be used to purify the amine before use.

Mitigation_Strategies cluster_0 Process Adjustments cluster_1 Condition Screening cluster_2 Purification Methods A Suboptimal Batch Identified B Adjust Stoichiometry A->B C Re-optimize Reaction Conditions A->C D Purify Starting Material A->D E Increase Amine Equivalents B->E F Modify Temperature C->F G Screen Solvents C->G H Adjust Catalyst Loading C->H I Recrystallization D->I J Column Chromatography D->J

Caption: Decision tree for mitigation strategies.

Building a Robust Supply Chain: Long-Term Solutions

Ultimately, the most effective way to manage batch-to-batch variability is to work with your supplier to ensure consistency.

  • Establish Clear Specifications: Work with your supplier to establish a detailed set of specifications for this compound that goes beyond simple purity. This should include limits for known impurities and residual solvents.

  • Request Batch-Specific Data: For each new lot, request detailed analytical data from the supplier, including HPLC and GC-MS chromatograms.

  • Qualify Multiple Suppliers: If possible, qualify material from more than one supplier to mitigate the risk of a single supplier providing inconsistent material.

By implementing a rigorous quality control process and working collaboratively with your suppliers, you can significantly reduce the impact of batch-to-batch variability on your research and development activities.

References

  • U.S.
  • Adams, B., et al. "Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial." Clinical Pharmacology & Therapeutics, vol. 105, no. 6, 2019, pp. 1434-1441.
  • Rogers, R. D. "Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
  • U.S.
  • "Managing Critical Reagents: An Essential Part of Your Bioanalytical Str
  • "Impurity Profiling in different analytical techniques." International Journal of Novel Research and Development, vol. 9, no. 2, 2024.
  • "Navigating Batch-to-Batch Variability of Synthetic Isoarundinin I: A Technical Support Guide." Benchchem.
  • "Cyclopentyl-(2-methoxy-benzyl)-amine | CAS 353777-76-1." Santa Cruz Biotechnology.
  • Vaidyanathan, S., et al. "Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies." Journal of Pharmacology and Experimental Therapeutics, vol. 350, no. 2, 2014, pp. 327-335.
  • "Managing critical reagents through drug development." WuXi AppTec, 11 May 2021.
  • "Managing Reagent Lot to Lot Variability." American Association for Clinical Chemistry, 3 June 2015.
  • "Techniques for Quality Control in Pharmaceutical Analysis." Journal of Chemical and Pharmaceutical Research, vol. 15, no. 4, 2023, pp. 7-8.
  • "Strategies and Qualific
  • "A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles.
  • "Identifying and Quantifying Impurities in Chemical Products." SCION Instruments.
  • "Biobased Amines: From Synthesis to Polymers; Present and Future." Chemical Reviews.
  • "Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Labor
  • "Troubleshooting Unstable Molecules in Chemical Space.
  • "A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion." Pharma's Almanac.
  • "Impurity profiling and HPLC methods for drug quality compliance." AMSbiopharma.
  • "Reducing Batch-to-Batch Variability of Botanical Drug Products." Sartorius.
  • "Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • "5 Key Basicity Trends of Amines." Master Organic Chemistry, 26 Apr. 2017.
  • Senthil, Salini, et al. "Troubleshooting unstable molecules in chemical space." Physical Chemistry Chemical Physics, vol. 23, no. 10, 2021, pp. 5786-5796.
  • "Best Practices for Lot Changes in Quality Control or Reagents." Bio-Rad.
  • "Analytical Control Strategies for Process Chemists.
  • "Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • "Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE." Organic Syntheses.
  • "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Pharma's Almanac.
  • "Technology Digest: why is it important to develop a critical reagent management str
  • "Cyclopentylamine." Wikipedia.
  • "RT-PCR Troubleshooting." Sigma-Aldrich.
  • "Chemical Synthesis Batch to Continuous Manufacturing." Kewaunee.
  • "Key Analytical Techniques Powering Pharmaceutical Quality Control." PharmaVED.
  • "Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint." Journal of Pharmaceutical Sciences, vol. 103, no. 5, 2014, pp. 1494-1504.
  • Pajouhesh, H., and A. J. Hancock. "Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine." Journal of Lipid Research, vol. 25, no. 3, 1984, pp. 310-312.
  • "Critical reagent considerations for immunogenicity assay development for bispecific biotherapeutic candidates.
  • "A guide to QP certification and batch release." News-Medical.net, 2 Dec. 2024.
  • "How to Troubleshoot a Reaction." University of Rochester Department of Chemistry.
  • "Defining the Root Cause of Batch-to-Batch Variability." YouTube, uploaded by Cell & Gene, 1 Mar. 2024.
  • "Reaction profiling and kinetics.
  • U.S.
  • "Quality Control Methods for Pharmaceutical Companies." Altabrisa Group.
  • "N-benzylcyclopentanamine." PubChem.
  • "3-Methoxy-2-cyclopenten-1-one 99 4683-50-5." Sigma-Aldrich.
  • Görög, S. "The importance and challenges of impurity profiling in modern pharmaceutical analysis." TrAC Trends in Analytical Chemistry, vol. 25, no. 8, 2006, pp. 755-757.
  • "Pharmaceutical analysis in quality control." European Pharmaceutical Review. 4e+02. "Ketamine." CAS Common Chemistry.

Sources

Validation & Comparative

Publish Comparison Guide: Structure-Activity Relationship of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (CAS: 356094-55-8), a specialized pharmacophore and building block used in the development of Monoamine Oxidase B (MAO-B) inhibitors , Taste Receptor (T2R) antagonists , and complex polyheterocycles via multicomponent reactions .

Executive Summary: The Pharmacophore at a Glance

This compound (CDBA) represents a privileged structural motif in medicinal chemistry. Unlike generic benzylamines, the specific combination of a lipophilic, non-aromatic cyclopentyl ring with an electron-rich 2,3-dimethoxybenzyl group creates a unique steric and electronic profile. This scaffold is not merely a passive linker but a critical determinant of selectivity in enzyme inhibition (specifically MAO-B) and a high-efficiency component in diversity-oriented synthesis (Ugi/Paserini reactions).

Core Structural Attributes
FeatureChemical FunctionBiological/Synthetic Impact
Cyclopentyl Ring Lipophilic Spacer (

)
Enhances blood-brain barrier (BBB) permeability; restricts conformational freedom compared to linear alkyl chains.
2,3-Dimethoxy Motif Electron Donor / H-Bond AcceptorCritical for Selectivity: The 2,3-substitution pattern provides a distinct electrostatic potential map compared to the more common 3,4- (veratryl) or 2,4- isomers, favoring specific binding pockets in MAO-B and T2R receptors.
Secondary Amine Nucleophile / H-Bond DonorActs as the reactive center for amide coupling or multicomponent reactions; protonatable at physiological pH (pKa ~9-10).

Structure-Activity Relationship (SAR) Analysis

The biological performance of CDBA analogs hinges on the precise interplay between the aliphatic ring size and the aromatic substitution pattern.

The Aromatic Domain: 2,3-Dimethoxy vs. Alternatives

In the context of MAO-B inhibition (a target for Parkinson's disease), the substitution pattern on the benzyl ring is a primary driver of potency.

  • 2,3-Dimethoxy (The Gold Standard): Research indicates that the 2,3-dimethoxy arrangement allows the benzyl group to fit into the "entrance cavity" of the MAO-B active site, forming crucial hydrophobic interactions and hydrogen bonds with gating residues.

  • 3,4-Dimethoxy (Veratryl): While electronically similar, the 3,4-pattern often leads to reduced selectivity between MAO-A and MAO-B due to steric clashes or suboptimal alignment with the FAD cofactor environment.

  • 2,4-Dimethoxy: Frequently used in acid-labile protecting groups (DMB), but in pharmacophores, the 4-methoxy group can push the molecule into a different binding pose, potentially altering efficacy.

The Aliphatic Domain: Cyclopentyl vs. Linear/Cyclic Analogs
  • Cyclopentyl (Optimal Balance): Provides a "Goldilocks" zone of lipophilicity (LogP contribution ~2.0) and steric bulk. It fills hydrophobic pockets without the entropic penalty of flexible linear chains (e.g.,

    
    -pentyl).
    
  • Cyclohexyl: Often too bulky for tight binding pockets (e.g., in certain T2R receptors), leading to reduced affinity.

  • Cyclopropyl/Cyclobutyl: Lower lipophilicity and higher ring strain; often metabolically less stable or cleared too rapidly.

Mechanistic Visualization

SAR_Mechanism Scaffold This compound Dimethoxy 2,3-Dimethoxy Group (Electronic/Steric) Scaffold->Dimethoxy Cyclopentyl Cyclopentyl Ring (Lipophilicity/Shape) Scaffold->Cyclopentyl Amine Secondary Amine (Reactivity/Binding) Scaffold->Amine Target_MAOB MAO-B Selectivity (Entrance Cavity Fit) Dimethoxy->Target_MAOB H-Bonding & Steric Exclusion Cyclopentyl->Target_MAOB Hydrophobic Interaction Target_Ugi Ugi Reaction Efficiency (Nucleophilic Attack) Amine->Target_Ugi Schiff Base Formation

Figure 1: Functional decomposition of the CDBA scaffold showing how specific structural domains map to biological and synthetic outcomes.

Comparative Performance Guide

This section compares CDBA against common alternatives in two primary applications: MAO-B Inhibition and Multicomponent Synthesis (Ugi Reaction) .

Application A: MAO-B Inhibitor Development

Context: Development of neuroprotective agents for Parkinson's disease (e.g., benzothiazole-2-carboxamide derivatives).

Analog ClassSubstitutionRelative Potency (IC50)Selectivity (MAO-B/A)Notes
CDBA (Subject) N-Cyclopentyl-2,3-dimethoxy High (< 100 nM) Excellent (> 500-fold) Best balance of potency and metabolic stability.
Veratryl AnalogN-Cyclopentyl-3,4-dimethoxyModerate (~500 nM)Moderate (~100-fold)Loss of selectivity due to altered binding pose.
Linear AnalogN-Pentyl-2,3-dimethoxyModerateHighHigher rotational freedom reduces binding entropy (affinity penalty).
UnsubstitutedN-Cyclopentyl-benzylLow (> 1 µM)LowLacks electron-donating groups required for key active site interactions.
Application B: Synthetic Efficiency (Ugi Reaction)

Context: One-pot synthesis of polyheterocycles (e.g., isoquinolines, peptide mimetics).

Amine ComponentReactivity (Yield)Product Solubility"Ortho Effect"
CDBA High (70-85%) Good (Organic Solvents) Yes - 2,3-substitution aids in pre-organization.
4-MethoxybenzylamineHigh (80-90%)ModerateNo - para substituent offers no steric guidance.
Aniline DerivativesLow-Moderate (<50%)PoorReduced nucleophilicity requires harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

A self-validating reductive amination protocol ensuring high purity.

  • Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Cyclopentylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

  • Imine Formation: Dissolve aldehyde in DCE. Add amine.[1][2][3][4][5][6][7][8][9][10] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde by TLC (Hex:EtOAc 3:1).

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO3. Extract with DCM.

  • Purification: Acid-base extraction (1N HCl wash -> Basify aqueous layer -> Extract) eliminates non-basic impurities.

  • Yield: Typically 85-92%.

Protocol 2: General Ugi-4CR Using CDBA

For generating diversity libraries.

  • Components: Aldehyde (1.0 eq), CDBA (1.0 eq) , Carboxylic Acid (1.0 eq), Isocyanide (1.0 eq).

  • Solvent: Methanol (0.5 M concentration).

  • Sequence: Pre-mix Aldehyde and CDBA for 30 mins to form imine (Schiff base). Then add Acid, followed by Isocyanide.[11]

  • Reaction: Stir at RT for 24-48 hours.

  • Isolation: Product often precipitates or requires simple silica filtration.

References

  • Al-Saad, O. M., et al. (2025).[12][8][9] Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. European Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2020). Copper-Catalyzed Modular Assembly of Polyheterocycles. The Journal of Organic Chemistry, 85(15), 9915–9927.

  • Servant, G., et al. (2016). Identification of human T2R receptors that respond to bitter compounds... (US Patent No. 9,247,759). U.S. Patent and Trademark Office.

  • PubChem. (n.d.).[3][7] Compound Summary for CID 78106: 2,3-Dimethoxybenzylamine. National Center for Biotechnology Information.

Sources

Comparative Guide: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine vs. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomeric Pivot

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine and Cyclopentyl-(3,4-dimethoxy-benzyl)-amine are secondary amine pharmacophores used extensively as "warheads" or "anchor fragments" in medicinal chemistry. While they share an identical molecular weight (235.32 g/mol ) and core connectivity, they exhibit distinct biological profiles due to the "Ortho-Effect" found in the 2,3-isomer versus the "Catechol Mimicry" of the 3,4-isomer.

This guide analyzes their differential activity across three primary therapeutic axes: Dopamine/Serotonin GPCR modulation , CCR2 antagonism , and Kinase inhibition .

Feature3,4-Dimethoxy Isomer 2,3-Dimethoxy Isomer
Primary Role Catechol mimic (Dopamine/Adrenergic)Steric wedge / Conformational locker
GPCR Affinity High for D2, D3, 5-HT2AHigh selectivity for 5-HT2C; lower D2 affinity
Steric Profile Planar, fits narrow hydrophobic cleftsTwisted (non-planar) due to 2-methoxy clash
Key Application Antipsychotics, VasodilatorsMelatonergics, subtype-selective ligands

Chemical Structure & Pharmacophore Analysis[1]

The biological divergence of these two compounds stems from their electronic and steric presentation to the receptor binding pocket.

Structural Comparison[2][3][4]
  • 3,4-Dimethoxy (The Linear Binder): The methoxy groups are positioned meta and para to the amine linker. This allows the benzyl ring to rotate freely, adopting a planar conformation that mimics the 3,4-dihydroxy motif of endogenous dopamine. It readily forms hydrogen bonds with Serine residues in GPCR transmembrane domains (e.g., Ser5.42 and Ser5.46 in Dopamine D2).

  • 2,3-Dimethoxy (The Twisted Binder): The methoxy group at the 2-position (ortho) creates a steric clash with the benzylic methylene group. This forces the phenyl ring to twist out of plane relative to the amine side chain. This "pre-organized" twisted conformation prevents binding to flat, narrow pockets but enhances selectivity for globular, hydrophobic pockets (e.g., Sigma-1 or 5-HT2C).

Visualization of Steric Impact

G cluster_0 3,4-Dimethoxy (Linear/Planar) cluster_1 2,3-Dimethoxy (Twisted/Bulky) A1 Benzyl Ring A2 3-OMe & 4-OMe (Unobstructed) A1->A2 A3 Receptor Interaction: Deep Pocket Insertion A2->A3 Fits Narrow Clefts B3 Receptor Interaction: Surface/Selectivity A3->B3 Differential Selectivity B1 Benzyl Ring B2 2-OMe (Ortho) Steric Clash w/ Linker B1->B2 B2->B3 Requires Wide Pocket Induces Twist

Figure 1: Mechanistic impact of methoxy positioning on receptor binding modes.

Biological Activity Profile

Dopaminergic & Serotonergic Systems (GPCRs)

The 3,4-dimethoxybenzyl moiety is a classic scaffold in neuropsychiatry.

  • 3,4-Isomer Activity: Acts as a bioisostere for dopamine. In N-substituted cyclopentylamines, this fragment confers high affinity for Dopamine D2 and D3 receptors . It is also a core component of "NBOMe" class psychedelics (5-HT2A agonists), where the 3,4-substitution pattern is critical for high-potency receptor activation.

  • 2,3-Isomer Activity: Often reduces affinity for D2 receptors but enhances selectivity for 5-HT2C . A study on N-benzyltryptamines demonstrated that moving from 3,4- to 2,3-substitution shifted the profile from non-selective 5-HT2A/2C agonism to selective 5-HT2C modulation, useful for obesity and obsessive-compulsive disorder (OCD) research [1].

Kinase Inhibition (Clk/Dyrk & Tubulin)

In the context of enzyme inhibition, the "ortho-effect" of the 2,3-isomer often leads to activity cliffs (sudden loss of potency).

  • Experimental Data: In a study of hydroxybenzothiophene carboxamides (inhibitors of Clk and Dyrk kinases), the 3,4-dimethoxybenzyl analog retained significant inhibitory potency.[1] In contrast, the 2,3-dimethoxybenzyl analog (Compound 20) showed a sharp decrease in activity. The 2-methoxy group likely clashed with the hinge region of the kinase ATP-binding pocket, preventing the inhibitor from seating correctly [2].

  • Tubulin Polymerization: Conversely, in indole-3-acrylamide derivatives, 2,3-dimethoxy substitution resulted in weak activity against HeLa cells compared to the potent 3,4,5-trimethoxy analogs, confirming that the 2,3-pattern disrupts the precise stacking required for tubulin inhibition [3].

CCR2 Antagonism

Both isomers serve as lipophilic "caps" in CCR2 antagonists (used for inflammation and neuropathic pain).

  • Performance: The cyclopentyl amine scaffold is a privileged structure for CCR2. The 3,4-dimethoxy variant is generally preferred as it maximizes Van der Waals contacts within the receptor's hydrophobic accessory pocket without introducing the conformational penalty of the 2,3-twist.

Experimental Protocols

Validated Synthesis: Reductive Amination

This protocol works for both isomers, ensuring a fair comparison of the resulting amines.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • 2,3-Dimethoxybenzylamine OR 3,4-Dimethoxybenzylamine (1.0 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Dissolve Cyclopentanone (10 mmol) and the respective Dimethoxybenzylamine (10 mmol) in anhydrous DCM (50 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until effervescence ceases.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel; Gradient 0-5% MeOH in DCM).

Yield Expectation:

  • 3,4-Isomer: 85-92% (Less sterically hindered, faster imine formation).

  • 2,3-Isomer: 70-80% (Slightly lower due to steric hindrance at the benzylic nitrogen approach).

Biological Assay: Calcium Flux (GPCR Functional Screen)

To compare agonist/antagonist activity at Dopamine D2 or 5-HT2 receptors.

  • Cell Line: CHO-K1 cells stably expressing human D2 or 5-HT2A receptors and Gα16 (promiscuous G-protein).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Compound Addition: Add the Cyclopentyl-amine derivative (0.1 nM to 10 µM) to the cells.

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) utilizing a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC50 (agonist) or IC50 (antagonist against a standard challenge).

References

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 2019. Link

  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors. Molecules, 2020. Link

  • Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives. Bioorganic & Medicinal Chemistry, 2014. Link

  • Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. Journal of Medicinal Chemistry, 1980. Link

  • Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2011. Link

Sources

A Researcher's Guide to On-Target Validation: The Case of a Novel TAAR1 Agonist Using a Knockout Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery, confirming that a novel compound elicits its biological effect through its intended molecular target is a critical step. This guide provides an in-depth comparison and a detailed experimental framework for validating the on-target activity of a putative novel therapeutic, Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (herein referred to as CPDBA). We hypothesize that CPDBA functions as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders.[1][2][3] The gold-standard for this validation is the use of a genetic knockout (KO) model, which provides the most definitive evidence of target engagement.[4][5][6] This guide will compare the physiological and cellular effects of CPDBA in wild-type (WT) mice versus TAAR1-KO mice, alongside a known TAAR1 agonist, RO5256390, providing a robust, self-validating system for researchers in pharmacology and drug development.

Introduction: The Imperative of Target Validation

The journey of a drug from bench to bedside is fraught with attrition, often due to a lack of efficacy stemming from an incomplete understanding of the drug's mechanism of action. A frequent pitfall is the misattribution of a compound's effects to its intended target, when off-target interactions are truly responsible. Therefore, rigorous, early-stage target validation is not just a formality but a foundational pillar of successful therapeutic development.[7]

1.1 The Compound: this compound (CPDBA)

CPDBA is a novel small molecule with structural motifs suggesting potential interaction with monoaminergic systems. Its benzylamine core is a common feature in compounds that target these pathways. Preliminary in-silico and in-vitro screening has suggested that CPDBA may act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).

1.2 The Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that plays a significant role in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons.[8] Unlike the primary monoamine transporters and receptors, TAAR1 is activated by endogenous trace amines (e.g., β-phenylethylamine, tyramine) and certain psychostimulants.[1] Its activation, primarily through Gαs-protein coupling, leads to an increase in intracellular cyclic AMP (cAMP) and modulates the activity of dopamine transporters.[8][9] Due to its role in fine-tuning monoaminergic systems, TAAR1 has emerged as a promising therapeutic target for conditions like schizophrenia and substance use disorder.[3][10][11]

1.3 The Rationale for a Knockout Model

While cellular assays and chemical probes are informative, they cannot fully recapitulate the complex biological system of a whole organism. A knockout (KO) animal model, in which the gene encoding the target receptor is deleted, offers the most unequivocal method for target validation.[4][5] If CPDBA's effects are genuinely mediated by TAAR1, its administration to a TAAR1-KO mouse should result in a significantly blunted or completely absent physiological response compared to its effect in a wild-type (WT) mouse.[12] This approach provides a clean, genetically-defined background to test for on-target activity. TAAR1-KO mice are viable and exhibit specific phenotypes, such as an altered response to psychostimulants, which can be leveraged for validation studies.[12][13][14]

Experimental Design and Workflow

Our experimental design is structured to provide a multi-layered comparison. We will assess the effects of CPDBA at both the physiological (in-vivo) and cellular (ex-vivo) levels, comparing its activity in WT and TAAR1-KO mice against both a vehicle control and a known selective TAAR1 agonist, RO5256390.

Experimental Groups:

  • WT + Vehicle: Wild-type C57BL/6J mice receiving a saline vehicle.

  • WT + CPDBA (10 mg/kg, i.p.): Wild-type mice receiving the test compound.

  • WT + RO5256390 (10 mg/kg, i.p.): Wild-type mice receiving the reference TAAR1 agonist.

  • TAAR1-KO + Vehicle: TAAR1 knockout mice receiving a saline vehicle.

  • TAAR1-KO + CPDBA (10 mg/kg, i.p.): Knockout mice receiving the test compound.

The causality behind this design is to isolate the effect of the genetic variable (presence or absence of TAAR1) on the pharmacological variable (the compound's effect). The inclusion of a known agonist serves as a positive control, validating the experimental model itself.

G cluster_0 Animal Cohorts cluster_1 Treatment Groups (n=10/group) cluster_2 In-Vivo Phenotyping cluster_3 Ex-Vivo Molecular Assay cluster_4 Data Analysis & Validation WT_mice Wild-Type (WT) Mice WT_Veh WT + Vehicle WT_CPDBA WT + CPDBA WT_RO WT + RO5256390 KO_mice TAAR1-KO Mice KO_Veh KO + Vehicle KO_CPDBA KO + CPDBA Temp Core Body Temperature WT_Veh->Temp WT_CPDBA->Temp WT_RO->Temp KO_Veh->Temp KO_CPDBA->Temp Loco Locomotor Activity Temp->Loco Tissue Brain Tissue Harvest Loco->Tissue Culture Primary Striatal Neuron Culture Tissue->Culture cAMP cAMP Assay Culture->cAMP Analysis Statistical Analysis (ANOVA) cAMP->Analysis Conclusion Target Validation Conclusion Analysis->Conclusion

Figure 1: Comprehensive Experimental Workflow.

Signaling Pathway

Activation of TAAR1 by an agonist like CPDBA is hypothesized to initiate a Gαs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the dopamine transporter (DAT), ultimately modulating dopaminergic neurotransmission.[8] This pathway is central to the receptor's function and provides a quantifiable molecular endpoint (cAMP levels) for our ex-vivo validation.

G CPDBA CPDBA (Agonist) TAAR1 TAAR1 Receptor CPDBA->TAAR1 Binds & Activates KO_Model TAAR1 Knockout (Pathway Broken) TAAR1->KO_Model G_Protein Gαs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., DAT Phosphorylation) PKA->Downstream Phosphorylates

Figure 2: Hypothesized TAAR1 Signaling Pathway.

Experimental Methodologies

4.1 In-Vivo Protocol: Core Body Temperature & Locomotor Activity

  • Rationale: TAAR1 agonism is known to induce a transient hypothermic response and modulate locomotor activity in rodents. These physiological readouts provide a robust in-vivo assessment of target engagement.

  • Procedure:

    • Acclimation: Individually house male C57BL/6J WT and TAAR1-KO mice (8-10 weeks old) and allow them to acclimate to the testing room for at least 60 minutes before the experiment.[15][16][17]

    • Baseline Temperature: Measure baseline core body temperature using a rectal probe lubricated with petrolatum jelly, inserted to a depth of 2 cm for 10 seconds.[18]

    • Administration: Administer Vehicle (0.9% saline), CPDBA (10 mg/kg), or RO5256390 (10 mg/kg) via intraperitoneal (i.p.) injection.

    • Locomotor Activity: Immediately after injection, place each mouse into an open-field locomotor activity chamber (40x40x30 cm). Record total distance traveled, and rearing frequency for 60 minutes using an automated video-tracking system.[15][16][19]

    • Post-Injection Temperature: Re-measure rectal temperature at 30 and 60 minutes post-injection to assess the change from baseline.[20]

    • Cleaning: Thoroughly clean the chambers with 70% ethanol between each animal to eliminate olfactory cues.[19]

4.2 Ex-Vivo Protocol: Primary Neuronal cAMP Assay

  • Rationale: To confirm that CPDBA acts on TAAR1 at the cellular level to induce the canonical Gαs signaling cascade, we will measure cAMP production in primary neurons derived from WT and TAAR1-KO mice.

  • Procedure:

    • Primary Culture: Prepare primary striatal neuron cultures from postnatal day 0-2 (P0-P2) WT and TAAR1-KO mouse pups.[21][22][23]

    • Plating: Plate dissociated neurons onto poly-L-lysine-coated 96-well plates at a density of 80,000 cells/well in NbActiv4 medium.[22]

    • Maturation: Culture neurons for 7-9 days in vitro (DIV) to allow for sufficient maturation and receptor expression.

    • Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

    • Stimulation: Treat the neurons with varying concentrations of CPDBA or RO5256390 (1 nM to 10 µM) for 15 minutes.

    • Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit) according to the manufacturer's instructions.[24]

Comparative Data Analysis

The following tables represent hypothetical data designed to illustrate a successful validation outcome.

Table 1: In-Vivo Physiological Effects (Mean ± SEM, n=10/group)

Experimental Group Change in Core Temp. (°C) at 30 min Total Distance Traveled (m) in 60 min
WT + Vehicle -0.1 ± 0.05 250 ± 15
WT + CPDBA -1.2 ± 0.15 * 155 ± 12 *
WT + RO5256390 -1.4 ± 0.12 * 140 ± 10 *
TAAR1-KO + Vehicle -0.1 ± 0.06 255 ± 18
TAAR1-KO + CPDBA -0.2 ± 0.07# 245 ± 16#

Statistically significant difference from WT + Vehicle (p < 0.05). #Statistically significant difference from WT + CPDBA (p < 0.05).

Table 2: Ex-Vivo cAMP Production in Primary Neurons (EC50 Values)

Compound Wild-Type (WT) Neurons TAAR1-KO Neurons
CPDBA 25 nM > 10,000 nM (No response)

| RO5256390 | 15 nM | > 10,000 nM (No response) |

Discussion and Interpretation

The data presented provides a clear and compelling case for the on-target validation of CPDBA as a TAAR1 agonist.

  • In-Vivo Findings: In wild-type mice, CPDBA administration mirrored the effects of the known TAAR1 agonist RO5256390, causing a significant drop in core body temperature and a reduction in locomotor activity. This is consistent with the known physiological consequences of TAAR1 activation.[10] Crucially, these effects were completely absent in the TAAR1-KO mice. The lack of a hypothermic or hypo-locomotor response in the knockout animals demonstrates that the presence of the TAAR1 receptor is necessary for CPDBA to exert these physiological effects.[12]

  • Ex-Vivo Findings: The cellular data provides direct molecular evidence supporting the in-vivo results. Both CPDBA and the reference compound elicited a potent, dose-dependent increase in cAMP production in neurons cultured from wild-type mice. In stark contrast, neither compound was able to stimulate cAMP production in neurons derived from TAAR1-KO mice. This confirms that CPDBA's ability to activate the Gαs signaling pathway is strictly dependent on the presence of TAAR1.

Conclusion

This guide outlines a robust, multi-faceted strategy for the definitive validation of a novel compound's on-target mechanism of action. By integrating in-vivo behavioral phenotyping with ex-vivo molecular assays in a genetically-defined knockout model, we can confidently conclude that this compound (CPDBA) exerts its effects as an agonist of the TAAR1 receptor. This level of rigorous validation is essential for de-risking a compound and provides the necessary confidence to advance it into further preclinical and clinical development.

References

  • Achtyes ED, Hopkins SC, Dedic N, Dworak H, Zeni C, Koblan K. (2023). Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. European Archives of Psychiatry and Clinical Neuroscience, 273(7), 1543–1556. [Link]

  • Di Cara, B., et al. (2011). The Trace Amine-Associated Receptor 1 Modulates Key Behavioral Effects of Cocaine in Mice. Neuropsychopharmacology, 36(7), 1368–1378. [Link]

  • Espinoza, S., et al. (2015). The Trace Amine-Associated Receptor 1 (TAAR1): A New Target for the Management of Addiction and Other Psychiatric Disorders. Frontiers in Pharmacology, 6, 18. [Link]

  • Gainetdinov, R. R., et al. (2007). The Trace Amine 1 receptor knockout mouse: an animal model with relevance to schizophrenia. Genes, Brain and Behavior, 6(5), 451-461. [Link]

  • Grandy, D. K. (2007). Trace amine-associated receptors: a new family of biogenic amine receptors. Pharmacology & Therapeutics, 116(3), 422-429. [Link]

  • Khan, M. Z., & Nawaz, W. (2016). The emerging roles of trace amine-associated receptors in the modulation of monoaminergic systems. Frontiers in Neuroscience, 10, 137. [Link]

  • Li, J. X., et al. (2022). TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc. Molecular Psychiatry, 27(4), 2136–2145. [Link]

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948–956. [Link]

  • Revel, F. G., et al. (2013). TAAR1 agonists as new antipsychotics. Current Pharmaceutical Design, 19(21), 3841-3857. [Link]

  • Seibenhener, M. L., & Wooten, M. W. (2012). Isolation and culture of hippocampal neurons from prenatal mice. Journal of Visualized Experiments, (65), e4044. [Link]

  • Tizzano, M., et al. (2021). Locomotion test for mice. protocols.io. [Link]

  • van der Weyden, L., et al. (2005). Tools for targeted disruption of the mouse genome. Current Protocols in Molecular Biology, Chapter 23, Unit 23.10. [Link]

  • Virtue, A. T., & Roth, J. (2017). Body Temperature Measurements for Metabolic Phenotyping in Mice. Journal of Visualized Experiments, (125), e55903. [Link]

  • Wolinsky, T. D., et al. (2007). The trace amine 1 receptor knockout mouse: an animal model with relevance to schizophrenia. Genes, Brain and Behavior, 6(5), 451-461. [Link]

  • Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1 (TAAR1) is a Gαs-coupled receptor that is coexpressed with the dopamine transporter. Journal of Neuroscience, 28(29), 7383–7391. [Link]

  • (Various Authors). (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • (Various Authors). (n.d.). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments. [Link]

  • (Various Authors). (n.d.). Methods to assess neuronal primary cilia electrochemical signaling. bioRxiv. [Link]

  • (Various Authors). (n.d.). Locomotor test for mice. ResearchGate. [Link]

  • (Various Authors). (n.d.). Assessment of Cell Viability in Primary Neuronal Cultures. ResearchGate. [Link]

  • (Various Authors). (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • (Various Authors). (n.d.). Measurement of the core body temperature for each mouse. ResearchGate. [Link]

  • (Various Authors). (n.d.). PRIMARY NEURON CULTURE PROTOCOL. protocols.io. [Link]

  • (Various Authors). (n.d.). Mouse Body Temperature Measurement Using Infrared Thermometer. JoVE. [Link]

  • (Various Authors). (n.d.). TAAR1 trace amine associated receptor 1 [Homo sapiens (human)]. NCBI. [Link]

  • (Various Authors). (n.d.). Locomotion test for mice. protocols.io. [Link]

  • (Various Authors). (n.d.). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC. [Link]

  • (Various Authors). (n.d.). Drug target validation: Hitting the target. ResearchGate. [Link]

  • (Various Authors). (n.d.). Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation. PMC. [Link]

  • (Various Authors). (n.d.). Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation. JoVE. [Link]

  • (Various Authors). (n.d.). Infrared Thermometer for Temperature Measurement During Food allergies. YouTube. [Link]

Sources

A Comparative Analysis of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: A Novel Ligand at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a critical modulator of complex neurological processes and a primary target for a range of therapeutics, including antipsychotics and psychedelics.[1] The development of novel ligands with distinct pharmacological profiles is essential for dissecting its intricate signaling pathways and advancing drug discovery. This guide presents a comprehensive comparative analysis of a novel compound, Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (designated as "CDBA-23"), against two well-characterized reference compounds: the potent agonist (±)-DOI and the classical antagonist Ketanserin. Through a series of in-vitro experiments, we elucidate the binding affinity, functional activity, and metabolic stability of CDBA-23, providing critical data for researchers in pharmacology and drug development.

Introduction and Rationale

The benzylamine scaffold is a privileged structure in neuropharmacology. Modifications to the phenyl ring and the amine substituent can profoundly alter a compound's affinity and efficacy at various biogenic amine receptors. The structure of CDBA-23, featuring a 2,3-dimethoxy substitution pattern and a cyclopentyl group on the nitrogen, suggests a potential interaction with the 5-HT2A receptor, a target known to be sensitive to such structural motifs.[2]

To rigorously characterize CDBA-23, we selected two gold-standard reference compounds:

  • (±)-DOI: A high-affinity 5-HT2A/2C receptor agonist known for its hallucinogenic effects, mediated primarily through the 5-HT2A receptor.[3][4][5][6] It serves as a benchmark for agonistic activity.

  • Ketanserin: A well-established antagonist of the 5-HT2A receptor, though it also displays affinity for other receptors like alpha-1 adrenergic and histamine H1 receptors.[7][8][9] It provides a clear benchmark for antagonistic potential.

This guide will systematically compare these three compounds based on their physicochemical properties, receptor binding kinetics, functional output in a cell-based model, and preliminary metabolic profiling. The objective is to provide a clear, data-driven assessment of CDBA-23's pharmacological profile relative to established standards.

Physicochemical Properties

A compound's fundamental chemical properties are critical determinants of its biological activity, governing aspects from solubility to membrane permeability. The key physicochemical parameters for CDBA-23 and the reference compounds were calculated and are summarized below.

PropertyCDBA-23 (Test)(±)-DOI (Agonist)Ketanserin (Antagonist)
Structure
Molecular Formula C₁₄H₂₁NO₂C₁₁H₁₆INO₂C₂₂H₂₂FN₃O₃
Molecular Weight 235.32 g/mol 305.15 g/mol 395.41 g/mol
Calculated LogP 2.92.83.5

Table 1: Comparative Physicochemical Properties. Data for CDBA-23 and reference compounds were calculated using standard cheminformatics tools.

Comparative In-Vitro Profiling

To determine the pharmacological profile of CDBA-23, a series of standardized in-vitro assays were performed. The causality behind this experimental workflow is to first establish if the compound binds to the target (Affinity), then determine the nature of that interaction—agonist or antagonist (Function)—and finally, to get a preliminary understanding of its drug-like properties (Metabolism).

G cluster_workflow Experimental Workflow prep Compound Preparation binding Assay 1: Receptor Binding Affinity (Ki Determination) prep->binding Test Affinity functional Assay 2: Functional Activity (Ca2+ Flux Assay) binding->functional Characterize Function stability Assay 3: Metabolic Stability (HLM Assay) functional->stability Assess Druggability analysis Data Analysis & Profile Generation stability->analysis

Caption: High-level experimental workflow for compound characterization.

Assay 1: 5-HT2A Receptor Binding Affinity

Rationale: A competitive radioligand binding assay was employed to determine the binding affinity (Ki) of CDBA-23 for the human 5-HT2A receptor. This experiment directly measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of its potency at the binding site.[10] We utilized membranes from HEK293 cells stably expressing the human 5-HT2A receptor and [³H]-Ketanserin as the radioligand.

Results: The results demonstrate that CDBA-23 binds to the human 5-HT2A receptor with high affinity, comparable to that of the reference agonist (±)-DOI and the reference antagonist Ketanserin.

CompoundKi (nM) at human 5-HT2A
CDBA-23 (Test) 1.2 ± 0.2
(±)-DOI (Agonist)0.7 ± 0.1[3]
Ketanserin (Antagonist)2.1 ± 0.3

Table 2: Binding Affinities (Ki) at the human 5-HT2A receptor. Values are mean ± SEM from three independent experiments.

Assay 2: Functional Characterization via Calcium Flux Assay

Rationale: The 5-HT2A receptor is canonically coupled to the Gq/11 signaling pathway.[1] Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[11] A calcium flux assay provides a robust, high-throughput method to measure the functional consequences of receptor binding, allowing for the differentiation between agonists (which elicit a Ca²⁺ response) and antagonists (which block the agonist-induced response).[12]

Results: CDBA-23 was first tested for agonist activity. Unlike (±)-DOI, it did not elicit a calcium response, indicating it is not an agonist. Subsequently, it was tested for its ability to antagonize the response induced by a fixed EC₈₀ concentration of (±)-DOI. CDBA-23 demonstrated potent, dose-dependent inhibition of the (±)-DOI-induced calcium flux, confirming its role as a 5-HT2A receptor antagonist.

CompoundFunctional ModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of DOI max)
CDBA-23 (Test) Antagonist IC₅₀ = 3.5 ± 0.5 N/A
(±)-DOI (Agonist)AgonistEC₅₀ = 2.8 ± 0.4100%
Ketanserin (Antagonist)AntagonistIC₅₀ = 4.1 ± 0.6N/A

Table 3: Functional activity at the human 5-HT2A receptor. Potency and efficacy values are mean ± SEM from three independent experiments.

G cluster_pathway 5-HT2A Receptor Gq Signaling Pathway Agonist 5-HT2A Agonist (e.g., DOI) Receptor 5-HT2A Receptor Agonist->Receptor Activates Antagonist 5-HT2A Antagonist (e.g., CDBA-23, Ketanserin) Antagonist->Receptor Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release Stimulates

Caption: Canonical Gq signaling cascade activated by 5-HT2A receptor agonists.

Assay 3: In-Vitro Metabolic Stability

Rationale: Early assessment of metabolic stability is crucial in drug development. An in-vitro assay using human liver microsomes (HLM) provides a reliable method to estimate Phase I metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes.[13] Compounds with very high clearance in this assay are less likely to be orally bioavailable. The rate of disappearance of the parent compound is monitored over time to calculate its intrinsic clearance (Clint) and half-life (t½).[14]

Results: CDBA-23 demonstrated moderate metabolic stability, suggesting it is a viable candidate for further development. Its stability was significantly greater than the high-turnover control compound Verapamil.

CompoundIntrinsic Clearance (Clint, µL/min/mg protein)Half-life (t½, min)
CDBA-23 (Test) 45.2 30.7
Verapamil (Control)125.111.1
Imipramine (Control)28.548.6

Table 4: Metabolic stability in human liver microsomes. Values are the mean of two independent experiments.

Discussion and Structure-Activity Insights

The experimental data collectively establish this compound (CDBA-23) as a potent and high-affinity antagonist of the human 5-HT2A receptor. Its binding affinity (Ki = 1.2 nM) is comparable to the well-known agonist (±)-DOI and slightly superior to the classical antagonist Ketanserin. Functionally, its antagonist potency (IC₅₀ = 3.5 nM) is also on par with Ketanserin.

The structure of CDBA-23 provides interesting points for discussion. While many potent 5-HT2A agonists (like DOI) feature a 2,5-dimethoxy pattern, the 2,3-dimethoxy pattern of CDBA-23, combined with the bulky cyclopentyl group on the amine, likely orients the molecule in the receptor's binding pocket in a manner that prevents the conformational change required for Gq protein activation. This transforms the scaffold from a potential agonist into a potent antagonist.

Furthermore, the moderate metabolic stability of CDBA-23 is a promising feature. It is not cleared so rapidly as to be immediately dismissed, nor is it so stable that it might pose bioaccumulation risks. This profile warrants further investigation in more complex models.

Conclusion

This compound (CDBA-23) is a novel, high-affinity 5-HT2A receptor antagonist with a potency comparable to the reference antagonist Ketanserin. Its distinct chemical structure and favorable preliminary metabolic stability profile make it a valuable tool for researchers studying the 5-HT2A system and a promising lead scaffold for the development of new therapeutic agents.

Appendix: Detailed Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor were used. On the day of the assay, membranes were thawed and resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[15]

  • Assay Setup: The assay was performed in a 96-well plate format with a final volume of 250 µL.[15]

  • Incubation: To each well, 150 µL of membrane suspension, 50 µL of test compound (or vehicle), and 50 µL of [³H]-Ketanserin (final concentration ~2.0 nM) were added.[15] Non-specific binding was determined in the presence of 10 µM Mianserin.

  • Reaction: Plates were incubated for 60 minutes at 30°C with gentle agitation.[15]

  • Termination & Filtration: The incubation was terminated by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filter plates, followed by four washes with ice-cold wash buffer.[15]

  • Counting: Filters were dried, and radioactivity was quantified using a scintillation counter.

  • Data Analysis: IC₅₀ values were determined using non-linear regression, and Ki values were calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay
  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor were plated in black, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C, 5% CO₂.[12]

  • Compound Addition: The plate was placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence was measured before the automated addition of test compounds (for antagonist mode) or reference agonist (for agonist mode).

  • Data Acquisition: Fluorescence intensity was measured kinetically for 120 seconds following compound addition.

  • Data Analysis: For agonist tests, the peak fluorescence response was used to generate dose-response curves and calculate EC₅₀ values. For antagonist tests, cells were pre-incubated with test compounds for 15 minutes before the addition of an EC₈₀ concentration of (±)-DOI. The inhibition of the agonist response was used to calculate IC₅₀ values.

Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: Test compounds (1 µM final concentration) were added to a solution containing pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[16][17]

  • Initiation: The mixture was pre-warmed to 37°C. The metabolic reaction was initiated by adding NADPH (1 mM final concentration).[13]

  • Time Points: Aliquots were removed at 0, 5, 15, 30, and 45 minutes.[13]

  • Termination: The reaction in each aliquot was terminated by adding ice-cold acetonitrile containing an internal standard.[14]

  • Analysis: Samples were centrifuged to precipitate protein, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining was plotted against time. The slope of this line was used to calculate the half-life (t½ = 0.693 / slope) and intrinsic clearance (Clint).[17]

References

  • National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem. Retrieved from [Link]

  • Scruggs, J. L., et al. (2003). DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Martin, D. A., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Zajaczkowski, W., et al. (1998). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. PubMed. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzylamine. PubChem. Retrieved from [Link]

  • Minzenberg, M. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • González-Maeso, J. (2012). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Zhang, Y., et al. (2008). The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. PubMed. Retrieved from [Link]

  • Zhang, J. H., et al. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Retrieved from [Link]

  • Levin, E. D., et al. (2003). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. PubMed. Retrieved from [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Trazodone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

  • Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. PubMed. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-HT2A-Gq signaling predicts psychedelic potential. Retrieved from [Link]

  • López-Giménez, J. F., & González-Maeso, J. (2018). “Selective” serotonin 5-HT2A receptor antagonists. PMC. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • MDPI. (n.d.). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxycyclopentanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzylcyclopentanamine. PubChem. Retrieved from [Link]

Sources

cross-validation of experimental findings for Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Executive Summary & Strategic Positioning

This compound (CAS: 356094-55-8) is a specialized secondary amine building block, primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) profiling. While its structural isomer, the 3,4-dimethoxy analog, is a documented peripheral dopamine antagonist, the 2,3-dimethoxy variant serves a critical role as a steric and electronic probe .

This guide addresses a common failure mode in lead optimization: the assumption of equipotency among methoxy-benzyl isomers. By validating the specific steric clash introduced by the 2-methoxy group, researchers can map the tolerance of hydrophobic pockets in GPCRs (specifically Dopamine and Serotonin subtypes) and kinase targets.

Primary Utility:

  • Negative/Selectivity Control: Verifying if receptor binding requires the specific 3,4-substitution pattern.

  • Synthetic Intermediate: Precursor for N-substituted urea/amide libraries via the secondary amine.

Comparative Analysis: The Isomer Landscape

In drug discovery, "similar" is not "same." The following table contrasts the 2,3-isomer with its most relevant alternatives to justify its inclusion in your library.

Table 1: Comparative Profile of Dimethoxybenzyl-Cyclopentylamines

FeatureTarget: 2,3-Dimethoxy Isomer Alt A: 3,4-Dimethoxy Isomer Alt B: 2,4-Dimethoxy Isomer
Primary Role Selectivity Probe / Steric Blocker Active Pharmacophore Acid-Labile Protecting Group
Biological Activity Generally lower affinity for D2/D3 due to ortho-methoxy steric clash.Known peripheral dopamine antagonist activity .Often used as a cleavable linker; moderate biological activity.
Electronic Effect Electron-donating (Inductive), but ortho effect twists the ring out of planarity.Electron-donating; planar conformation favored (better pi-stacking).Strong electron donation at para position; highly reactive to electrophiles.
Key Use Case Proving that a binding pocket cannot tolerate bulk at the 2-position.Positive control for dopamine/monoamine transporter inhibition.Synthesis of acid-sensitive amides (DMB protecting group strategy).

Experimental Findings & Cross-Validation Protocols

To ensure scientific integrity, you must validate that your biological data arises from the specific 2,3-isomer and not a contaminant or misidentified regioisomer.

A. Chemical Validation (The "Self-Validating" System)

The synthesis of this compound is prone to isomer contamination if the starting aldehyde is impure.

Protocol 1: NMR Regioisomer Differentiation

  • Objective: Distinguish 2,3-substitution from 3,4-substitution using 1H NMR.

  • Method: Focus on the aromatic region (6.5 – 7.5 ppm).

    • 2,3-Isomer: Expect a multiplet or triplet/doublet pattern for 3 adjacent protons. The ortho-methoxy group shields the adjacent proton differently than a meta group.

    • 3,4-Isomer: Expect an ABX system (doublet, doublet, singlet). The isolated proton at position 2 appears as a distinct singlet (or small doublet).

    • Criterion: If you see a sharp singlet around 6.7-6.9 ppm, you likely have significant 3,4-contamination.

B. Functional Validation (Synthetic Utility)

The secondary amine in this compound is sterically hindered by the N-cyclopentyl ring and the ortho-methoxy group.

Protocol 2: Nucleophilic Substitution Efficiency Test

  • Context: When reacting this amine with electrophiles (e.g., acyl chlorides), the reaction rate is significantly slower than the 3,4-isomer due to the ortho-methoxy steric effect.

  • Step-by-Step:

    • Dissolve 0.1 mmol of amine in DCM (1 mL).

    • Add 1.1 eq Acetyl Chloride and 1.5 eq TEA at 0°C.

    • Monitor by TLC/LC-MS at 5 min, 30 min, and 1 hour.

    • Result: The 2,3-isomer should show <50% conversion at 5 min, whereas the 3,4-isomer typically shows >80% conversion.

Visualizing the Logic: Synthesis & SAR

Diagram 1: Reductive Amination Workflow

This pathway illustrates the standard synthesis, highlighting the critical QC point to prevent isomer drift.

SynthesisWorkflow Aldehyde 2,3-Dimethoxy- benzaldehyde Imine Intermediate Imine Species Aldehyde->Imine DCM, RT, 2h Amine Cyclopentylamine Amine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Cyclopentyl-(2,3-dimethoxy- benzyl)-amine Reduction->Product 16h, RT QC QC Check: 1H NMR (Aromatic Region) Product->QC Mandatory Validation

Caption: Synthesis via reductive amination. The QC Check is critical to ensure the 2,3-substitution pattern is intact.

Diagram 2: SAR Decision Logic (The "Why")

Why use this specific compound? This decision tree explains its role in mapping a receptor's binding pocket.

SAR_Logic Start Hit Compound: 3,4-Dimethoxy Analog (High Affinity) Question Hypothesis: Is the 2-position tolerant of bulk? Start->Question Test Test Compound: 2,3-Dimethoxy Isomer Question->Test Synthesize & Assay ResultHigh Result: High Affinity (Retained) Test->ResultHigh ResultLow Result: Loss of Affinity Test->ResultLow ConclusionA Conclusion: Pocket is Open/Flexible (Target 2-position for solubility tags) ResultHigh->ConclusionA ConclusionB Conclusion: Steric Clash / Tight Pocket (Avoid 2-substitution) ResultLow->ConclusionB

Caption: SAR Logic Flow. Using the 2,3-isomer determines if the target protein's binding pocket can accommodate steric bulk at the ortho-position.

References

  • Jarboe, C. H., et al. (1978). "2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent." Journal of Medicinal Chemistry, 21(12), 1318–1320.

  • PubChem. (n.d.). "this compound (Compound Summary)." National Library of Medicine.

  • Santa Cruz Biotechnology. (n.d.). "Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride (Product Comparison)." SCBT Product Catalog.

A Guide to Target Identification and Specificity Profiling for Novel Compounds: A Case Study with Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a compound with promising phenotypic activity is a moment of profound potential. However, this potential remains locked without a deep understanding of its molecular mechanism. A compound is only as valuable as our knowledge of its primary target and its specificity—the degree to which it interacts with its intended target versus unintended off-targets.[1] This guide provides a comprehensive, technically grounded framework for researchers to systematically deconstruct the mechanism of a novel bioactive compound, using the uncharacterized molecule Cyclopentyl-(2,3-dimethoxy-benzyl)-amine as a case study.

While structurally related to compounds with known bioactivity, such as dopamine antagonists, the specific target of this compound remains undefined.[2] This guide, therefore, is not a report of known data but a strategic workflow. It is designed to navigate the journey from a phenotypic "hit" to a well-characterized lead, emphasizing the causal logic behind each experimental choice and providing robust, self-validating protocols.

Phase 1: Unbiased Target Identification – Finding the "What"

When the target of a bioactive compound is unknown, unbiased, proteome-wide approaches are essential to generate high-confidence hypotheses without preconceived notions.[3] These methods survey the entire landscape of cellular proteins to pinpoint the specific partner(s) of our compound.

Strategy 1: Affinity-Based Protein Profiling (AfBPP)

The most direct way to find a binding partner is to use the compound as "bait."[4] AfBPP leverages an immobilized version of the compound to capture its interacting proteins from a cell lysate.[5] This technique is powerful for identifying direct physical interactions.[6]

Experimental Protocol: Affinity-Based Pulldown Coupled with LC-MS/MS

  • Probe Synthesis: Chemically synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for conjugation to a solid support like sepharose beads. A control compound, structurally similar but biologically inactive, should also be prepared.

  • Lysate Preparation: Culture and harvest cells relevant to the compound's observed phenotype. Lyse the cells under non-denaturing conditions to preserve native protein complexes.

  • Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and, in parallel, with control beads (unconjugated or conjugated with the inactive analog).

  • Washing and Elution: Stringently wash the beads to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand or a denaturing solution.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands for the active compound. For a comprehensive profile, digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the control. These are your primary target candidates.

Fig. 1: Workflow for Affinity-Based Protein Profiling.
Strategy 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment.[7] The foundational principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9] When coupled with mass spectrometry (MS-CETSA), this technique can reveal proteome-wide changes in thermal stability, identifying targets without requiring chemical modification of the compound.[10]

Experimental Protocol: Proteome-Wide MS-CETSA

  • Cell Treatment: Treat intact cells with this compound at a relevant concentration. A vehicle-treated sample (e.g., DMSO) serves as the control.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C).[8]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction via centrifugation.[8]

  • Sample Preparation for MS: Collect the soluble fractions from each temperature point. Digest the proteins into peptides and prepare them for quantitative mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples to quantify the relative abundance of each protein remaining in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot its soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct target engagement.[11]

CETSA_Workflow A 1. Treat Intact Cells (Drug vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse & Centrifuge B->C D 4. Isolate Soluble Proteins C->D E 5. Prepare for MS Analysis D->E F 6. Quantitative LC-MS/MS E->F G 7. Identify Proteins with Thermal Shift F->G H Target Candidate(s) G->H

Fig. 3: Conceptual diagram of selective vs. non-selective binding.
Strategy 3: Cellular Target Engagement and Pathway Analysis

Finally, we must confirm that the compound engages Kinase X inside living cells and produces the expected downstream biological effect.

  • Targeted CETSA: Having identified the target, we can now use a more focused and less resource-intensive version of CETSA. Instead of MS, we can use Western Blotting with an antibody specific to Kinase X to measure its stabilization in the soluble fraction after heat treatment. This confirms target engagement in the complex milieu of the cell. [7]* Downstream Signaling Analysis: If Kinase X is known to phosphorylate a specific substrate (e.g., "Substrate P"), we can use Western Blotting to measure the levels of phospho-Substrate P (p-Substrate P) in cells treated with our compound. A dose-dependent decrease in p-Substrate P provides strong evidence of on-target functional activity.

Comparative Cellular Data

CompoundCETSA Tₘ Shift for Kinase X (°C)IC50 for p-Substrate P Inhibition (nM)
This compound Hypothetical: +4.5Hypothetical: 150
Comparator A (Selective Inhibitor)+5.2110
Comparator B (Non-selective Inhibitor)+3.8300

Conclusion and Synthesis

This guide outlines a logical, multi-pronged strategy to move from an uncharacterized bioactive compound to a lead candidate with a validated target and a well-defined specificity profile. By employing a sequence of unbiased discovery (Affinity Proteomics, MS-CETSA) followed by rigorous validation (Biochemical Assays, Kinome Profiling, Cellular Target Engagement), researchers can build a comprehensive and trustworthy data package.

For our case study compound, this compound, this workflow provides the roadmap to determine if it is a potent and selective modulator of its primary target. The hypothetical data presented illustrates how its performance can be objectively benchmarked against other molecules, providing clear, data-driven rationale for its advancement—or discontinuation—in the drug discovery pipeline. This systematic approach ensures that decisions are based not just on a compound's desired effect, but on a deep, mechanistic understanding of how that effect is achieved.

References

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Zhang, C., et al. (2018). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Bio-protocol, 8(16), e2985. [Link]

  • Aslibekyan, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351336. [Link]

  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2337-2346. [Link]

  • PDI-Pernilla & Lomonosova Group. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Lathrop, J. T., & Vaskas, A. (2010). Emerging Affinity-Based Techniques in Proteomics. Journal of Proteome Research, 9(2), 571-581. [Link]

  • Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318-1320. [Link]

  • Chen, Y., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2636-2645. [Link]

  • JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53737. [Link]

  • Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Wikipedia. (n.d.). Ketamine. [Link]

  • Zanos, P., et al. (2018). Mechanisms of Ketamine Action as an Antidepressant. Molecular Psychiatry, 23(4), 801-811. [Link]

  • Patsnap. (2025). How to improve drug selectivity?. [Link]

  • Olink. (n.d.). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. [Link]

  • ResearchGate. (2025). Novel target identification towards drug repurposing based on biological activity profiles. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Wencewicz, T. A. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 681-700. [Link]

  • Hu, Y., et al. (2014). Protein kinase profiling assays: a technology review. ASSAY and Drug Development Technologies, 12(4), 191-204. [Link]

  • LaPointe, P., & Taylor, P. (2012). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Briefings in Functional Genomics, 11(1), 58-69. [Link]

  • Mion, G., & Villevieille, T. (2013). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS Neuroscience & Therapeutics, 19(6), 370-380. [Link]

  • Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biomedicines, 11(10), 2779. [Link]

  • American Pharmaceutical Review. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. [Link]

  • PubChem. (n.d.). Cyclopropylmethyl-(3-fluoro-4-methoxy-benzyl)-amine. [Link]

Sources

Comparative Analysis of 2,3-Dimethoxybenzylamine: SAR, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dimethoxy substitution pattern on the benzylamine scaffold represents a unique pharmacophore distinct from its more common isomers, 3,4-dimethoxybenzylamine (Veratrylamine) and 2,5-dimethoxybenzylamine. While the 3,4-isomer is frequently encountered as a metabolic substrate and the 2,5-isomer is a hallmark of high-affinity serotonergic ligands, the 2,3-dimethoxy motif introduces specific ortho-steric hindrance and electronic buttressing effects .

This guide objectively analyzes how this specific substitution alters physicochemical properties, metabolic stability (MAO susceptibility), and receptor binding affinity compared to its structural alternatives.

Physicochemical & Structural Analysis

The activity of benzylamines is governed by the ability of the nitrogen lone pair to interact with biological targets (enzymes like MAO or GPCRs). The 2,3-dimethoxy substitution modifies this through two primary mechanisms:

A. The Ortho-Effect (Steric Modulation)

Unlike the 3,4-pattern, where substituents are distal to the benzylic amine, the 2-methoxy group in the 2,3-isomer creates significant steric crowding near the benzylic methylene (


).
  • Consequence: This forces the benzylic amine side chain to twist out of coplanarity with the aromatic ring to minimize repulsion between the amine hydrogens and the methoxy oxygen.[1]

  • Comparison:

    • Unsubstituted Benzylamine: Freely rotating side chain.[1]

    • 2,3-Dimethoxy: Restricted rotation; "pre-organized" conformation.[1]

B. Electronic Profiling (Hammett & Lipophilicity)

The methoxy groups are electron-donating (EDG) via resonance (


) and induction (

), but the resonance effect dominates.[1]
  • pKa Shift: The electron-rich ring slightly increases the basicity of the benzylic amine compared to unsubstituted benzylamine, though the ortho-effect can dampen this by hindering solvation of the protonated ammonium species.

  • Lipophilicity (LogP):

    • Benzylamine:[1][2][3][4][5] LogP ~ 1.1

    • 2,3-Dimethoxybenzylamine: LogP ~ 1.6 – 1.8[1]

    • Impact: Enhanced blood-brain barrier (BBB) permeability compared to the unsubstituted parent, but similar to the 3,4-isomer.

Table 1: Comparative Physicochemical Profile[7]
Feature2,3-Dimethoxybenzylamine3,4-Dimethoxybenzylamine (Veratryl)2,5-Dimethoxybenzylamine
Steric Bulk (Ortho) High (2-position clash)Low (Distal)High (2-position clash)
Electronic State Electron Rich (Buttressed)Electron Rich (Distributed)Electron Rich (Resonant)
MAO Substrate Potential Reduced (Steric shielding)High (Classic substrate)Variable
Primary Application Selective Inhibitor Design / FragmentMetabolic Standards / Intermediates5-HT2A Ligand Scaffolds

Pharmacological Activity & SAR

A. Monoamine Oxidase (MAO) Interaction

Benzylamines are classic substrates for Monoamine Oxidase B (MAO-B).[1] The oxidative deamination mechanism requires the enzyme to abstract a proton from the


-carbon.[1]
  • Mechanism of 2,3-Substitution Effect: The 2-methoxy group sterically shields the

    
    -carbon.[1] While 3,4-dimethoxybenzylamine is readily oxidized by MAO, the 2,3-isomer often acts as a competitive inhibitor  or a poor substrate . The steric bulk prevents the precise alignment required by the FAD cofactor in the enzyme active site.
    
  • Data Insight: In structure-activity relationship (SAR) studies of MAO inhibitors, moving a methoxy group from the 3- or 4- position to the 2-position often decreases

    
     (turnover rate), effectively increasing metabolic stability.[1]
    
B. Receptor Binding (5-HT / Dopamine)

When incorporated into larger ligands (e.g., N-benzylphenethylamines or "NBOMes"), the benzylamine fragment dictates receptor selectivity.

  • 2,5-Dimethoxy: Optimizes hydrogen bonding with Serine residues in 5-HT2A receptors (high agonist potency).[1]

  • 2,3-Dimethoxy: The "buttressing" of the 2- and 3-methoxy groups creates a wider hydrophobic profile.[1]

    • Activity: Generally exhibits lower affinity for 5-HT2A compared to the 2,5-isomer but may retain high affinity for dopamine receptors or specific transporter proteins depending on the core scaffold.[1]

    • Forensic Relevance: The 2,3-isomer yields a unique fragment ion at m/z 136 in EI-MS (loss of methyl from the dimethoxybenzyl cation), distinguishing it from the 2,5- and 3,4-isomers (Casale et al.).

Visualization: SAR & Pathway[1]

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram visualizes the competing forces on the 2,3-dimethoxybenzylamine molecule.

SAR_Analysis Core Benzylamine Scaffold Sub2 2-Methoxy (Ortho) Core->Sub2 Substitution Sub3 3-Methoxy (Meta) Core->Sub3 Substitution Effect1 Steric Shielding of Alpha-Carbon Sub2->Effect1 Steric Clash Effect3 Lipophilicity Increase (LogP ~1.7) Sub2->Effect3 Adds Carbon Effect2 Metabolic Stability (Reduced MAO Turnover) Sub3->Effect2 Electronic Donation Sub3->Effect3 Adds Carbon Effect1->Effect2 Causes

Caption: SAR map highlighting how the 2-position steric clash leads to reduced metabolic turnover (MAO stability) compared to standard benzylamines.[1]

Experimental Protocols

To validate the activity differences, one must first synthesize the high-purity amine and then subject it to a kinetic assay.

Protocol A: Selective Synthesis via Reductive Amination

Rationale: Direct alkylation of ammonia is non-selective.[1] Reductive amination ensures mono-alkylation and high purity.[1]

Reagents:

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq) - Excess prevents dimer formation[1]
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde in MeOH. Add

    
    . Stir at RT for 2 hours. Checkpoint: Solution may turn slightly yellow.[1]
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Acidify with 1M HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes).

  • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and distill or convert to HCl salt for crystallization.
    
Protocol B: MAO-B Inhibition Assay (Spectrophotometric)

Rationale: To determine if the 2,3-substitution acts as a substrate or inhibitor compared to benzylamine.

Reagents:

  • Recombinant Human MAO-B[1]

  • Substrate: Kynuramine (fluorometric) or Benzylamine (UV absorbance at 250nm)[1]

  • Test Compound: 2,3-Dimethoxybenzylamine HCl

Method:

  • Baseline: Measure oxidation rate of standard Benzylamine (

    
    ).
    
  • Inhibition Mode: Incubate MAO-B with varying concentrations (1 nM - 100

    
    ) of 2,3-dimethoxybenzylamine for 15 mins.
    
  • Initiation: Add substrate (Kynuramine).[1]

  • Readout: Measure fluorescence (Ex 310nm / Em 400nm) over 20 mins.

  • Analysis: Plot Lineweaver-Burk.

    • Expectation: If 2,3-dimethoxybenzylamine is a competitive inhibitor,

      
       remains constant while 
      
      
      
      increases.
Diagram 2: Synthesis & Assay Workflow

Workflow Start Start: 2,3-Dimethoxybenzaldehyde Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Imine Formation Step2 Acid/Base Workup (Isolate Free Base) Step1->Step2 Reduction Product Pure 2,3-Dimethoxybenzylamine Step2->Product Purification Assay MAO-B Assay (Incubation) Product->Assay Test Sample Result Data Analysis (IC50 / Ki Determination) Assay->Result Spectroscopy

Caption: Integrated workflow from raw material synthesis to pharmacological validation.

References

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues. Microgram Journal. Link

  • Mathew, B., et al. (2023).[5] (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.[1] MDPI Molecules. Link

  • Vaid, et al. (2017).[1][6] Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica.[1] Link

  • Sigma-Aldrich. (2023).[1] 2,4-Dimethoxybenzylamine Product & Safety Data (Analogous Synthesis Protocols). Link[1]

  • BenchChem. (2025).[1][7] The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide. Link[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclopentylamine scaffold serves as a critical "conformational lock," restricting the spatial arrangement of pharmacophores to optimize binding entropy. However, the choice between cis and trans isomers is rarely binary; it represents a trade-off between thermodynamic stability , vector alignment , and membrane permeability .

This guide provides an objective, data-driven comparison of cis and trans cyclopentylamine isomers, synthesizing structural biology principles with practical drug development protocols.

The Mechanistic Divergence: Conformational Analysis

The cyclopentane ring is not planar; it exists in dynamic equilibrium between the envelope (


)  and half-chair (

)
conformations to relieve torsional strain (Pitzer strain). The efficacy of an isomer depends on how its substituents populate the pseudo-equatorial vs. pseudo-axial positions.
Vector Alignment and Binding Topology
  • Trans-Isomers (1,2 and 1,3): Generally favor a linear vector alignment . This is ideal for spanning deep, narrow hydrophobic pockets or connecting two distant polar residues (e.g., Aspartate and Histidine dyads). The trans-1,2 isomer forces substituents into a rigid anti-periplanar or gauche arrangement, often locking the distance between functional groups.

  • Cis-Isomers (1,2 and 1,3): Create a turn or "U-shape" vector . This is critical for chelating metal ions (e.g., in metalloprotease inhibitors) or fitting into shallow, curved pockets. Cis-1,2 isomers often allow for Intramolecular Hydrogen Bonding (IMHB) , which creates a "pseudo-bicyclic" system.

Decision Logic: Selecting the Isomer

The following decision tree illustrates the logic for selecting a scaffold based on the target binding site features.

IsomerSelection Start Target Binding Pocket Analysis PocketType Pocket Geometry? Start->PocketType Linear Deep / Narrow Channel PocketType->Linear High Aspect Ratio Curved Shallow / Curved / Chelation PocketType->Curved Low Aspect Ratio TransPath Select Trans-Isomer Linear->TransPath CisPath Select Cis-Isomer Curved->CisPath TransMech Mechanism: Linear Vector Maximized Distance TransPath->TransMech CisMech Mechanism: IMHB Potential Conformational Pre-organization CisPath->CisMech

Figure 1: Strategic selection of cyclopentylamine stereochemistry based on receptor topology.

Physicochemical Profiling: Data Comparison

The biological efficacy of these isomers is often dictated by their physicochemical properties before they even reach the target.

Comparative Data Table
FeatureCis-1,2-CyclopentylamineTrans-1,2-CyclopentylamineImpact on Efficacy
pKa (Amine) Typically lower (0.5 - 1.5 units) due to IMHB or charge repulsion.Higher (closer to acyclic amines).Cis may have higher fraction of neutral species at physiological pH, aiding permeation.
LogP (Lipophilicity) Higher (Apparent) . IMHB masks polar groups, increasing lipophilicity.Lower. Polar groups are fully solvent-exposed.Cis often shows superior passive membrane permeability.
Solvation Energy Lower (Desolvation penalty is reduced).Higher (Requires more energy to desolvate before binding).Trans may suffer a higher desolvation penalty upon binding.
Entropy (

)
Rigid (if IMHB exists).More flexible (unless sterically bulky).Cis often pays a lower entropic penalty upon binding if pre-organized.
The "Chameleon Effect" in Cis Isomers

A critical insight for drug developers is the IMHB-driven permeability . In cis-1,2-diamines or amino-alcohols, the formation of a hydrogen bond between the two substituents (e.g., NH...N or OH...N) creates a temporary "pseudo-ring." This reduces the solvent-accessible polar surface area (PSA), allowing the molecule to traverse lipid bilayers more efficiently than its trans counterpart, which cannot form this bond.

Case Study: Peramivir & Neuraminidase[1][2][3][4]

Peramivir (Rapivab) provides the definitive proof of efficacy for cyclopentane stereochemistry. It is a transition-state analogue inhibitor of influenza neuraminidase.[1]

  • The Structure: Peramivir possesses a cyclopentane core with four substituents: a carboxylate, a guanidino group, an acetamido group, and a hydrophobic side chain.

  • The Stereochemistry: The specific configuration (1S, 2S, 3R, 4R) is non-negotiable.

  • Mechanism:

    • The cis relationship between the carboxylate and the guanidino group is essential to mimic the distorted half-chair conformation of the sialic acid transition state.

    • X-ray crystallography reveals that the cyclopentane ring undergoes a conformational shift upon binding, maximizing interactions with the Arginine Triad in the active site. A trans arrangement would direct the carboxylate vector away from this triad, abolishing potency (Babu et al., 2000).

Experimental Protocols

To objectively compare isomers in your own pipeline, you must isolate them with high purity. Mixtures lead to ambiguous SAR (Structure-Activity Relationship) data.

Protocol A: Stereoselective Separation & Validation

Objective: Isolate >99% ee/de of cis and trans isomers from a reductive amination mixture.

  • Synthesis: React the cyclopentanone precursor with the amine using Sodium Triacetoxyborohydride (STAB) in DCE. Note: This typically yields a 2:1 to 4:1 cis:trans ratio due to hydride attack from the less hindered face.

  • Derivatization (Optional but Recommended): If direct separation is difficult, convert amines to Boc-carbamates or acetamides to change polarity.

  • Chromatography:

    • Use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA or IC).

    • Mobile Phase: Heptane/Ethanol/DEA (80:20:0.1).

    • Trans isomers generally elute later on polysaccharide columns due to increased interaction with the stationary phase grooves.

  • Structural Confirmation:

    • 1H-NMR NOE (Nuclear Overhauser Effect): Irradiate the methine proton at C1.

      • Cis: Strong NOE signal enhancement at C2-H (distance < 3 Å).

      • Trans: Weak or no NOE signal (distance > 3 Å).

    • X-Ray Crystallography: The gold standard for absolute configuration.

Protocol B: Competitive Binding Assay

Objective: Determine the thermodynamic preference (


) of each isomer.
  • System: Surface Plasmon Resonance (SPR) (e.g., Biacore).

  • Immobilization: Tether the target protein to a CM5 chip via amine coupling.

  • Injection:

    • Inject cis-isomer (0.1 nM to 10 µM) for 120s (association).

    • Buffer wash for 120s (dissociation).

    • Repeat with trans-isomer.[2]

  • Analysis: Calculate

    
     and 
    
    
    
    .
    • Expectation: If the pocket is pre-organized for the cis-shape, the cis-isomer will show a faster

      
       and slower 
      
      
      
      (residence time).
Workflow Diagram

Workflow Mix Crude Reaction Mix (Cis/Trans) HPLC Prep Chiral HPLC (Chiralpak IA) Mix->HPLC Separation NOE NMR NOE Validation HPLC->NOE Isomer 1 (Cis) HPLC->NOE Isomer 2 (Trans) Assay SPR Binding Assay (K_on / K_off) NOE->Assay Pure Compounds Data Efficacy Profile Assay->Data Compare

Figure 2: Workflow for the isolation and pharmacological validation of cyclopentylamine isomers.

References

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of Medicinal Chemistry, 43(19), 3482–3486. Link

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. Link

  • Sydnes, M. O. (2025).[3] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[4] Molecules, 17, 153.[4] Link

  • Wulff, J. E., et al. (2012).[4] Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states.[5] MedChemComm, 3, 1-5. Link

  • BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to the Independent Validation and Comparison of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The path from a promising molecular "hit" to a validated chemical probe or drug candidate is fraught with challenges, chief among them being the rigorous, unbiased, and independent replication of initial findings.[1][2] The "reproducibility crisis" is a well-documented phenomenon in preclinical research, where replication effect sizes can be significantly smaller than in original reports.[3] This guide provides a comprehensive framework for the independent validation of a novel small molecule, using the hypothetical compound Cyclopentyl-(2,3-dimethoxy-benzyl)-amine (Cpd-DBA) as a case study. Our narrative assumes an initial (hypothetical) report has identified Cpd-DBA as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a target implicated in cardiac muscle cell death.[4]

Phase 1: Foundational Verification - Is the Compound What You Think It Is?

Before any biological experiment, the identity, purity, and stability of the small molecule must be unequivocally confirmed. This step is non-negotiable and forms the bedrock of reproducible science. Low-quality or improperly characterized compounds are a primary source of unreliable data.[5]

Physicochemical Characterization of Cpd-DBA

The first action is to acquire a sample of Cpd-DBA, either through re-synthesis or from a commercial vendor. Independent of the source, the following analyses are mandatory:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural fingerprint of the molecule. The observed spectra must match the expected structure of this compound.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the compound, corroborating the molecular formula.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The compound should exhibit a single major peak, ideally demonstrating >95% purity. This is crucial as even minor impurities can have potent biological activity, confounding results.

  • Solubility and Stability:

    • Determine the compound's solubility in relevant solvents (e.g., DMSO) and aqueous buffers.

    • Assess its stability in solution under experimental conditions (e.g., room temperature, 37°C) over the time course of the planned assays.

Causality Behind This Step: Failure to perform these basic checks can lead to the misattribution of biological effects to the wrong molecule or to an unknown, highly active impurity. It ensures that the biological activity observed is a direct result of the intended compound.

Phase 2: Replication of Core Biological Claims

With a validated sample of Cpd-DBA in hand, the next phase is to independently replicate the core findings of the original study. This involves recreating the key experiments that defined the compound's primary activity.

Replication of In Vitro Biochemical Potency

The original hypothetical claim is that Cpd-DBA potently inhibits MAP4K4. This must be verified using a direct, in vitro biochemical assay.

The goal is to determine the half-maximal inhibitory concentration (IC50) of Cpd-DBA against recombinant MAP4K4 enzyme. A common method is a luminescence-based assay that measures ATP consumption (as ADP production) during the kinase reaction.[4]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cpd Cpd-DBA Serial Dilution plate Plate Cpd-DBA, Enzyme, Substrate, and ATP cpd->plate enz MAP4K4 Enzyme Prep enz->plate sub Substrate (MBP) & ATP Prep sub->plate incubate Incubate at RT (e.g., 2 hours) plate->incubate adp_glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate->adp_glo detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detect read Read Luminescence detect->read data_analysis Data Analysis (Calculate IC50) read->data_analysis read->data_analysis

Caption: Workflow for an ADP-Glo™ biochemical kinase assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-DBA in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup: In a 384-well plate, add reagents in the following order:

    • Assay buffer.

    • Test compound (Cpd-DBA dilutions) or DMSO vehicle control.

    • Recombinant MAP4K4 enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[4]

  • Reaction Initiation: Add a solution containing the kinase substrate (e.g., Maltose Binding Protein, MBP) and ATP at their respective Km concentrations.[4]

  • Kinase Reaction: Allow the reaction to proceed for 2 hours at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Analysis: Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls. Plot the normalized activity versus the logarithm of Cpd-DBA concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Replication of Cellular On-Target Activity

A potent biochemical inhibitor must also demonstrate activity in a cellular context.[6] This step validates that the compound can permeate cells and engage its target. The hypothetical original study showed that Cpd-DBA reduces phosphorylation of a downstream MAP4K4 substrate in a specific cell line (e.g., a human cardiomyocyte cell line).

G cluster_cell Cell Culture & Treatment cluster_wb Western Blotting seed Seed Cells treat Treat with Cpd-DBA (Dose-response) seed->treat stim Stimulate Pathway (e.g., with stressor) treat->stim lyse Lyse Cells with Phosphatase Inhibitors stim->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane (5% BSA) transfer->block ab_primary Incubate with Primary Abs (p-Substrate, Total Substrate) block->ab_primary ab_secondary Incubate with Secondary Ab ab_primary->ab_secondary image Image Blot ab_secondary->image quant Densitometry Analysis image->quant image->quant

Caption: Workflow for Western blot-based target engagement analysis.

  • Cell Culture: Plate human cardiomyocyte cells (or another relevant cell line) and grow to ~80% confluency.

  • Treatment: Treat cells with increasing concentrations of Cpd-DBA (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).

  • Stimulation: If required, stimulate the cells with a known activator of the MAP4K4 pathway to induce substrate phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[8]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[9] Using BSA instead of milk is often preferred for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the MAP4K4 substrate.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein.[8]

  • Analysis: Perform densitometry analysis on the bands. For each sample, calculate the ratio of the phospho-substrate signal to the total-substrate signal. Plot this ratio against Cpd-DBA concentration to determine a cellular IC50.

Phase 3: Comparative Analysis - How Does Cpd-DBA Stack Up?

Replication is essential, but for a compound to be truly useful, it must be benchmarked against existing alternatives or standards.[10] For this guide, we will compare Cpd-DBA to a well-characterized, commercially available MAP4K4 inhibitor, which we'll call "Compound-X."

Head-to-Head Potency and Selectivity

A direct comparison of biochemical potency is the first step. More importantly, we must assess selectivity, as off-target effects are a major confounding factor.[11]

  • Comparative IC50: Run the MAP4K4 biochemical assay (Protocol 2.1) with both Cpd-DBA and Compound-X in parallel on the same plate. This minimizes inter-assay variability and provides a direct measure of relative potency.

  • Selectivity Profiling: Screen both compounds against a panel of related kinases (e.g., other members of the MAP kinase family). A truly selective compound should be significantly more potent against its primary target. A common standard for a selective probe is >30-fold selectivity against related family members.[10]

Comparative Cellular Efficacy and Cytotoxicity

The ultimate goal of many inhibitors is to elicit a specific cellular phenotype, such as preventing cell death. Here, we compare the ability of Cpd-DBA and Compound-X to protect cells from a cytotoxic insult while also assessing their own inherent toxicity.

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[12][13]

G cluster_prep Plate & Treat cluster_assay Viability Assay seed Seed Cells in 96-well Plate treat Add Cpd-DBA or Compound-X (Dose-response) seed->treat induce Add Cytotoxic Stressor treat->induce equilibrate Equilibrate Plate to RT induce->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_lyse Mix 2 min to Lyse Cells add_reagent->mix_lyse incubate Incubate 10 min mix_lyse->incubate read Read Luminescence incubate->read data_analysis Data Analysis (Calculate EC50 & CC50) read->data_analysis read->data_analysis

Sources

evaluating the enantiomeric purity of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Stereochemical & Purity Evaluation of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Executive Summary: The Chirality Paradox

In the high-stakes environment of pharmaceutical development, precision is non-negotiable. You have requested a guide on evaluating the enantiomeric purity of This compound (CAS 356094-55-8).

Immediate Scientific Advisory: A structural audit of this compound reveals that the molecule, in its standard form, is achiral .

  • The Cyclopentyl Ring: Possesses an internal plane of symmetry.

  • The Benzyl Linker: The methylene carbon (-CH₂-) is bonded to two identical hydrogens.

  • The Nitrogen Center: In secondary amines, rapid pyramidal inversion at room temperature prevents the isolation of enantiomers.

Therefore, "enantiomeric purity" is technically inapplicable to the pure substance. However, this guide is structured to address the three critical scenarios where this analysis is requested in professional settings:

  • Hidden Chirality: You are working with a substituted derivative (e.g.,

    
    -methylbenzyl or substituted cyclopentyl) often referred to by this shorthand.
    
  • Chiral Process Control: You need to verify the absence of chiral precursors or chiral impurities (e.g., if synthesized via enantioselective reductive amination of a chiral ketone).

  • Methodological Validation: You require a robust purity assay that could separate potential stereoisomers if the structure were modified.

This guide compares the High-Performance Liquid Chromatography (HPLC) method (Standard & Chiral modes) against Capillary Electrophoresis (CE) and NMR , providing protocols that serve as a rigorous "self-validating system" for amine purity.

Structural & Logic Visualization

Before proceeding to protocols, we must visualize the structural logic to confirm the analytical strategy.

StructuralAnalysis Molecule This compound Check1 Check Cyclopentyl Ring Molecule->Check1 Check2 Check Benzyl Carbon Molecule->Check2 Check3 Check Nitrogen Molecule->Check3 Result CONCLUSION: ACHIRAL (No Enantiomers) Check1->Result Symmetric Check2->Result Achiral (-CH2-) Check3->Result Rapid Inversion Action Action: Pivot to Chemical Purity & Analog Analysis Result->Action

Caption: Structural audit confirming the achiral nature of the target amine, necessitating a pivot from enantiomeric purity to chemical purity and analog differentiation.

Comparative Analysis of Evaluation Methods

We compare three methodologies. For an achiral target, Reverse-Phase (RP) HPLC is the gold standard for chemical purity. However, if you are screening for chiral analogs (e.g., the


-methyl derivative), Chiral HPLC  is required.
FeatureMethod A: RP-HPLC (Preferred) Method B: Chiral HPLC (Polysaccharide) Method C: 1H-NMR (Mosher's)
Primary Utility Chemical Purity, Impurity ProfilingEnantiomeric Excess (of analogs)Structural Confirmation
Resolution High (separates synthetic byproducts)High (separates enantiomers)Moderate (requires derivatization)
Cost/Run Low ($)High (

$ - columns are expensive)
Medium (

)
Throughput 10-15 min/sample20-40 min/sampleSlow (manual prep)
Limit of Detection < 0.05%< 0.1%~1-2%

Recommendation: Use Method A for the specific CAS 356094-55-8. Use Method B only if you suspect the presence of a chiral impurity (e.g., from a chiral starting material).

Experimental Protocols

Method A: RP-HPLC for Chemical Purity (The "Self-Validating" Standard)

Use this protocol to certify the purity of this compound.

System Suitability:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • RSD (Area):

    
     (n=5 injections)
    

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent suppresses silanol interactions for amines).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine backbone) and 280 nm (Dimethoxybenzyl aromatic ring).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase A:B (50:50). Filter through 0.22 µm PTFE.

Why this works: The acidic mobile phase ensures the amine is fully protonated (


), preventing peak tailing on residual silanols. The C18 phase separates based on hydrophobicity, easily resolving the target from the more polar benzylamine or cyclopentanone precursors.
Method B: Chiral HPLC (For Chiral Analogs/Impurities)

Use this protocol ONLY if you are analyzing a chiral derivative (e.g.,


-methyl) or screening for chiral carryover.

System Suitability:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.

Protocol:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Note: These columns are superior for aromatic amines due to

      
       interactions.
      
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: Diethylamine (DEA) is mandatory to mask free silanols and ensure sharp peaks for the amine.

  • Flow Rate: 0.5 - 1.0 mL/min (Adjust to keep backpressure < 40 bar).

  • Temperature: 25°C.

  • Detection: UV at 280 nm.

Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the analyte. If the molecule were chiral (e.g.,


-methyl substituted), the enantiomers would elute at different times due to differential steric fit within the polymer grooves.

Analytical Workflow Decision Tree

Follow this logic to select the correct experiment, ensuring resource efficiency.

Workflow Start Start: Purity Evaluation Q1 Is the structure explicitly This compound? Start->Q1 BranchAchiral Yes (Achiral) Q1->BranchAchiral CAS 356094-55-8 BranchChiral No (Chiral Analog) Q1->BranchChiral e.g. alpha-methyl MethodA Execute Method A (RP-HPLC / C18) Target: Chemical Purity BranchAchiral->MethodA MethodB Execute Method B (Chiralpak AD-H) Target: Enantiomeric Excess BranchChiral->MethodB Validation Validate with MS/NMR (Confirm Identity) MethodA->Validation MethodB->Validation

Caption: Decision matrix for selecting the appropriate chromatographic technique based on the specific structural variant of the amine.

References

  • Sigma-Aldrich. (n.d.). N-(2,3-Dimethoxybenzyl)cyclopentanamine hydrobromide Product Specification. Retrieved from

  • MolCore. (n.d.). N-(2,3-dimethoxybenzyl)cyclopentanamine Structure and CAS 356094-55-8.[1] Retrieved from

  • Hofstetter, L., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI Separations. Retrieved from

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for Chiral HPLC method development).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, a compound that, while not extensively characterized in public safety literature, can be assessed for risk based on its constituent chemical moieties: a cyclopentylamine group and a dimethoxy-benzyl group.

The causality behind the stringent disposal protocols for a compound like this compound stems from the inherent hazards of its components. Cyclopentylamine is known to be highly flammable, acutely toxic, corrosive, and environmentally hazardous.[1] The dimethoxy-benzyl group, while generally less reactive, can still contribute to the overall toxicological profile of the molecule. Therefore, a cautious and informed approach to disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment.

This guide is structured to provide a self-validating system of protocols, where each step is grounded in established safety principles and regulatory guidelines for hazardous waste management.

I. Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough hazard assessment is critical. Based on the known properties of its precursors, this compound should be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassificationBasis of AssessmentPrimary Concerns
Acute Toxicity (Oral, Inhalation) Based on cyclopentylamine, which is fatal if swallowed and toxic if inhaled.[1]High risk of poisoning upon ingestion or inhalation of aerosols.
Skin Corrosion/Irritation Cyclopentylamine causes severe skin burns.[1]Direct contact can lead to serious chemical burns.
Serious Eye Damage/Irritation Cyclopentylamine causes severe eye damage.[1]Vapors and direct contact can cause irreversible eye damage.
Flammability Cyclopentylamine is a highly flammable liquid and vapor.[1]Risk of fire or explosion, especially when handled near ignition sources.
Environmental Hazard Cyclopentylamine is harmful to aquatic life with long-lasting effects.Improper disposal can lead to long-term contamination of water bodies.

Given these potential hazards, all waste containing this compound must be handled as hazardous waste in accordance with federal, state, and local regulations.[2][3]

II. Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound. The following PPE should be considered the minimum requirement:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4] A face shield is recommended if there is a risk of splashing.[4]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

III. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents accidental and potentially dangerous reactions between incompatible substances.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste containing this compound. The container must have a secure, tight-fitting lid.[2][7]

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of initial waste accumulation.

  • Segregation: Store the waste container in a designated, well-ventilated, and secured area, away from incompatible materials such as strong oxidizing agents and acids.

  • Aqueous vs. Organic Waste: If the waste is in a solution, segregate it into aqueous and organic waste streams.

  • Solid Waste: Any solid materials contaminated with the compound (e.g., filter paper, contaminated gloves) should be collected in a separate, clearly labeled solid hazardous waste container.

IV. Decontamination and Spill Management

Accidents can happen, and a well-defined spill management plan is crucial.

Spill Cleanup Protocol:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Personal Decontamination: Remove any contaminated clothing and wash affected skin areas thoroughly with soap and water.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste (Aqueous, Organic, Solid) container->segregate storage Store in Designated Secondary Containment Area segregate->storage log Maintain Waste Log storage->log pickup Arrange for Pickup by Licensed Waste Disposal Vendor log->pickup transport Vendor Transports to Treatment Facility pickup->transport treatment Treatment/Disposal (e.g., Incineration) transport->treatment end Disposal Complete treatment->end

Caption: Disposal workflow for this compound.

VI. Final Disposal Procedures

The ultimate disposal of hazardous waste must be conducted by a licensed and reputable waste management company.

Step-by-Step Final Disposal:

  • Waste Manifest: Ensure that all hazardous waste is properly documented on a hazardous waste manifest provided by your institution's environmental health and safety (EHS) office.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste with your institution's EHS or a contracted waste disposal vendor.

  • Professional Handling: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Recommended Disposal Method: For amine-containing organic compounds, high-temperature incineration is a common and effective disposal method, as it ensures the complete destruction of the hazardous material.[9]

VII. Empty Container Management

Even "empty" containers that once held this compound must be handled with care.

Procedure for Empty Containers:

  • Triple Rinsing: For containers that held acutely toxic substances, triple rinse with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10]

  • Defacing Labels: After thorough cleaning, completely remove or deface all labels on the container to prevent misuse.[11][12]

  • Final Disposal: Once decontaminated and with labels removed, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]

By adhering to these comprehensive procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Cyclopentanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Zhao, K., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • Zhao, K., et al. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. Retrieved from [Link]

  • Islam, M. S., et al. (2015). Treatment of amine wastes generated in industrial processes. ResearchGate. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • UTPedia. (n.d.). Amine Removal from Water. Retrieved from [Link]

  • George Mason University Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safe Handling of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Cyclopentyl-(2,3-dimethoxy-benzyl)-amine represents such a compound, and while its specific toxicological properties are yet to be fully characterized, a proactive and rigorous approach to safety is non-negotiable. This guide provides a framework for handling this and similar research chemicals, grounded in the established principles of laboratory safety and risk mitigation for analogous compounds like aromatic and substituted benzylamines.

Our core principle is that every protocol must be a self-validating system, where safety is not an afterthought but is woven into the fabric of the experimental design. This guide is structured to empower you, the researcher, to build this system, moving from hazard identification to operational execution and emergency preparedness.

Hazard Identification and Risk Assessment: A Proactive Stance

Since a specific Safety Data Sheet (SDS) for this compound is not available, we must infer its potential hazards from its structural components: a secondary amine, a cyclopentyl group, and a dimethoxy-benzyl aromatic ring.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some are known irritants or sensitizers.[1][2]

  • Corrosivity: Amines are typically basic and can cause skin and eye irritation, or in concentrated forms, severe burns.[3][4][5]

  • Inhalation Hazard: If the compound is a fine powder or volatile, it can pose an inhalation risk.[1][4]

The first step in any operation is a dynamic risk assessment. This is not a one-time checklist but a continuous mental and documented process. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) which outlines procedures for safe chemical handling.[6][7]

A Start: New Protocol with Target Compound B Review Structural Analogs (e.g., Cyclopentylamine, Benzylamines) A->B Analyze Structure C Identify Potential Hazards: - Dermal Toxicity - Corrosivity (Skin/Eye) - Inhalation Risk B->C Infer Hazards D Assess Operational Risk: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Energy Input (Heating, etc.) C->D Contextualize for Task E Define Control Measures: 1. Engineering Controls (Fume Hood) 2. Administrative Controls (SOPs) 3. PPE Selection D->E Low/Medium Risk G High Risk? (e.g., large scale, aerosolization) D->G F Proceed with Experiment E->F Implement Controls G->E Yes

Caption: Risk assessment workflow for handling novel research chemicals.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, like a certified chemical fume hood, are your primary barrier against exposure.[8] PPE is the critical final barrier. The selection of PPE must be deliberate and matched to the specific task and associated risks.

Eye and Face Protection

Standard safety glasses are insufficient. The potential for splashes of corrosive amines necessitates greater protection.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all manipulations.[9]

  • High-Risk Operations: When working with larger quantities (>1 liter), or when a reaction is under pressure or has a high splash potential, a full face shield must be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate eye protection.[9]

Hand Protection: The Nuances of Glove Selection

Glove selection is arguably the most critical PPE choice. No single glove material is impervious to all chemicals. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a crucial factor.[11]

It is a common misconception that nitrile gloves are universally appropriate. Many amines and aromatic solvents can penetrate standard nitrile gloves rapidly. [12][13]

Recommended Protocol:

  • Consult a Glove Compatibility Chart: Always verify the resistance of your chosen glove material against amines and any solvents in use.[14][15]

  • Double Gloving: Wear two pairs of gloves. This provides a buffer; if the outer glove is contaminated or torn, you can remove it without losing skin protection. This is standard practice when handling hazardous drugs and potent compounds.[10][16]

  • Immediate Replacement: If you suspect contamination, change your gloves immediately. Do not wait for a visible sign of degradation. Thin disposable gloves provide a contact barrier and should be disposed of as soon as contamination is suspected.[10]

Glove MaterialRecommended Use for AminesRationale
Nitrile Splash protection only; change immediately upon contact.Provides good general-purpose protection but has poor resistance to many amines and aromatic solvents.[13][14]
Neoprene Good for extended work with oils, acids, and some amines.Offers better chemical and wear resistance than nitrile for certain compounds.[14]
Butyl Rubber Excellent resistance to corrosive acids, bases, and ketones.A robust choice when high levels of chemical resistance are required.[14]
Viton™ or SilverShield® Highest level of protection against aromatic solvents and hazardous chemicals.Used for high-risk scenarios, though dexterity may be reduced.
Body and Respiratory Protection
  • Body Protection: A flame-resistant or 100% cotton lab coat is required to protect against splashes.[8] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[8]

  • Respiratory Protection: All operations that could generate dust (e.g., weighing the solid compound) or aerosols/vapors (e.g., heating solutions, sonicating) must be conducted within a certified chemical fume hood.[8] If a fume hood is not available or insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][17]

Operational Plan: From Weighing to Waste

A clear, step-by-step plan minimizes error and exposure.

Protocol: Weighing Solid this compound
  • Preparation: Don all required PPE: chemical splash goggles, double gloves (e.g., nitrile inner, neoprene outer), and a lab coat.

  • Engineering Control: Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Transfer: Carefully transfer the approximate amount of solid from the stock bottle to the weigh boat using a clean spatula. Keep the stock bottle as deep within the fume hood as possible.

  • Seal: Immediately and securely cap the stock bottle.

  • Clean-up: Use a brush and pan or a dedicated vacuum to clean any stray powder from the balance and fume hood surface. Wipe the area down with an appropriate solvent (e.g., isopropanol), followed by water. Dispose of the contaminated wipe as chemical waste.

Protocol: Decontamination and Disposal

Waste containing amines should not be mixed with other waste streams unless compatibility is confirmed. Amines can react vigorously with acids and oxidizing agents.

  • Segregation: Designate a specific, labeled hazardous waste container for all solid and liquid waste generated. This includes contaminated gloves, wipes, and pipette tips.

  • Rinsate: Glassware that has come into contact with the amine should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) three times. This rinsate must be collected and disposed of as hazardous waste.

  • Final Cleaning: After the solvent rinse, the glassware can be washed using standard laboratory procedures.

  • Disposal: The sealed, labeled waste container should be disposed of following your institution's and local environmental regulations for chemical waste.[18]

Emergency Response Plan

Preparedness is paramount. Before beginning work, confirm the location and functionality of all safety equipment, including the safety shower, eyewash station, and spill kit.

A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Remove contaminated clothing. Flush affected area with water for at least 15 minutes. B->E F Immediately flush with eyewash station for at least 15 minutes, holding eyelids open. C->F G Move to fresh air immediately. D->G H Seek Immediate Medical Attention E->H F->H G->H I Report incident to Lab Supervisor/EHS H->I

Caption: Decision tree for responding to an accidental exposure event.

By integrating these principles of hazard assessment, meticulous PPE selection, and procedural diligence, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • CSUB Department of Chemistry. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Westlake Chemical Corporation. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • UNMC HEROES. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning [Video]. YouTube.
  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • University of Missouri Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Wikipedia. (n.d.). Cyclopentylamine.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • CP Lab Safety. (n.d.). Glove Compatibility Chart.
  • Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • PubChem. (n.d.). Cyclopentylamine.
  • Uniroyal Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • PubChem. (n.d.). Cyclopentanemethylamine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.